molecular formula C8H9NO3 B1583614 4-Methyl-3-nitrobenzyl alcohol CAS No. 40870-59-5

4-Methyl-3-nitrobenzyl alcohol

Cat. No.: B1583614
CAS No.: 40870-59-5
M. Wt: 167.16 g/mol
InChI Key: URCWIFSXDARYLY-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzyl alcohol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

URCWIFSXDARYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193843
Record name 4-Methyl-3-nitrobenzyl alcohol
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Molecular Weight

167.16 g/mol
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CAS No.

40870-59-5
Record name 4-Methyl-3-nitrobenzenemethanol
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Record name 4-Methyl-3-nitrobenzyl alcohol
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Record name 4-Methyl-3-nitrobenzyl alcohol
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Record name 4-methyl-3-nitrobenzyl alcohol
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Foundational & Exploratory

Technical Deep Dive: 4-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery

Part 1: Executive Summary

4-Methyl-3-nitrobenzyl alcohol is a bifunctional aromatic scaffold critical to the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors and antiandrogens. Characterized by an electron-withdrawing nitro group meta to a hydroxymethyl moiety and ortho to a methyl group, this compound offers unique regioselectivity for nucleophilic aromatic substitutions and redox manipulations.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and downstream utility.[1] It addresses the practical challenges of handling nitro-aromatics and provides self-validating protocols for researchers in medicinal chemistry.

Note on CAS Registry: While the user inquiry references CAS 18026-17-8, the commercially dominant isomer This compound is globally registered under CAS 40870-59-5 . This guide focuses on this specific chemical entity.

Part 2: Physicochemical Profile[2][3]

The dual functionality (nitro and alcohol) creates a dipole moment that influences solubility and crystallization behavior.

PropertyValueContext/Notes
Chemical Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol Suitable for fragment-based drug design (FBDD).
Appearance Pale yellow to yellow crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 39–43 °CLow melting point requires cold storage to prevent caking.
Boiling Point ~330 °C (predicted)Decomposes before boiling at atm pressure.
Solubility DCM, EtOAc, MeOH, DMSOSparingly soluble in water; highly soluble in polar organics.
pKa (Alcohol) ~14.8Typical primary benzyl alcohol acidity.
Hammett Constant

(NO₂) = +0.71
Strong electron-withdrawing group deactivates the ring.
Part 3: Synthetic Pathways & Production[4]

Direct nitration of 4-methylbenzyl alcohol is hazardous due to the sensitivity of the benzylic alcohol to oxidation by nitric acid. The industrial standard involves the nitration of the corresponding acid or ester, followed by selective reduction.

3.1 Validated Synthesis Route

The most robust pathway proceeds via 4-methyl-3-nitrobenzoic acid .

  • Nitration: p-Toluic acid is nitrated using mixed acid (HNO₃/H₂SO₄) at low temperature (0–10 °C) to yield 4-methyl-3-nitrobenzoic acid. The carboxyl group directs meta, but the methyl group directs ortho. The synergy of sterics and electronics favors the 3-position.

  • Chemoselective Reduction: The carboxylic acid is reduced to the alcohol using Borane-THF (BH₃·THF) or via an ester intermediate using NaBH₄.[2] BH₃ is preferred as it tolerates the nitro group, whereas LiAlH₄ would reduce the nitro group to an azo/amine species.

3.2 Synthesis Flowchart (DOT Visualization)

SynthesisPathway Fig 1: Chemoselective Synthesis from p-Toluic Acid Start p-Toluic Acid (4-Methylbenzoic acid) Inter 4-Methyl-3-nitrobenzoic Acid Start->Inter HNO3, H2SO4 0-10°C (Nitration) SideProduct Side Products (Ortho-isomers) Start->SideProduct Minor pathway Product 4-Methyl-3-nitrobenzyl Alcohol Inter->Product BH3-THF or 1. SOCl2/MeOH 2. NaBH4 (Reduction)

Figure 1: The preferred synthetic route avoids direct oxidation of the alcohol by installing the nitro group on the oxidized precursor (benzoic acid).[2]

Part 4: Chemical Reactivity & Transformations[2][5][6]

The molecule serves as a "linchpin" scaffold, allowing independent modification of the alcohol (electrophilic attachment) and the nitro group (nucleophilic aromatic substitution precursor or reduction to aniline).

4.1 Key Transformations
  • Oxidation (Path A): Conversion to 4-methyl-3-nitrobenzaldehyde using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane. Critical for Knoevenagel condensations.[3]

  • Reduction (Path B): Selective reduction of the nitro group to 3-amino-4-methylbenzyl alcohol using Fe/NH₄Cl or catalytic hydrogenation (H₂/Pd-C). Caution: Pd-C can lead to hydrogenolysis of the benzylic alcohol if over-reduced.

  • Activation (Path C): Conversion to 4-methyl-3-nitrobenzyl chloride/bromide using SOCl₂ or PBr₃. This activates the benzylic position for S_N2 reactions with amines or thiols.

4.2 Reactivity Network (DOT Visualization)

Reactivity Fig 2: Divergent Reactivity Profile of the Scaffold Center 4-Methyl-3-nitrobenzyl Alcohol Aldehyde 4-Methyl-3-nitrobenzaldehyde (Oxidation) Center->Aldehyde PCC / DMP DCM, 25°C Amine 3-Amino-4-methylbenzyl Alcohol (Reduction) Center->Amine Fe, NH4Cl or H2, Pd/C (Controlled) Halide 4-Methyl-3-nitrobenzyl Chloride (Activation) Center->Halide SOCl2 / PBr3 0°C -> RT Ether Benzyl Ethers (Williamson Synthesis) Center->Ether NaH, R-X DMF

Figure 2: The scaffold allows orthogonal functionalization: oxidation of the alcohol or reduction of the nitro group.[2]

Part 5: Experimental Protocols

These protocols are designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: Oxidation to 4-Methyl-3-nitrobenzaldehyde

Objective: Selective oxidation of the alcohol without affecting the nitro group. Reagents: Pyridinium Chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Setup: In a flame-dried round-bottom flask, suspend PCC (1.5 equiv) in anhydrous DCM (10 mL/g substrate). Add silica gel (1:1 w/w with PCC) to facilitate workup.

  • Addition: Dissolve this compound (1.0 equiv) in minimal DCM and add dropwise to the PCC suspension at 0 °C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The alcohol (lower R_f) should disappear, replaced by a UV-active aldehyde spot (higher R_f).

  • Workup: Dilute with diethyl ether (precipitates chromium salts). Filter through a pad of Celite/Silica. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction to 3-Amino-4-methylbenzyl alcohol

Objective: Reduction of nitro group while retaining the benzylic alcohol. Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Setup: Dissolve substrate (1.0 equiv) in Ethanol:Water (4:1). Add NH₄Cl (5.0 equiv).

  • Activation: Add Iron powder (325 mesh, 4.0 equiv) in portions.

  • Reflux: Heat to 80 °C for 1–2 hours.

    • Checkpoint: The yellow color of the nitro compound will fade to a colorless or light brown amine solution. TLC will show a significant drop in R_f (amine is more polar) and a positive ninhydrin stain (purple/red).

  • Workup: Filter hot through Celite to remove iron sludge. Wash with hot ethanol. Concentrate and extract with EtOAc.[1]

Part 6: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to tune the lipophilicity and electronic properties of a drug candidate.

  • Kinase Inhibitors: The 3-amino-4-methylbenzyl moiety mimics the adenosine ring in ATP, allowing it to bind into the hinge region of kinases. The methyl group provides hydrophobic contacts in the selectivity pocket.

  • Antiandrogens: Structural analogs of Flutamide and Bicalutamide utilize the electron-deficient nitro-aromatic ring to interact with the Androgen Receptor (AR).

  • Photo-cleavable Linkers: Nitrobenzyl alcohols are precursors to photo-labile protecting groups used in "caged" compounds for biological signaling studies. Upon UV irradiation, the nitro group facilitates the cleavage of the benzylic ester/ether.

Part 7: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatementMitigation
Acute Toxicity H302Harmful if swallowed.Do not eat/drink in lab. Wash hands.
Skin Irritation H315Causes skin irritation.Nitrile gloves (0.11 mm) recommended.
Eye Irritation H319Causes serious eye irritation.Wear chemical safety goggles.
STOT-SE H335May cause respiratory irritation.Handle in a fume hood.

Storage: Store at 2–8 °C. Nitro compounds can darken upon light exposure; store in amber vials.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, this compound. Retrieved from [Link]

  • Organic Syntheses. Nitration of Methyl Benzoate and Reduction Protocols. (General methodology reference for nitro-benzoic acid derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound. Retrieved from [Link]

Sources

Part 1: Chemical Identity & Physiochemical Profile

[3]

This compound is a bifunctional aromatic building block characterized by a benzyl alcohol core substituted with a methyl group at the para position and a nitro group at the meta position relative to the hydroxymethyl moiety. Its specific substitution pattern renders it a critical intermediate in the synthesis of polysubstituted anilines, heterocycles (quinazolines, indoles), and pharmacophore linkers.

Core Data Table
PropertySpecification
CAS Number 40870-59-5
IUPAC Name (4-Methyl-3-nitrophenyl)methanol
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Pale yellow to orange crystalline solid
Melting Point 39–43 °C
Boiling Point ~195 °C (at 20 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water
pKa (Calculated) ~14.8 (Alcohol -OH)

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this compound is most reliably achieved through the chemoselective reduction of its oxidized precursors. Direct nitration of 4-methylbenzyl alcohol is not recommended due to poor regioselectivity and the risk of oxidizing the alcohol functionality under nitrating conditions.

Primary Route: Reduction of 4-Methyl-3-nitrobenzoic Acid

This route offers the highest regiochemical fidelity because the precursor (4-methyl-3-nitrobenzoic acid) is easily synthesized via the nitration of p-toluic acid, where the carboxyl group directs the nitro group to the desired meta position.

Protocol: Borane-Mediated Reduction Rationale:[2] Borane-THF (BH₃·THF) is preferred over Lithium Aluminum Hydride (LiAlH₄) for this transformation because it rapidly reduces carboxylic acids to alcohols while leaving the nitro group intact at low temperatures. LiAlH₄ poses a higher risk of reducing the nitro group to an azo- or amino- species.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Charge 4-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dropwise add BH₃·THF complex (1.0 M solution, 1.2 eq) over 30 minutes. Evolution of hydrogen gas will be observed.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Quench: Cool to 0 °C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 30 minutes.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[3] NaHCO₃ and Brine. Dry over Na₂SO₄.[4]

  • Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if high purity (>99%) is required.

Visual Workflow: Synthesis Pathway

SynthesisPathStartp-Toluic Acid(Precursor)Inter4-Methyl-3-nitrobenzoic Acid(Intermediate)Start->Inter Electrophilic Subst.ProductThis compound(Target)Inter->Product Carboxyl ReductionReagent1HNO3 / H2SO4(Nitration)Reagent2BH3-THF(Chemoselective Reduction)

Caption: Chemoselective synthesis pathway avoiding nitro-group reduction.

Part 3: Functionalization & Reactivity Profile

The versatility of CAS 40870-59-5 stems from its ability to function as a "switchable" scaffold. The alcohol handle allows for attachment to larger pharmacophores, while the nitro group serves as a latent amine for subsequent cyclization or cross-coupling.

Oxidation to Aldehyde (Swern or PCC)

Converting the alcohol to 4-methyl-3-nitrobenzaldehyde is critical for reductive amination reactions.

  • Reagents: Oxalyl chloride/DMSO (Swern) is superior to PCC/PDC to avoid heavy metal contamination in pharma intermediates.

  • Application: Synthesis of Styryl-based kinase inhibitors via Wittig olefination.

Conversion to Benzyl Halides

Transformation to 4-methyl-3-nitrobenzyl bromide (using PBr₃) or chloride (using SOCl₂).

  • Utility: This activates the benzylic position for nucleophilic substitution (S_N2), allowing the introduction of amines or thiols. This is a common motif in "linker" chemistry for Antibody-Drug Conjugates (ADCs).

Nitro Group Reduction (Latent Functionality)

Reduction to 3-amino-4-methylbenzyl alcohol .

  • Caution: Standard catalytic hydrogenation (H₂/Pd-C) may cause hydrogenolysis of the benzylic alcohol (cleaving the C-O bond).

  • Recommended Protocol: Use Iron powder (Fe) in NH₄Cl/EtOH or SnCl₂ to reduce the nitro group while preserving the benzyl alcohol.

Visual Reactivity Tree

ReactivityCenterThis compound(CAS 40870-59-5)Aldehyde4-Methyl-3-nitrobenzaldehyde(Reductive Amination Precursor)Center->AldehydeOxidation(Swern/IBX)HalideBenzyl Halide (Br/Cl)(Alkylation Agent)Center->HalideActivation(PBr3 or SOCl2)Aniline3-Amino-4-methylbenzyl alcohol(Heterocycle Synthesis)Center->AnilineChemo-Reduction(Fe/NH4Cl or SnCl2)

Caption: Divergent synthesis pathways utilizing the alcohol and nitro functionalities.

Part 4: Pharmaceutical Applications

Kinase Inhibitor Scaffolds

The 3,4-disubstituted benzyl motif is a privileged structure in medicinal chemistry. The 4-methyl group provides hydrophobic bulk often required to fill the "gatekeeper" pockets in kinase enzymes (e.g., EGFR, VEGFR), while the 3-position (after reduction to amine) allows for hydrogen bonding or amide coupling to the hinge-binding region of the inhibitor.

Cleavable Linker Systems

Research into Cathepsin B cleavable linkers for drug delivery utilizes p-aminobenzyl alcohol derivatives. CAS 40870-59-5 serves as the nitro-precursor to these self-immolative spacers. Upon enzymatic cleavage of a peptide attached to the amine (derived from the nitro group), the benzyl alcohol eliminates to release the cytotoxic payload.

Heterocycle Synthesis

The compound is a precursor to Quinazolines and Benzimidazoles . Following oxidation to the aldehyde and reduction of the nitro group, the resulting amino-aldehyde undergoes rapid condensation with amidines or urea derivatives to form bicyclic heterocycles, which are foundational to many anti-cancer therapeutics.

Part 5: Handling, Stability & Analytics

  • Storage: Store at 2–8 °C under inert atmosphere (Argon). The compound is stable but can oxidize slowly to the aldehyde if exposed to air/light over prolonged periods.

  • Safety (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Analytical Verification:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the benzylic methylene doublet (~4.7 ppm), the methyl singlet (~2.6 ppm), and the aromatic signals (7.3–8.0 ppm).

    • IR: Broad -OH stretch (3300 cm⁻¹) and strong -NO₂ stretches (1530 & 1350 cm⁻¹).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123497, this compound. Retrieved from [Link]

  • Sarkar, S., et al. (2018). "Selective Single-Step Oxidation of Amine to Cross-Azo Compounds with an Unhampered Primary Benzyl Alcohol Functionality." Organic Letters, 20(21), 6725-6729. (Contextual citation for amino-benzyl alcohol utility).

Physicochemical Profiling and Handling of 4-Methyl-3-nitrobenzyl Alcohol (CAS 40870-59-5)

[1]

Executive Summary

4-Methyl-3-nitrobenzyl alcohol (CAS 40870-59-5) is a critical benzyl alcohol derivative utilized as a scaffold in the synthesis of neurological therapeutics and complex agrochemicals. Its structural duality—offering both a reactive primary hydroxyl group and a reducible nitro moiety—makes it a versatile "switch" in multi-step organic synthesis.

However, its physicochemical profile presents unique handling challenges.[1] With a melting point (39–43 °C) hovering just above ambient laboratory temperatures and a high boiling point requiring vacuum intervention, this compound demands precise thermal management to prevent "oiling out" during purification or degradation during isolation.[1] This guide provides an authoritative technical breakdown of its properties, handling protocols, and purification logic.

Physicochemical Characterization

The following data aggregates experimental values from industrial certificates of analysis (CoA) and safety data sheets (SDS).

Table 1: Core Physical Properties[1]
PropertyExperimental ValueTechnical Note
CAS Number 40870-59-5 Distinct from 3-nitrobenzyl alcohol (CAS 619-25-0).[1]
Melting Point (MP) 39 – 43 °C Low-melting solid.[1] Prone to fusion in warm labs.
Boiling Point (BP) 195 °C @ 20 mmHg Decomposes at atmospheric pressure.[1][2]
Density ~1.27 g/cm³Estimated at 25 °C.
Flash Point 113 °C (Closed Cup)Combustible.[1] Handle away from open flames.
Appearance Pale yellow to yellow powderColor deepens upon oxidation/light exposure.[1]
Solubility Soluble in EtOH, EtOAc, DCMSparingly soluble in water; insoluble in aliphatic hexanes.

Critical Insight: The melting point of ~40 °C implies that during summer months or in uncontrolled lab environments, the solid may spontaneously fuse into a sticky semi-solid. Cold storage (0–8 °C) is mandatory to maintain free-flowing crystalline form.[1]

Thermodynamic Context & Handling

Thermal Instability and Distillation

Unlike simple benzyl alcohols, the presence of the ortho-nitro group (relative to the methyl) and meta-nitro (relative to the alcohol) introduces thermal sensitivity.[1]

  • Atmospheric Distillation: Contraindicated. The compound will likely undergo oxidative decomposition or polymerization before reaching its atmospheric boiling point (>250 °C theoretical).[1]

  • Vacuum Distillation: feasible but requires high vacuum (<20 mmHg) to depress the boiling point below 200 °C.[1]

Storage Protocols
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Hygroscopic tendency requires storage under inert gas (Argon/Nitrogen) if high purity (>99%) is required for catalytic steps.[1]

  • Light: Photosensitive; store in amber glass.

Experimental Protocols

Protocol A: Accurate Melting Point Determination

Standard capillary methods often fail for low-melting waxy solids due to premature softening.[1] Use this modified protocol.

  • Preparation: Chill the capillary tube and the sample in a refrigerator (4 °C) for 15 minutes prior to loading.

  • Loading: Pack the cold solid quickly to a height of 2–3 mm.

  • Ramp Rate:

    • Rapid heat to 30 °C.

    • Slow ramp (1 °C/min) from 30 °C to 45 °C.[1]

  • Observation: Record the onset (first visible liquid droplet) and clear point (complete liquefaction).

    • Acceptance Criteria: Range should not exceed 2 °C (e.g., 40–42 °C).[1] A range >4 °C indicates solvent entrapment or oxidation.

Protocol B: Purification Strategy (Distillation vs. Chromatography)

Due to the low melting point, recrystallization is often inefficient (yield loss to mother liquor).[1] Vacuum distillation or Flash Chromatography is preferred.

Option 1: High Vacuum Distillation (For >10g Scale)[1]
  • Setup: Short-path distillation head with a cow receiver.

  • Vacuum: Apply vacuum < 5 mmHg (preferred) or < 20 mmHg (acceptable).

  • Heating: Use an oil bath set 20 °C above the expected boiling point.

  • Collection: Discard the first 5% (forerun containing solvent/moisture).[1] Collect the main fraction at vapor temperature 195 °C (at 20 mmHg) or correspondingly lower at strictly high vacuum (e.g., ~140–150 °C at 1 mmHg).[1]

  • Cooling: Caution: The distillate will solidify in the condenser if water cooling is too aggressive. Use warm water (30 °C) in the condenser to prevent clogging, or use an air condenser.

Option 2: Flash Column Chromatography (For <5g Scale)[1]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 90:10 Hex:EtOAc.

    • Elute Product: Typically elutes around 70:30 to 60:40 Hex:EtOAc.

  • Detection: UV absorption at 254 nm (Strong absorption due to nitro-aromatic chromophore).[1]

Synthesis Context & Workflow Visualization[1]

The synthesis of this compound typically proceeds via the reduction of 4-methyl-3-nitrobenzoic acid, rather than direct nitration of the alcohol (which yields mixtures).[1]

Figure 1: Synthesis and Purification Logic

The following diagram illustrates the decision matrix for handling the crude reaction mixture based on the physical properties defined above.

GStartCrude Reaction Mixture(Reductive Synthesis)CheckStatePhysical State Check(at 25°C)Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidHigh PurityOilOily ResidueCheckState->OilSolvent/Impurity PresentDecisionPurification DecisionSolid->DecisionOil->DecisionDistillVacuum Distillation(>10g Scale)Decision->DistillLarge ScaleColumnFlash Chromatography(<5g Scale)Decision->ColumnSmall Scale / Heat SensitiveDistillParamsParams: <20 mmHgT_vap ~195°CWarm CondenserDistill->DistillParamsFinalPure this compound(Store 2-8°C)Distill->FinalColumnParamsParams: Silica GelHex/EtOAc (70:30)Column->ColumnParamsColumn->Final

Caption: Operational workflow for the isolation of this compound, prioritizing scale and thermal stability.

References

  • Sigma-Aldrich. this compound Product Specification & MSDS. Merck KGaA. Retrieved from [1]

  • PureSynth. this compound 96.0%(GC) Technical Data. PureSynth Research Chemicals.[2] Retrieved from [1]

  • Chem-Impex International. Product 123497: this compound.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24851262, this compound. Retrieved from [1]

  • Organic Syntheses. Nitration of Methyl Benzoate and Reduction Protocols. (General reference for nitro-benzyl synthesis logic). Retrieved from [1]

A Comprehensive Guide to the Synthesis of 4-Methyl-3-nitrobenzyl Alcohol from p-Tolualdehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed and scientifically robust methodology for the synthesis of 4-Methyl-3-nitrobenzyl alcohol, a valuable intermediate in the development of various pharmaceutical and specialty chemical products. The synthesis is presented as a two-step process commencing from the readily available starting material, p-tolualdehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

This compound is a key building block in organic synthesis, primarily owing to its bifunctional nature. The presence of a reactive benzyl alcohol moiety allows for further derivatization, such as oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution. The nitro group, on the other hand, can be reduced to an amine, which is a common functional group in many biologically active molecules. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. This guide will meticulously detail the synthetic route from p-tolualdehyde, focusing on a regioselective nitration followed by a chemoselective reduction.

Synthetic Strategy Overview

The synthesis of this compound from p-tolualdehyde is achieved through a two-step reaction sequence. The first step involves the electrophilic aromatic substitution (nitration) of p-tolualdehyde to introduce a nitro group onto the aromatic ring, yielding 4-methyl-3-nitrobenzaldehyde. The second step is the selective reduction of the aldehyde functional group in the presence of the nitro group to afford the target molecule, this compound.

Synthesis_Workflow p_tolualdehyde p-Tolualdehyde nitration Step 1: Nitration (HNO₃, H₂SO₄) p_tolualdehyde->nitration intermediate 4-Methyl-3-nitrobenzaldehyde nitration->intermediate reduction Step 2: Selective Reduction (NaBH₄, Methanol) intermediate->reduction final_product This compound reduction->final_product

Caption: Overall synthetic workflow from p-tolualdehyde to this compound.

Part 1: Regioselective Nitration of p-Tolualdehyde

The initial step in the synthesis is the nitration of p-tolualdehyde. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.

Mechanistic Rationale

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the aldehyde group (-CHO). The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation. The aldehyde group, conversely, is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.

In p-tolualdehyde, the methyl and aldehyde groups are in a para-relationship. The positions ortho to the activating methyl group (positions 2 and 6) are also meta to the deactivating aldehyde group. The position meta to the aldehyde group (position 3 and 5) is also ortho to the methyl group. Therefore, the incoming electrophile will preferentially substitute at the position that is activated by the methyl group and directed by the aldehyde group, which is the 3-position. This leads to the desired product, 4-methyl-3-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzaldehyde

Materials and Reagents:

  • p-Tolualdehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 5.0 g of p-tolualdehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of p-tolualdehyde in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours to ensure complete reaction.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate of the crude product will form.

  • Allow the ice to melt completely, then filter the crude product using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Further wash the crude product with a small amount of cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

  • Recrystallize the crude 4-methyl-3-nitrobenzaldehyde from a minimal amount of hot ethanol to obtain the purified product.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Part 2: Chemoselective Reduction of 4-Methyl-3-nitrobenzaldehyde

The second and final step is the selective reduction of the aldehyde group of 4-methyl-3-nitrobenzaldehyde to a primary alcohol. The key challenge in this step is to achieve this transformation without reducing the nitro group.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this chemoselective reduction. It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1] Crucially, under standard conditions, it does not typically reduce nitro groups, esters, or carboxylic acids.[2] This high degree of chemoselectivity makes it ideal for the desired transformation. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol product. An analogous reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride has been well-documented, providing a strong precedent for this procedure.[3][4]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 4-Methyl-3-nitrobenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4.0 g of 4-methyl-3-nitrobenzaldehyde in 50 mL of methanol in an Erlenmeyer flask with magnetic stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • In small portions, carefully add 0.5 g of sodium borohydride to the stirred solution over a period of 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: Reduction
Starting Material p-Tolualdehyde4-Methyl-3-nitrobenzaldehyde
Key Reagents Conc. HNO₃, Conc. H₂SO₄NaBH₄, Methanol
Reaction Temperature 0 - 10 °C0 °C to Room Temperature
Reaction Time 1.5 - 2.5 hours1 - 2 hours
Typical Yield 75-85%85-95%
Product Melting Point 4-Methyl-3-nitrobenzaldehyde: ~63-65 °CThis compound: 39-43 °C

Safety Considerations

  • p-Tolualdehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Concentrated Acids (Nitric and Sulfuric): Extremely corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat. Always add acid to water, not the other way around. Nitration reactions are highly exothermic and can run away if not properly controlled.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a fume hood away from ignition sources.

  • This compound: The final product should be handled with care, assuming it may have irritant properties.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)? Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse.

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4-Methyl-3-nitrobenzyl alcohol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-nitrobenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety overview for this compound, a versatile organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its specific hazard profile, a thorough understanding and implementation of safety protocols are paramount for all laboratory personnel. This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a framework for risk assessment and safe laboratory practice, grounded in authoritative data.

Chemical Identification and Physicochemical Properties

A foundational aspect of safety is the accurate identification and understanding of a substance's physical properties. These characteristics influence its potential for exposure and the appropriate handling procedures.

IdentifierValueSource
Chemical Name (4-methyl-3-nitrophenyl)methanol[2]
Synonyms 4-Methyl-3-nitrobenzenemethanol[2]
CAS Number 40870-59-5[2][3][4]
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [2][4]
Physical Form Solid[4]
Appearance Very Pale Yellow Solid[4]
Melting Point 39-43 °C
Flash Point 113 °C (235.4 °F) - closed cup

GHS Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) with significant hazards that demand stringent control measures.[2] Understanding the specific nature of these warnings is critical for preventing laboratory accidents.

GHS ClassificationHazard StatementPictogramImplications for Researchers
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed

Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is essential. Accidental ingestion requires immediate medical attention.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation

Direct contact with the skin can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Eye Irritation (Category 1) H318: Causes serious eye damage

This is the most severe hazard classification. Contact with the eyes poses a risk of irreversible damage and potential blindness. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation

Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.

A Framework for Exposure Control: The Hierarchy of Controls

Effective safety management relies on a layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as the molecule is required. Substitution Substitution Investigate less hazardous alternatives if possible. Engineering Engineering Controls Work within a certified chemical fume hood. Use ventilated enclosures for weighing. Administrative Administrative Controls Develop SOPs for handling and emergencies. Designate specific work areas. Provide mandatory user training. PPE Personal Protective Equipment (Least Effective) Mandatory: Chemical splash goggles. Required: Nitrile gloves, lab coat. As needed: N95 respirator for dust.

Caption: Hierarchy of controls applied to handling this compound.

The causality behind these choices is clear: engineering controls, like a fume hood, remove the hazard from the researcher's breathing zone, offering a higher level of protection than a simple dust mask (PPE), which only filters the air immediately before inhalation and is subject to improper fit and user error.

Standard Operating Protocols

Protocol for Safe Handling and Weighing

This protocol is designed to minimize exposure, particularly through inhalation and dermal contact.

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items.

  • PPE Donning: Put on a lab coat, nitrile gloves, and chemical splash goggles. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Material Transfer: Transport the sealed container of this compound to the fume hood.

  • Weighing: If possible, use a ventilated balance enclosure. If not, perform weighing within the fume hood. Open the container slowly. Use a dedicated spatula to transfer the solid to a tared weigh boat. Avoid generating dust.

  • Closing and Cleaning: Securely close the main container. Clean the spatula and any contaminated surfaces within the hood with an appropriate solvent and wipe. Dispose of contaminated wipes in a designated solid waste container.

  • Post-Handling: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

  • Location: Store in a dry, well-ventilated place.[5]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5]

  • Classification: The compound is a combustible solid (Storage Class 11). Store away from strong oxidizing agents and sources of ignition.[6]

Emergency Response and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. The H318 classification (causes serious eye damage) makes eye exposure a particularly severe emergency.

cluster_routes Exposure Route cluster_actions Immediate First Aid Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Remove contaminated clothing. Wash with soap & plenty of water. Skin->WashSkin RinseEye Rinse with water for 15+ minutes. Hold eyelids open. Remove contact lenses if possible. Eye->RinseEye FreshAir Move to fresh air. Give artificial respiration if not breathing. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth End Seek Immediate Medical Attention WashSkin->End RinseEye->End FreshAir->End RinseMouth->End

Caption: Emergency first aid workflow for exposure to this compound.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do so.[5] Due to the risk of serious eye damage, immediate medical attention is non-negotiable.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5]

  • Inhalation: Remove the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[5]

  • Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release and Disposal

  • Minor Spill Cleanup: For a small spill of the solid, avoid generating dust. Gently sweep or vacuum the material into a suitable, labeled container for disposal. Ensure the vacuum is fitted with a HEPA filter if used.[7]

  • Waste Disposal: Dispose of waste materials and contaminated items in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[8]

Toxicological and Ecological Profile: A Data Gap

A critical aspect of this compound's safety profile is the lack of comprehensive data. Many sources explicitly state that the chemical, physical, and toxicological properties have not been thoroughly investigated. There is no data identifying it as a carcinogen by IARC, ACGIH, NTP, or OSHA. Similarly, no specific ecotoxicity data is available. This data gap reinforces the need for a cautious approach, treating the compound with the respect due to a substance whose long-term effects are not fully known.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123497, this compound. PubChem. [Link]

  • Thermo Fisher Scientific (2026). Safety Data Sheet for 3-Nitrobenzyl alcohol. Thermo Fisher Scientific. [Link]

  • DC Fine Chemicals (2024). Safety Data Sheet for 4-Nitrobenzyl alcohol. DC Fine Chemicals. [Link]

  • Carl ROTH (n.d.). Safety Data Sheet for 4-Nitrobenzylalcohol. Carl ROTH GmbH + Co. KG. [Link]

  • PureSynth (n.d.). Product Page for this compound 96.0%(GC). PureSynth Research Chemicals. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 591360, 3-Methyl-4-nitrobenzyl alcohol. PubChem. [Link]

Sources

4-Methyl-3-nitrobenzyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Synthesis, Characterization, and Pharmaceutical Utility

Executive Data Summary

Compound Identity & Core Metrics

ParameterSpecification
Chemical Name 4-Methyl-3-nitrobenzyl alcohol
CAS Registry Number 40870-59-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Exact Mass 167.0582 g/mol
SMILES CC1=C(C=C(C=C1)CO)[O-]
Appearance Pale yellow to yellow crystalline solid
Melting Point 39–43 °C
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; Low solubility in water

Strategic Utility in Drug Discovery

As a Senior Application Scientist, I categorize this compound not merely as a reagent, but as a "Gateway Scaffold" in medicinal chemistry. Its value lies in its bifunctionality:

  • The Benzyl Alcohol Handle: Provides a reactive site for halogenation (to benzyl halides) or oxidation (to benzaldehydes), enabling coupling reactions such as nucleophilic substitutions or reductive aminations.

  • The Nitro Group (Latent Aniline): The 3-nitro group is a "masked" amine. Upon reduction, it yields 3-amino-4-methylbenzyl alcohol. This specific substitution pattern (aniline ortho to a methyl group) is a privileged motif in Kinase Inhibitor design (e.g., EGFR, VEGFR inhibitors), where the steric bulk of the methyl group forces the aniline into a specific conformation within the ATP-binding pocket.

Structural Logic Diagram

The following diagram illustrates the strategic derivatization pathways starting from this core scaffold.

G Start 4-Methyl-3-nitrobenzyl alcohol (Core Scaffold) Oxidation Oxidation (MnO2 or Swern) Start->Oxidation Path A Halogenation Halogenation (SOCl2 or PBr3) Start->Halogenation Path B Reduction Chemo-selective Reduction (Fe/NH4Cl or H2/Pd-C) Start->Reduction Path C (Critical) Aldehyde 4-Methyl-3-nitrobenzaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde Halide Benzyl Halide (Alkylation Agent) Halogenation->Halide Aniline 3-Amino-4-methylbenzyl alcohol (Kinase Inhibitor Fragment) Reduction->Aniline

Figure 1: Divergent synthesis pathways utilizing this compound as a starting material. Path C is critical for generating aniline-based pharmacophores.

Optimized Synthesis Protocol

While direct nitration of 4-methylbenzyl alcohol is possible, it often suffers from poor regioselectivity and oxidation byproducts. The industry-standard robust route involves the reduction of the corresponding benzoic acid precursor. This method ensures high purity and regiocontrol.

Rationale

We utilize Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) for this transformation.

  • Why? Borane complexes selectively reduce carboxylic acids to alcohols in the presence of nitro groups.

  • Avoid: Lithium Aluminum Hydride (LiAlH₄), which would indiscriminately reduce the nitro group to an amine or azo compound.

Step-by-Step Methodology

Starting Material: 4-Methyl-3-nitrobenzoic acid (CAS: 96-98-0).

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 4-Methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M solution in THF, 83 mL, 83 mmol, 1.5 equiv) dropwise via the addition funnel over 30 minutes.

    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (30% EtOAc/Hexanes) until the acid spot disappears.

  • Quenching (Critical): Cool back to 0 °C. Carefully quench excess borane by dropwise addition of Methanol (20 mL). Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography.

Expected Yield: 85–95% Purity: >98% (HPLC)

Analytical Characterization & Quality Control

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 8.01 (d, J=1.8 Hz, 1H)Aromatic proton adjacent to Nitro group (H-2).
δ 7.55 (dd, 1H)Aromatic proton (H-6).
δ 7.45 (d, 1H)Aromatic proton adjacent to Methyl (H-5).
δ 5.30 (t, 1H)Hydroxyl proton (-OH).
δ 4.55 (d, 2H)Benzylic methylene (-CH₂-).
δ 2.50 (s, 3H)Methyl group (-CH₃).
IR Spectroscopy 1520 cm⁻¹, 1345 cm⁻¹N-O asymmetric and symmetric stretches (Nitro group).
3300–3400 cm⁻¹O-H broad stretch (Alcohol).

Downstream Application: The "Reduction to Aniline"

The most frequent application of this compound in drug development is its conversion to 3-Amino-4-methylbenzyl alcohol . This step requires chemoselectivity to avoid reducing the aromatic ring or hydrogenating the benzyl alcohol.

Recommended Protocol: Hydrogenation over Platinum on Carbon (Pt/C) or Iron/Ammonium Chloride reduction.

  • Note: Pd/C can sometimes lead to hydrogenolysis of the benzylic alcohol (cleaving the C-O bond) under high pressure or acidic conditions. Sulfided Platinum on Carbon is often preferred to prevent dehalogenation if halogens are present elsewhere, or to preserve the benzyl alcohol.

Workflow Visualization

Reaction Substrate This compound (Substrate) Process Reflux 2-4 hrs Filtration through Celite Substrate->Process + Reagent Reagent Reagent Choice: Fe / NH4Cl / EtOH / H2O (Mild, Selective) Reagent->Process Product 3-Amino-4-methylbenzyl alcohol (Target Intermediate) Process->Product Yield >90%

Figure 2: Chemoselective reduction workflow to generate the aniline derivative.

Safety & Handling (E-E-A-T)

As with all nitro-aromatics, safety protocols must be rigorous.

  • Hazards:

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1][2][3]

    • Respiratory: May cause respiratory irritation (H335).[1][2][3]

  • Thermal Stability: Nitro compounds can be energetic. Do not heat dry solids above their melting point without solvent.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert atmosphere to prevent slow oxidation of the alcohol.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 123497, this compound. Retrieved January 30, 2026, from [Link]

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Unlocking the Potential of 4-Methyl-3-nitrobenzyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is perpetual. 4-Methyl-3-nitrobenzyl alcohol, a seemingly simple aromatic compound, presents a surprisingly versatile platform for innovation across diverse scientific disciplines. This technical guide provides an in-depth exploration of potential research avenues for this molecule, moving beyond its established role as a synthetic intermediate to propose its application in cutting-edge areas of medicinal chemistry and material science. Grounded in established chemical principles and analogous research, this document aims to serve as a catalyst for new discoveries.

Core Compound Profile

Before delving into novel research directions, a firm understanding of the physicochemical properties of this compound is paramount.

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
CAS Number 40870-59-5
Appearance Light yellow to yellow powder
Melting Point 36-43 °C
Purity ≥ 99% (GC)
Solubility Soluble in water (2 mg/ml at 20°C for the related 4-nitrobenzyl alcohol)
Storage Store at 0-8 °C

The presence of three key functional groups—a hydroxyl, a nitro group, and a methyl group on the aromatic ring—dictates the reactivity and potential applications of this molecule. The hydroxyl group offers a handle for esterification, etherification, and oxidation. The nitro group can be reduced to an amine, opening a vast landscape of derivatization possibilities, or it can be utilized for its electron-withdrawing properties. The methyl group can also be a site for further functionalization.

Potential Research Area 1: Neuroprotective and Anticonvulsant Agents

The development of novel therapeutics for neurological disorders is a pressing need. While this compound itself has no documented biological activity, its structural alerts suggest its potential as a scaffold for neuroprotective and anticonvulsant agents. The synthesis of substituted benzyl alcohols is a known strategy in the development of such compounds.

Rationale and Mechanistic Hypothesis

Many successful anticonvulsant drugs feature an aromatic ring and a polar functional group. The strategic placement of substituents on the benzyl core of this compound can modulate its lipophilicity and electronic properties, influencing its ability to cross the blood-brain barrier and interact with neurological targets. The nitro group, upon reduction to an amine, can serve as a key pharmacophore for interaction with receptors or enzymes implicated in seizure pathways.

Proposed Synthetic Workflow

The following workflow outlines a plausible route to a library of novel compounds for anticonvulsant screening, starting from this compound.

G A This compound B Oxidation to 4-Methyl-3-nitrobenzaldehyde A->B PCC, DCM C Reduction of Nitro Group to 4-Methyl-3-aminobenzyl alcohol A->C Fe/HCl or H2/Pd-C D Condensation with Active Methylene Compounds B->D Base, EtOH F Amide Coupling with Bioactive Carboxylic Acids C->F EDC, HOBt E Library of Chalcone Derivatives D->E H In vivo Anticonvulsant Screening (MES and scPTZ models) E->H G Library of Amide Derivatives F->G G->H

Caption: Proposed synthetic and screening workflow for anticonvulsant candidates.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzaldehyde

This protocol details the oxidation of the starting material, a crucial first step in many synthetic routes.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Chromatography column

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add PCC (1.5 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 4-Methyl-3-nitrobenzaldehyde.

In Vivo Screening Protocol: Maximal Electroshock (MES) Test

This is a standard preclinical model for identifying potential anticonvulsant activity.

Animals:

  • Male Swiss mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.).

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • Determine the median effective dose (ED₅₀) using a sufficient number of animals and dose groups.

Potential Research Area 2: Kinase Inhibitors for Anticancer Therapy

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-methyl-3-aminobenzyl scaffold, readily accessible from this compound, is a valuable starting point for the synthesis of kinase inhibitors.

Rationale and Mechanistic Hypothesis

Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and a substituted aromatic moiety that occupies the hydrophobic pocket. The 4-methyl-3-aminobenzyl fragment can be elaborated into various heterocyclic systems, and the methyl and amino groups provide vectors for further substitution to optimize binding affinity and selectivity.

Proposed Synthetic Workflow

This workflow illustrates a potential pathway to a library of pyrazolopyrimidine-based kinase inhibitors.

G A This compound B Reduction to 4-Methyl-3-aminobenzyl alcohol A->B SnCl2·2H2O, EtOH C Conversion to 4-Methyl-3-aminobenzonitrile B->C Sandmeyer Reaction D Cyclization with Dimethylformamide-dimethylacetal C->D E Formation of N'-(4-methyl-3-cyanobenzyl)-N,N-dimethylformamidine D->E F Reaction with Hydrazine E->F G Synthesis of 4-(4-methyl-3-aminobenzyl)pyrazole-3-carbonitrile F->G H Cyclization with Formamide G->H I Library of Pyrazolopyrimidine Derivatives H->I J In vitro Kinase Inhibition Assays I->J

Caption: Proposed synthesis of pyrazolopyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay Protocol

A variety of commercially available kinase assay kits can be used to screen the synthesized compounds. A general protocol is outlined below.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and test compound in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Potential Research Area 3: Photo-responsive Materials

The ortho-nitrobenzyl group is a well-known photocleavable protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement, leading to the cleavage of the protected functional group. This property can be harnessed to create photo-responsive polymers and materials with applications in drug delivery, tissue engineering, and microfabrication.

Rationale and Mechanistic Hypothesis

By incorporating this compound into a polymer backbone or as a pendant group, its photocleavage can be used to trigger a change in the material's properties, such as solubility, swelling, or degradation. The presence of the methyl group may subtly influence the photochemical properties of the nitrobenzyl moiety, potentially offering advantages in terms of cleavage efficiency or wavelength sensitivity.

Proposed Synthetic Workflow

This workflow describes the synthesis of a photo-responsive polymer using this compound.

G A This compound B Esterification with Acryloyl Chloride A->B Triethylamine, THF C 4-Methyl-3-nitrobenzyl acrylate B->C D Free Radical Polymerization with a Co-monomer (e.g., N-isopropylacrylamide) C->D AIBN, Toluene E Photo-responsive Copolymer D->E F Characterization of Photodegradation E->F G UV Irradiation E->G F->G H Analysis of Cleavage Products (GPC, NMR, UV-Vis) G->H

Caption: Synthesis and characterization of a photo-responsive polymer.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzyl acrylate

This protocol details the synthesis of the monomer required for polymerization.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 eq.) and triethylamine (1.2 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

  • Add acryloyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methyl-3-nitrobenzyl acrylate.

Characterization of Photodegradation

The photodegradation of the synthesized polymer can be monitored by various analytical techniques.

  • Gel Permeation Chromatography (GPC): A decrease in the polymer's molecular weight upon UV irradiation indicates chain scission.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the cleavage products can be observed.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum of the polymer solution upon irradiation can be monitored to follow the kinetics of the photocleavage reaction.

Metabolism and Toxicological Considerations

For any compound with therapeutic potential, a thorough understanding of its metabolic fate and toxicological profile is essential. While specific data for this compound is limited, we can infer potential pathways from related compounds.

Predicted Metabolic Pathways

Based on the metabolism of other nitrobenzyl alcohols and substituted toluenes, the following metabolic transformations are likely:[1][2]

  • Oxidation of the alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobenzyl alcohol can then be further metabolized.[3]

  • Conjugation: The alcohol and its metabolites can undergo glucuronidation and sulfation to facilitate excretion.[1]

  • Oxidation of the methyl group: The methyl group can be oxidized to a hydroxymethyl group, which can then be further oxidized or conjugated.

G A This compound B Oxidation A->B E Nitro Reduction A->E G Conjugation (Glucuronidation/Sulfation) A->G I Methyl Group Oxidation A->I C 4-Methyl-3-nitrobenzaldehyde B->C D 4-Methyl-3-nitrobenzoic acid C->D C->G D->G F 4-Methyl-3-aminobenzyl alcohol E->F F->G H Excretion G->H J 4-Hydroxymethyl-3-nitrobenzyl alcohol I->J J->G

Sources

theoretical properties of 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 40870-59-5 | Formula: C₈H₉NO₃ | Mol.[1][2][3][4][5][6][7] Weight: 167.16 g/mol [1][7][8]

Executive Summary

4-Methyl-3-nitrobenzyl alcohol serves as a critical "scaffold-builder" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists.[2][4][5] Its value lies in its trifunctional nature : an oxidizable benzylic alcohol, a reducible nitro group, and a methyl handle.[4]

This guide moves beyond basic property listing to analyze the theoretical electronic behaviors that dictate its reactivity.[2][4][5] Specifically, we examine the "ortho-effect" between the nitro and methyl groups, which creates a unique steric and electronic environment, distinguishing this intermediate from its meta- or para- isomers.[2][4]

Molecular Architecture & Theoretical Properties[2][4][5]

Electronic Push-Pull & The Ortho-Effect

The reactivity of this compound is governed by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃).[2][4][5]

  • Inductive Effects (-I): The nitro group at position 3 exerts a strong inductive withdrawal, significantly deactivating the aromatic ring.[2][4][5] This lowers the electron density at the benzylic carbon (position 1), making the hydroxyl proton more acidic than in non-nitrated benzyl alcohols.[4]

  • Steric Inhibition of Resonance (The Ortho-Effect): Theoretical modeling (DFT principles) suggests that the steric bulk of the methyl group at position 4 forces the adjacent nitro group (position 3) slightly out of planarity with the benzene ring.[2][4][5] This "twisting" reduces the resonance conjugation of the nitro group with the ring, slightly mitigating its deactivating power compared to a planar system.[5]

  • Dipole Moment: The vector sum of the nitro and hydroxyl dipoles creates a significant molecular dipole, influencing solubility in polar aprotic solvents (DMSO, DMF) which are preferred for nucleophilic substitutions.[4]

Graphviz Visualization: Electronic & Steric Vectors

The following diagram illustrates the competing electronic vectors and steric clashes that define the molecule's ground state stability.

ElectronicStructure Core Benzene Ring (Deactivated Core) Alcohol 1-Hydroxymethyl (-CH₂OH) Reactive Handle Core->Alcohol Inductive Deactivation Nitro 3-Nitro Group (-NO₂) Strong EWG (-I, -R) Nitro->Core Withdraws e- density Steric Steric Clash (Ortho-Effect) Twists Nitro Group Nitro->Steric Methyl 4-Methyl Group (-CH₃) Weak EDG (+I) Methyl->Core Donates e- density Methyl->Steric

Figure 1: Electronic vector map showing the inductive withdrawal of the nitro group and the steric interference with the methyl group.[2][4]

Physicochemical Profile

For drug development applications, strict adherence to Lipinski's Rule of 5 is often required.[4][5] this compound represents a "fragment-like" lead with high ligand efficiency potential.[2][4][5]

PropertyValueTheoretical Implication
Appearance Pale Yellow SolidColor derives from the n→π* transition of the nitro group.[2][4][5]
Melting Point 39–43 °CLow MP suggests weak intermolecular lattice energy; handle with care in warm labs to avoid liquefaction.[4][5]
LogP (Predicted) ~1.2Highly lipophilic relative to size; excellent membrane permeability.[5]
H-Bond Donors 1 (OH)Facilitates binding to kinase hinge regions.[2][4][5]
H-Bond Acceptors 3 (NO₂, OH)High capacity for solvent interaction.[2][4][5]
pKa (OH) ~14.5Slightly more acidic than benzyl alcohol (pKa ~15.[4][5]4) due to the nitro group's pull.

Synthetic Utility & Protocols

Synthesis Strategy: Chemoselectivity

The primary challenge in synthesizing this compound is chemoselectivity .[2][4][5] One must reduce the carboxylic acid precursor (4-methyl-3-nitrobenzoic acid) without reducing the nitro group to an amine.[2][4][5]

  • Avoid: LiAlH₄ (Lithium Aluminum Hydride) often reduces nitro groups to azo compounds or amines.[2][4][5]

  • Preferred: Borane complexes (B₂H₆ or BH₃[2][4][5]·DMS) or NaBH₄ with activation (via mixed anhydride).[2][4][5]

Protocol: Selective Reduction via Borane-Dimethyl Sulfide

Note: This protocol prioritizes safety and yield stability.[2][4][5]

Reagents: 4-Methyl-3-nitrobenzoic acid, Borane-dimethyl sulfide complex (BH₃[2][4][5]·DMS), Anhydrous THF.[2][4][5]

  • Preparation: In a flame-dried flask under Argon, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Addition: Cool solution to 0°C. Dropwise add BH₃·DMS (1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes).[2][4][5]

  • Quench: Cool to 0°C. Carefully add MeOH dropwise to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[2][4][5]

  • Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Yield: 85–92% as a crystalline solid.[2][4][5]

Downstream Transformations

Once isolated, the alcohol serves as a pivot point for two major pathways:

  • Oxidation: To 4-methyl-3-nitrobenzaldehyde (using MnO₂ or Swern conditions).

  • Substitution: Conversion to benzyl bromide (using PBr₃) for coupling reactions.

SynthesisFlow Start 4-Methyl-3-nitrobenzoic Acid Reagent BH3·DMS / THF (Selective Reduction) Start->Reagent Product This compound (Target) Reagent->Product Reflux 4h PathA Benzyl Bromide (Leaving Group) Product->PathA PBr3 / DCM PathB Benzaldehyde (Electrophile) Product->PathB MnO2 / DCM

Figure 2: Synthetic workflow highlighting the selective reduction and downstream functionalization options.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers should verify the following spectroscopic signatures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.60 (s, 3H): Aryl-methyl group.[2][4][5] The chemical shift is slightly downfield due to the ortho-nitro group.[2][4][5]

    • δ 4.75 (s, 2H): Benzylic methylene (-CH₂OH).[2][4][5]

    • δ 7.35 (d, 1H): Proton at position 5 (Ortho to methyl).[2][4][5]

    • δ 7.50 (dd, 1H): Proton at position 6.

    • δ 8.00 (d, 1H): Proton at position 2 (Ortho to nitro).[2][4][5] This is the most deshielded proton due to the proximity of the nitro group.[5]

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Broad O-H stretch.[2][4][5]

    • 1520 cm⁻¹ & 1345 cm⁻¹: Strong N-O stretches (Asymmetric/Symmetric) characteristic of the nitro group.[4][5]

Safety & Handling

  • Thermal Stability: Nitro-aromatics are potentially energetic.[2][4][5] While this alcohol is generally stable, do not distill at high temperatures without a vacuum.[4][5] The decomposition onset is typically >150°C.[2][4][5]

  • Storage: Store at 2–8°C. The compound is light-sensitive (benzylic oxidation); use amber vials.

  • Toxicology: Classified as a Skin/Eye Irritant (H315/H319).[2][4][5][9] Avoid inhalation of dusts.[2][4][5][9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, this compound.[2][4][5] Retrieved from [Link][2][4][5]

  • Organic Syntheses. General procedures for the reduction of carboxylic acids to alcohols using Borane. (Reference for Protocol 3.2). Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Methyl-3-nitrobenzyl alcohol

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a key intermediate in the development of pharmaceuticals and specialty materials.[1] We present a detailed protocol centered on the chemoselective reduction of 4-Methyl-3-nitrobenzaldehyde using sodium borohydride. The causality behind experimental choices, safety protocols, and analytical validation are thoroughly discussed to ensure reproducibility and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule, incorporating both a nucleophilic hydroxyl group and an electrophilic nitro-aromatic system. This unique combination makes it a versatile building block for constructing more complex molecular architectures, serving as a precursor in the synthesis of various therapeutic agents and polymers.[1]

The synthesis of this target molecule can be approached from several precursors, most notably 4-methyl-3-nitrobenzoic acid or 4-methyl-3-nitrobenzaldehyde.

  • Route from Carboxylic Acid: This pathway requires the reduction of a carboxylic acid. A significant challenge is the chemoselectivity of the reducing agent, as powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce both the carboxylic acid and the nitro group.[2][3] While selective reagents like borane complexes (BH₃·THF) exist, they require stringent anhydrous conditions.[2] An alternative is a two-step process involving esterification followed by reduction with a milder agent like sodium borohydride (NaBH₄).[2]

  • Route from Aldehyde: This is the more direct and highly efficient strategy. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is an ideal reagent for this purpose due to its excellent functional group tolerance; it rapidly reduces aldehydes and ketones while leaving moieties like nitro groups and esters untouched under standard protic solvent conditions.[4]

Given its high selectivity, operational simplicity, and mild reaction conditions, this guide will detail the synthesis of this compound via the sodium borohydride-mediated reduction of 4-Methyl-3-nitrobenzaldehyde.

Synthesis Protocol: Chemoselective Aldehyde Reduction

This protocol describes the conversion of 4-Methyl-3-nitrobenzaldehyde to this compound. The procedure is designed for a 10 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Methyl-3-nitrobenzaldehydeC₈H₇NO₃165.151.65 g10.01.0
Sodium Borohydride (NaBH₄)NaBH₄37.830.45 g12.01.2
Methanol (MeOH)CH₃OH32.0450 mL--
Deionized Water (H₂O)H₂O18.02100 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL--
Brine (sat. aq. NaCl)NaCl58.4430 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stir plate and stir bar

  • Ice bath

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation Start Dissolve Aldehyde in 40mL MeOH Cool Cool to 0 °C (Ice Bath) Start->Cool Add_NaBH4 Add NaBH₄ (portion-wise) Cool->Add_NaBH4 Stir Stir for 30 min at 0-5 °C Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with 10mL H₂O Monitor->Quench Evap Concentrate in vacuo Quench->Evap Extract Extract with EtOAc (3x) Evap->Extract Wash Wash & Dry Organic Layer Extract->Wash Purify Purify (Recrystallization) Wash->Purify Final Pure Product: This compound Purify->Final

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-3-nitrobenzaldehyde (1.65 g, 10.0 mmol). Dissolve the aldehyde in 40 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 10 minutes.

    • Causality Insight: Portion-wise addition is critical to control the exothermic reaction between NaBH₄ and the protic methanol solvent, which generates hydrogen gas.[5] This prevents an uncontrolled temperature increase that could lead to side reactions.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C. Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 30-60 minutes.

    • Expert Tip: On the TLC plate, the product alcohol will have a lower Rf value (be less mobile) than the starting aldehyde due to the polarity of the hydroxyl group.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of deionized water while still in the ice bath to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Causality Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or solid. Purify the crude material by recrystallization from a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a light-yellow crystalline solid.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

  • Appearance: Light yellow to yellow powder.[1]

  • Melting Point: 39-43 °C (literature value).

  • ¹H NMR Spectroscopy: The spectrum should show the disappearance of the aldehyde proton signal (around 9.9-10.1 ppm) and the appearance of a benzylic methylene signal and a hydroxyl proton signal. The conversion from an electron-withdrawing aldehyde to a less withdrawing alcohol group causes an upfield shift in the aromatic protons.[4][6]

    • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H), ~7.5 (d, 1H), ~7.3 (d, 1H), 4.78 (s, 2H, -CH₂OH) , 2.6 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH) .

  • ¹³C NMR Spectroscopy: Confirms the carbon framework and the conversion of the carbonyl carbon to a hydroxymethyl carbon.

    • Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~148.0, ~140.0, ~135.0, ~132.0, ~126.0, ~122.0, ~64.0 (-CH₂OH) , ~20.0 (-CH₃).

  • FT-IR Spectroscopy (KBr): The spectrum should exhibit a broad absorption band for the O-H stretch and the disappearance of the strong C=O aldehyde stretch.

    • Key Peaks (cm⁻¹): ~3350 (O-H, broad) , ~1525 & ~1350 (NO₂, asymmetric & symmetric stretch). The aldehyde C=O peak at ~1705 cm⁻¹ should be absent.

Safety and Handling

Adherence to safety protocols is paramount during this synthesis.

  • General Precautions: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7]

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or protic solvents.[5][8] It is also toxic if ingested or absorbed through the skin.[5] Avoid creating dust and handle away from ignition sources.

  • Nitrated Aromatic Compounds: These compounds are potentially toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[9]

  • Nitric Acid (for cleaning or other purposes): If using nitric acid for any reason, be aware that it is extremely corrosive and a strong oxidizer.[10][11] It can cause severe chemical burns and may ignite organic materials.[10][12] Always wear appropriate PPE, including a face shield and acid-resistant gloves.[10]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.

References

  • ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]

  • MasterOrganicChemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

  • FranklyChemistry via YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • GOV.UK. (2024). Nitric acid - Incident management. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

Sources

High-Purity Recovery of 4-Methyl-3-nitrobenzyl Alcohol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

4-Methyl-3-nitrobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, where high purity is a critical prerequisite.[1] This application note provides a detailed, robust, and validated protocol for the purification of this compound using recrystallization. The methodology is grounded in the fundamental principles of solubility and crystal lattice formation, offering a comprehensive guide from solvent system selection to final purity assessment. We will explore the causal reasoning behind each step, ensuring the protocol is not just a series of instructions, but a self-validating system for achieving high-purity material suitable for demanding research and development applications.

Introduction: The Imperative for Purity

The efficacy and safety of active pharmaceutical ingredients (APIs) and the performance of fine chemicals are directly contingent on the purity of their synthetic intermediates. This compound (C₈H₉NO₃) serves as a versatile building block in organic synthesis due to its reactive benzyl alcohol moiety and the directing effects of its nitro and methyl groups.[1] Impurities, which may include unreacted starting materials, by-products from the nitration process, or isomers like 3-methyl-4-nitrobenzyl alcohol, can lead to undesirable side reactions, lower yields, and compromised final product quality.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.[2] This guide provides an expert-driven protocol to effectively apply this principle to this compound.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is essential for developing a successful purification strategy. The relatively low melting point of this compound is a critical factor to consider, as it can be prone to "oiling out" if the boiling point of the chosen solvent is too high.[4]

PropertyValueSource
Synonyms 3-Nitro-4-methylbenzyl alcohol[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1][5]
Appearance Light yellow to yellow powder/solid[1][6]
Melting Point 36-43 °C[1][6]
CAS Number 40870-59-5[1][5]

Safety Precautions:

While specific GHS hazard data for this exact isomer is not extensively documented in the search results, related nitrobenzyl alcohols are known to cause skin and eye irritation and may be harmful if swallowed.[7][8] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Chemical splash goggles

    • Flame-resistant lab coat

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Recrystallization Workflow

The following diagram outlines the logical flow of the purification process, from the initial crude material to the final, validated pure product.

Recrystallization_Workflow Crude Crude 4-Methyl-3-nitrobenzyl alcohol Solid Solvent Select Solvent System (e.g., Ethanol/Water) Crude->Solvent Input Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilter Hot Gravity Filtration (Optional: for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temp & Ice Bath HotFilter->Cool Clear Solution Crystals Crystal Formation Cool->Crystals VacuumFilter Isolate Crystals via Vacuum Filtration Crystals->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Analysis Purity Assessment (Melting Point) Pure->Analysis Validation

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Part 1: Materials and Apparatus
  • Chemicals:

    • Crude this compound

    • Ethanol (95% or absolute)

    • Deionized Water

  • Apparatus:

    • Erlenmeyer flasks (appropriate sizes)

    • Hot plate with stirring capability

    • Magnetic stir bars

    • Graduated cylinders

    • Powder funnel and short-stemmed glass funnel

    • Fluted filter paper

    • Büchner funnel and filter flask

    • Vacuum source (e.g., aspirator)

    • Watch glass

    • Spatula

    • Melting point apparatus

Part 2: Solvent System Selection Rationale

The key to successful recrystallization is selecting an appropriate solvent.[3] The rule of "like dissolves like" provides a starting point; this compound possesses both polar (hydroxyl, nitro) and non-polar (aromatic ring, methyl group) features. This moderate polarity suggests that a single solvent may not be ideal. Alcohols are often effective for nitroaryl compounds.[9]

A mixed solvent system, specifically ethanol and water, is highly recommended. Ethanol (the "good" solvent) will readily dissolve the compound, while water (the "poor" solvent or "anti-solvent") is miscible with ethanol but will not dissolve the compound. This allows for fine-tuning the polarity to a point where the compound is soluble when hot but precipitates upon cooling.

Part 3: Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a small volume of ethanol (e.g., 10-15 mL) to the flask. Heat the mixture gently on a hot plate with stirring. The goal is not to exceed the compound's melting point significantly.

    • Continue adding ethanol in small portions until the solid just dissolves in the boiling solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[10][11] An excess of solvent will reduce the recovery yield.

  • Decolorization & Hot Filtration (if necessary):

    • If the hot solution is colored with impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon. Re-heat the solution to boiling for a few minutes.[12]

    • If insoluble impurities are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • Once you have a clear, saturated hot solution, slowly add deionized water dropwise while the solution is still hot and stirring, until you observe persistent cloudiness (turbidity). This indicates the solution is supersaturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. This ensures the crystallization process begins from a homogenous, saturated state.

  • Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[3][10]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the cold solvent.[11]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[12]

    • Wash the collected crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture). This removes any residual soluble impurities adhering to the crystal surfaces.[11] Using ice-cold solvent minimizes the loss of the desired product.

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a low temperature (e.g., <30 °C) to avoid melting.

Purity Assessment & Troubleshooting

Purity Validation:

The primary method for assessing the purity of the recrystallized product is melting point determination.[12]

  • Pure Compound: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).

  • Impure Compound: An impure solid will exhibit a depressed (lower) and broad melting point range.

  • Procedure: Carefully determine the melting point of your dry, recrystallized product. Compare it to the literature value (36-43 °C). A sharp melting point within this range indicates successful purification.

Troubleshooting Guide:

ProblemPotential Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the compound's melting point. / The solution is cooled too rapidly.Use a lower-boiling solvent system. / Ensure cooling is slow and gradual. / Add slightly more "good" solvent (ethanol) before cooling.
No Crystals Form Too much solvent was used. / The solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration and re-cool. / Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.[13] / Add a "seed crystal" of pure compound.[13]
Low Recovery Yield Too much solvent was used. / Premature crystallization during hot filtration. / Crystals were washed with room temperature solvent.Use the minimum amount of hot solvent. / Pre-heat all glassware for hot filtration. / Always wash crystals with ice-cold solvent.
Colored Crystals Colored impurities were not fully removed.Add a small amount of activated carbon to the hot solution before filtration.

Conclusion

This application note details a reliable and scientifically-grounded protocol for the purification of this compound by recrystallization. By carefully selecting a mixed ethanol-water solvent system and controlling the rates of dissolution and cooling, researchers can effectively remove impurities and obtain a high-purity product. The inclusion of purity assessment via melting point determination provides a self-validating mechanism to ensure the final material meets the stringent quality standards required for pharmaceutical development and advanced chemical synthesis.

References

  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]

  • Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder - Department of Chemistry. [Link]

  • Recrystallization. (n.d.). Michigan State University - Department of Chemistry. [Link]

  • p-NITROBENZYL ALCOHOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 3-Nitrobenzyl alcohol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • This compound 96.0%(GC) - PureSynth. (n.d.). PureSynth. [Link]

  • 3-Methyl-4-nitrobenzyl alcohol | C8H9NO3 | CID 591360 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

Sources

4-Methyl-3-nitrobenzyl alcohol as an intermediate for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-3-nitrobenzyl Alcohol as a Strategic Pharmaceutical Intermediate

Executive Summary

This compound (CAS: 40870-59-5) is a bifunctional aromatic scaffold critical to the synthesis of "privileged structures" in medicinal chemistry.[1][2][3] Unlike simple benzyl alcohols, the presence of the ortho-nitro group relative to the methyl substituent provides a unique electronic environment that facilitates regioselective downstream modifications.[1][3]

This guide details the strategic application of this intermediate in drug development, specifically for kinase inhibitors and neurological therapeutics .[1] It provides validated protocols for its two primary transformations: reduction to the aniline derivative (a gateway to amide-based pharmacophores) and activation to the benzyl halide (for alkylation).[1][3]

Chemical Profile & Strategic Advantage

The "Ortho-Nitro" Effect

The structural value of this compound lies in the specific positioning of its substituents.[1][2][3]

  • Metabolic Stability: The para-methyl group blocks the metabolically vulnerable C4 position, a common site for P450 oxidation in unsubstituted aromatics.[1][3]

  • Synthetic Divergence: The molecule possesses two distinct "handles":[3]

    • The Nitro Group (-NO₂): A masked amino group.[1][2][3] Upon reduction, it yields an aniline capable of forming urea or amide linkages (common in kinase inhibitors like Imatinib analogs).[1][2]

    • The Hydroxymethyl Group (-CH₂OH): A versatile anchor for etherification or conversion to a leaving group (halide/mesylate) for N-alkylation.[1][2][3]

Technical Specifications
PropertySpecificationCritical Note
IUPAC Name (4-Methyl-3-nitrophenyl)methanoldistinct from (3-nitrophenyl)methanol
CAS Number 40870-59-5 Warning:[1][2][3][4] Do not confuse with the aldehyde (CAS 6939-60-2)
Molecular Weight 167.16 g/mol
Appearance Light yellow to yellow crystalline powderOxidizes to aldehyde if stored improperly
Melting Point 36–43 °CLow MP requires cold storage (2–8°C) to prevent caking
Solubility Soluble in MeOH, DCM, DMSO; Insoluble in WaterUse MeOH for hydrogenation reactions

Strategic Reaction Pathways (Visualized)

The following diagram illustrates the "Hub" capability of this intermediate. The central alcohol can be directed toward three major pharmaceutical classes.

ReactionHub MNBA 4-Methyl-3-nitrobenzyl alcohol (Starting Material) Amine 3-Amino-4-methylbenzyl alcohol (Aniline Derivative) MNBA->Amine Pd/C, H2 (Reduction) Halide 4-Methyl-3-nitrobenzyl chloride/bromide (Electrophile) MNBA->Halide SOCl2 or PBr3 (Activation) Aldehyde 4-Methyl-3-nitrobenzaldehyde (Oxidation Product) MNBA->Aldehyde MnO2 or PCC (Oxidation) Kinase Kinase Inhibitors (e.g., Tie-2, EGFR targets) Amine->Kinase Amide Coupling DGAT DGAT Inhibitors (Metabolic Disease) Halide->DGAT N-Alkylation

Figure 1: Synthetic divergence from this compound.[1][2][3] The reduction pathway (Green) is the primary route for kinase inhibitor synthesis.[1]

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation to 3-Amino-4-methylbenzyl alcohol

Target Application: Synthesis of Aniline-based Kinase Inhibitors.[1][2][3]

Rationale: While iron/acid reductions (Bechamp) are possible, they generate iron sludge unsuitable for GMP environments.[1][2] This protocol uses catalytic hydrogenation for a cleaner profile, critical for pharmaceutical intermediates.[1][2]

Safety Warning:

  • Exotherm: Nitro reductions are highly exothermic (~500 kJ/mol).[1][2] Control temperature strictly.

  • Pyrophoric: Dry Pd/C is pyrophoric.[1][2] Keep wet or under inert gas.[1][2]

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor (Hastelloy or Stainless Steel), dissolve This compound (10.0 g, 59.8 mmol) in Methanol (100 mL) .

    • Note: Methanol is preferred over Ethanol to prevent transesterification side-reactions if downstream steps involve esters.[1][2][3]

  • Catalyst Loading: Under a nitrogen blanket, add 5% Pd/C (50 wt% water wet, 1.0 g) .[1][2]

    • Tip: The water content suppresses ignition risk without stalling the reaction.[1]

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1][2]

    • Pressurize to 3 bar (45 psi) with H₂.

    • Stir vigorously at 25–30°C .

    • Critical Control: Do not exceed 40°C initially.[1][2] The exotherm is rapid.[1] Use a cooling jacket if necessary.[1][2][3]

  • Completion: Monitor via HPLC. The reaction is typically complete in 4–6 hours.[1] The solution will turn colorless to pale pink (amine oxidation).[1]

  • Workup:

    • Filter the catalyst through a Celite pad (keep wet!).[1]

    • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield the crude amine.[1]

    • Yield: Expect 92–95% of an off-white solid.[1][2][3]

Protocol B: Activation to 4-Methyl-3-nitrobenzyl chloride

Target Application: Benzylation of Pharmacophores (N-alkylation).[1][2][3]

Rationale: Converting the hydroxyl group to a chloride creates a potent electrophile.[1] Thionyl chloride (SOCl₂) is used with a scavenger to prevent acid-catalyzed degradation of the nitro group.[1][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve This compound (5.0 g, 29.9 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .

  • Base Addition: Add Triethylamine (4.6 mL, 1.1 eq) and cool the mixture to 0°C .

  • Chlorination: Dropwise add Thionyl Chloride (2.6 mL, 1.2 eq) over 20 minutes.

    • Observation: Gas evolution (SO₂ and HCl) will occur.[1][2][5][6] Ensure proper venting.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ solution (slowly).

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Stability Note: The resulting benzyl chloride is a lachrymator and skin irritant.[1] Handle in a fume hood.

Pharmaceutical Case Studies

Case Study 1: Tie-2 Kinase Inhibitors

Tie-2 kinase is a receptor involved in vascular stability and angiogenesis (tumor growth).[1][2][3]

  • Role of Intermediate: The 3-amino-4-methylbenzyl alcohol derivative (from Protocol A) serves as the "head" group.[1][2][3]

  • Mechanism: The amino group reacts with an isocyanate or carboxylic acid on the core scaffold to form a urea/amide hinge binder.[1][3] The methyl group provides steric bulk that fits into the hydrophobic pocket of the kinase ATP-binding site, improving selectivity over other kinases.[1][3]

Case Study 2: DGAT1 Inhibitors (Metabolic Disorders)

Diacylglycerol acyltransferase (DGAT) inhibitors are explored for treating obesity.[1][2]

  • Role of Intermediate: The benzyl chloride derivative (from Protocol B) is used to alkylate a benzimidazole core.[1]

  • Mechanism: The 4-methyl-3-nitrobenzyl moiety acts as a lipophilic tail, enhancing membrane permeability of the drug candidate.[1][2][3]

Quality Control & Analytics

To validate the integrity of the intermediate before use in GMP synthesis, the following parameters are required:

TestAcceptance CriteriaMethod
Purity > 98.0%HPLC (C18 Column, ACN:Water gradient)
Water Content < 0.5%Karl Fischer Titration
Identification Matches Reference Standard1H-NMR (DMSO-d6)
Residual Solvents < 5000 ppm (MeOH)GC-Headspace

1H-NMR Diagnostic Peaks (DMSO-d6):

  • Aromatic Protons: δ 7.95 (d, 1H, H-2), 7.55 (dd, 1H, H-6), 7.45 (d, 1H, H-5).[1][2][3] The doublet at 7.95 is characteristic of the proton between the nitro and alcohol groups.[3]

  • Benzylic CH₂: δ 4.55 (d, 2H).[1][2]

  • Methyl Group: δ 2.45 (s, 3H).[1][2]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 123497 (this compound).[1][2][3] National Center for Biotechnology Information (2023).[1][2]

    • [Link][1][2][3]

  • Synthetic Application (Reduction Protocol Basis)

    • Rahbar, S., et al. "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core."[1] Molecules (2019).[1][2][5][6] (Contextualizing nitro-reduction in drug synthesis).

    • [Link][1][2][3]

  • Kinase Inhibitor Structural Relevance

    • BenchChem Protocols.[1][2] "Synthesis routes of 3-Nitrobenzyl alcohol derivatives." (General methodology for benzyl alcohol functionalization).

  • Activation Chemistry (Chlorination)

    • "Reaction of Alcohols with Thionyl Chloride."[1][5][6][7] Chemistry LibreTexts (2019).[1][2]

    • [Link]

Sources

Application Notes & Protocols: The Role of Nitrobenzyl Alcohols in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Photolabile Chemistries

In the dynamic field of material science, precision and control are paramount. The ability to alter a material's properties in response to an external stimulus opens up a vast array of possibilities, from targeted drug delivery to the fabrication of intricate microelectronics. Among the various stimuli-responsive moieties, the nitrobenzyl alcohol framework, particularly the ortho-nitrobenzyl (o-NB) group, has emerged as a powerful tool for introducing light-sensitivity into diverse material systems. While the specific isomer, 4-Methyl-3-nitrobenzyl alcohol, finds utility as a versatile chemical intermediate, this guide will delve into the well-documented and functionally representative applications of the broader class of nitrobenzyl alcohols, focusing on their role as photocleavable linkers.[1][2][3] The principles and protocols outlined herein provide a robust foundation for researchers and drug development professionals seeking to harness the power of light in their material science endeavors.

Core Concept: The Photocleavage of ortho-Nitrobenzyl Derivatives

The utility of o-nitrobenzyl alcohol derivatives in material science is rooted in their ability to undergo a photochemical transformation upon exposure to UV light.[3] This process, often referred to as photocleavage or photolabilization, results in the breaking of a covalent bond, leading to the release of a protected functional group or the degradation of a polymer backbone. The fundamental mechanism involves an intramolecular rearrangement initiated by the absorption of a photon, ultimately leading to the formation of an o-nitrosobenzaldehyde and the release of the linked molecule. This light-triggered "uncaging" provides exquisite spatial and temporal control over a material's properties.[4]

Application I: Fabrication of Photodegradable Hydrogels for Controlled Release and Cell Scaffolding

Photodegradable hydrogels are cross-linked polymer networks that can be broken down into smaller, soluble components upon light exposure. This property is highly advantageous in biomedical applications, such as tissue engineering and drug delivery, where the controlled degradation of the hydrogel is desired.[5] By incorporating o-nitrobenzyl-based crosslinkers into the hydrogel structure, we can create materials that erode "on-demand."

Scientific Rationale

The crosslinks in these hydrogels contain a photolabile o-nitrobenzyl ester or amide linkage.[5] When the hydrogel is irradiated with UV light of a specific wavelength (typically around 365 nm), the o-nitrobenzyl group undergoes photocleavage, breaking the crosslinks and causing the hydrogel to dissolve or swell significantly.[4] This dissolution can be used to release encapsulated drugs or cells in a highly controlled manner. The rate of degradation can be tuned by altering the light intensity, duration of exposure, and the chemical structure of the photocleavable linker.[6]

Experimental Workflow: Synthesis of a Photodegradable PEG-Based Hydrogel

G cluster_0 Step 1: Synthesis of Photocleavable Crosslinker cluster_1 Step 2: Hydrogel Formulation cluster_2 Step 3: Photopolymerization cluster_3 Step 4: Photodegradation A o-Nitrobenzyl alcohol derivative C Photocleavable diacrylate crosslinker A->C Esterification D Poly(ethylene glycol) diacrylate (PEGDA) B Acryloyl chloride B->C E Photocleavable diacrylate crosslinker G Pre-gel solution D->G H Pre-gel solution E->G F Photoinitiator (e.g., Irgacure 2959) F->G J Photodegradable Hydrogel H->J Curing K Photodegradable Hydrogel I UV exposure (e.g., 365 nm) I->J M Degraded Hydrogel + Soluble Polymers K->M Cleavage of crosslinks L Spatially controlled UV exposure L->M

Caption: Workflow for the synthesis and degradation of a photodegradable hydrogel.

Protocol: Synthesis of a Photodegradable Hydrogel

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400

  • o-Nitrobenzyl acrylate (custom synthesis or commercial source)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

Procedure:

  • Prepare the pre-gel solution:

    • Dissolve PEGDA (10% w/v) and o-nitrobenzyl acrylate (1-5 mol% relative to PEGDA) in PBS.

    • Add the photoinitiator (0.05% w/v) to the solution and vortex until fully dissolved.

  • Hydrogel fabrication:

    • Pipette the pre-gel solution into a mold of the desired shape (e.g., a PDMS mold).

    • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 60-120 seconds to initiate photopolymerization.

    • The solution will transition from a liquid to a solid hydrogel.

  • Encapsulation of a model drug (e.g., Rhodamine B):

    • Dissolve Rhodamine B in the pre-gel solution before photopolymerization.

  • Controlled Release Study:

    • Place the drug-loaded hydrogel in a cuvette with PBS.

    • Monitor the absorbance of the supernatant over time using a UV-Vis spectrophotometer to establish a baseline release profile.

    • At a designated time point, expose a specific region of the hydrogel to UV light using a photomask.

    • Continue to monitor the absorbance of the supernatant to quantify the light-triggered release of the drug.

Data Summary:

ParameterCondition 1Condition 2
Crosslinker Conc. 1 mol%5 mol%
UV Exposure Time 30 s60 s
% Drug Release 25%70%

Application II: Photo-Patternable Surfaces for Microfabrication and Cell Culture

The ability to create patterns of different chemical functionalities on a surface is crucial for applications in microfluidics, biosensors, and patterned cell culture. o-Nitrobenzyl chemistry provides a powerful method for achieving this through photolithography.[2]

Scientific Rationale

By creating a self-assembled monolayer (SAM) of molecules containing a photolabile o-nitrobenzyl group on a surface (e.g., gold or silica), one can selectively deprotect or remove these molecules in specific areas by irradiating through a photomask. This process alters the surface properties, such as wettability or bio-adhesion, in the irradiated regions. For example, a hydrophobic surface can be rendered hydrophilic upon cleavage of the o-nitrobenzyl-protected groups, allowing for the directed flow of aqueous solutions in microfluidic channels.

Experimental Workflow: Creating a Patterned Surface

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Photolithography cluster_2 Step 3: Development & Analysis A Substrate (e.g., Gold) C Self-Assembled Monolayer (SAM) A->C Incubation D SAM-coated substrate B o-Nitrobenzyl-terminated thiol B->C G Patterned SAM D->G Irradiation H Patterned SAM E Photomask E->G F UV exposure (365 nm) F->G J Characterization (e.g., Contact Angle, AFM) H->J Analysis I Washing I->J

Caption: Workflow for creating a photo-patterned surface using a self-assembled monolayer.

Protocol: Fabrication of a Hydrophilic-Hydrophobic Patterned Surface

Materials:

  • Gold-coated glass slides

  • 11-mercapto-1-undecanol

  • o-Nitrobenzyl bromide

  • Potassium carbonate

  • Ethanol

  • UV collimated light source (365 nm)

  • Photomask with desired pattern

  • Goniometer for contact angle measurements

Procedure:

  • Synthesis of the o-nitrobenzyl-terminated thiol:

    • React 11-mercapto-1-undecanol with o-nitrobenzyl bromide in the presence of a weak base like potassium carbonate to form the corresponding ether. (Note: This is a standard organic synthesis procedure and should be performed with appropriate safety precautions).

  • Formation of the SAM:

    • Clean the gold-coated slides thoroughly (e.g., with piranha solution - EXTREME CAUTION ).

    • Immerse the slides in a 1 mM solution of the synthesized thiol in ethanol for 12-24 hours.

    • Rinse the slides with ethanol and dry under a stream of nitrogen.

  • Photopatterning:

    • Place the photomask in direct contact with the SAM-coated surface.

    • Expose the assembly to UV light (365 nm) for a predetermined time (optimization may be required).

    • The UV light will cleave the o-nitrobenzyl group in the exposed regions, revealing the underlying hydroxyl groups.

  • Development and Characterization:

    • Rinse the slides thoroughly with ethanol to remove the cleaved o-nitrosobenzaldehyde by-product.

    • Measure the water contact angle in both the exposed and unexposed regions. The exposed areas should exhibit a significantly lower contact angle (more hydrophilic) than the unexposed areas.

Application III: Light-Responsive Polymers for Smart Coatings and Photoresists

The incorporation of photocleavable nitrobenzyl groups into the side chains of polymers allows for the creation of "smart" materials whose properties can be altered by light.[2] This has significant implications for the development of advanced coatings and photoresists used in the microelectronics industry.[2]

Scientific Rationale

By synthesizing a polymer with, for example, o-nitrobenzyl acrylate as a comonomer, the resulting material will have photolabile groups along its backbone. Upon UV irradiation, the cleavage of the o-nitrobenzyl ester side chains converts the acrylate units into acrylic acid. This transformation from a relatively non-polar ester to a polar carboxylic acid dramatically changes the polymer's solubility.[2] In the context of photolithography, this allows for the selective removal of either the exposed or unexposed regions of a thin polymer film, a fundamental process in the fabrication of integrated circuits.[2]

Protocol: Synthesis of a Photo-Responsive Copolymer via ATRP

Materials:

  • Methyl methacrylate (MMA)

  • o-Nitrobenzyl acrylate (NBA)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Developer solution (e.g., aqueous base)

Procedure:

  • Polymer Synthesis (Atom Transfer Radical Polymerization - ATRP):

    • In a Schlenk flask, combine MMA, NBA, and anisole.

    • Deoxygenate the mixture by several freeze-pump-thaw cycles.

    • In a separate flask, add CuBr and PMDETA.

    • Transfer the deoxygenated monomer solution to the catalyst/ligand mixture via cannula.

    • Add the initiator (EBiB) to start the polymerization.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specific time to achieve the desired molecular weight and conversion.

    • Terminate the polymerization by exposing the reaction mixture to air.

    • Purify the polymer by precipitation in a non-solvent (e.g., methanol) and dry under vacuum.

  • Thin Film Preparation:

    • Dissolve the synthesized copolymer in a suitable solvent (e.g., propylene glycol methyl ether acetate).

    • Spin-coat the polymer solution onto a silicon wafer to create a thin, uniform film.

    • Bake the wafer to remove the solvent.

  • Photopatterning:

    • Expose the thin film to UV light through a photomask.

    • The exposed regions will undergo photocleavage, converting the NBA units to acrylic acid.

  • Development:

    • Immerse the wafer in a developer solution (e.g., a dilute aqueous base).

    • The exposed regions, now containing carboxylic acid groups, will be soluble in the basic developer and will be washed away, leaving a negative-tone pattern of the mask.

Data Summary:

PropertyBefore UV ExposureAfter UV Exposure
Solubility Soluble in organic solventsSoluble in aqueous base
FTIR Spectrum C=O stretch (ester) at ~1730 cm⁻¹Appearance of broad O-H stretch (acid) ~3000 cm⁻¹

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 96.0%(GC). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-nitrobenzyl alcohol with TosMIC. Retrieved from [Link]

  • Fomina, N., McFearin, C., Sermsakdi, M., Edder, C., & Fréchet, J. M. (2010). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 3(1), 125-151.
  • Chem-Impex. (n.d.). 3-Methyl-4-nitrobenzyl alcohol. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Nitrobenzyl alcohol, 99% 25 g. Retrieved from [Link]

  • Klajn, R. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Accounts of Chemical Research, 45(12), 2169-2179.
  • Soper, S. A., & Brown, J. V. (n.d.). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. University of Kansas.
  • ResearchGate. (n.d.). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Retrieved from [Link]

  • Griffin, D. R., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Molecular Pharmaceutics, 9(11), 3093-3100.
  • PubMed. (n.d.). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Retrieved from [Link]

  • ACS Combinatorial Science. (2018). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

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Selective Oxidation of 4-Methyl-3-nitrobenzyl Alcohol: Strategic Protocols for API Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The selective oxidation of 4-methyl-3-nitrobenzyl alcohol to 4-methyl-3-nitrobenzaldehyde is a pivotal transformation in the synthesis of dihydropyridine calcium channel blockers (analogs of Nifedipine and Nicardipine) and various kinase inhibitors.[1]

This application note addresses the specific chemoselective challenges posed by this substrate:

  • Nitro Group Sensitivity: While the nitro group is electron-withdrawing and generally deactivating, it renders the benzylic position susceptible to radical side reactions under harsh conditions.[1]

  • Methyl Group Competition: The presence of a para-methyl group introduces a risk of competitive oxidation to the carboxylic acid or dicarbonyl species if non-selective oxidants (e.g.,

    
    ) are employed.[1]
    
  • Over-Oxidation: Preventing the oxidation of the resulting aldehyde to 4-methyl-3-nitrobenzoic acid.

We present two validated protocols designed for distinct operational scales:

  • Method A (Laboratory Scale): Pyridinium Chlorochromate (PCC) oxidation.[1][2] Ideal for gram-scale discovery chemistry where reliability and speed are paramount.[1]

  • Method B (Process Scale/Green Chemistry): TEMPO-catalyzed Anelli oxidation.[1] Ideal for multi-gram to kilogram scale-up, eliminating toxic chromium waste and utilizing aqueous bleach as the terminal oxidant.[1]

Chemical Properties & Reaction Scheme[1][3][4][5]

PropertySubstrate: this compoundProduct: 4-Methyl-3-nitrobenzaldehyde
CAS Number 40870-59-531680-07-6
Molecular Weight 167.16 g/mol 165.15 g/mol
Appearance Off-white solidYellowish crystalline solid
Melting Point 39–43 °C46–49 °C
Solubility Soluble in MeOH, DCM, EtOAcSoluble in DCM, EtOAc; Insoluble in water
Reaction Workflow Visualization

ReactionWorkflow Substrate This compound (Primary Alcohol) Decision Scale & Constraints? Substrate->Decision MethodA Method A: PCC Oxidation (Lab Scale, <10g) Solvent: DCM Decision->MethodA Discovery/Rapid MethodB Method B: TEMPO/NaOCl (Process Scale, >10g) Solvent: DCM/H2O Decision->MethodB Green/Scalable Product 4-Methyl-3-nitrobenzaldehyde (Target Aldehyde) MethodA->Product Yield: 85-92% WasteA Chromium Waste (Requires Disposal) MethodA->WasteA MethodB->Product Yield: 90-95% WasteB Aqueous NaCl (Benign) MethodB->WasteB

Figure 1: Decision matrix for selecting the appropriate oxidation protocol based on scale and environmental constraints.

Protocol A: PCC Oxidation (Laboratory Standard)[1]

Mechanism: Pyridinium Chlorochromate (PCC) performs a two-electron oxidation via a chromate ester intermediate.[1] The mildly acidic character of PCC ensures rapid conversion, while the absence of water prevents hydration of the aldehyde, thereby stopping oxidation at the aldehyde stage.

Reagents
  • Substrate: this compound (1.0 equiv)[1]

  • Oxidant: PCC (Pyridinium Chlorochromate) (1.5 equiv)[1]

  • Buffer/Additive: Celite (diatomaceous earth) or Silica Gel (1.0 weight equiv relative to PCC) - Critical for preventing gummy residues.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equiv) and an equal weight of dry Celite in anhydrous DCM.

    • Note: The addition of Celite adsorbs the reduced chromium tars, significantly simplifying the workup.

  • Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the stirred PCC suspension at room temperature (20–25 °C).

  • Reaction: Stir the dark orange/brown suspension at room temperature. Monitor by TLC (System: 30% EtOAc in Hexanes).[1]

    • Endpoint: Reaction is typically complete within 1.5 to 3 hours.[1] The mixture will turn a dark brown/black color as Cr(VI) is reduced to Cr(IV).[1]

  • Workup:

    • Dilute the reaction mixture with an equal volume of diethyl ether or additional DCM.[1]

    • Filter the suspension through a pad of silica gel or Celite.[1]

    • Wash the filter cake thoroughly with DCM until the filtrate runs clear.[1]

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude aldehyde.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexanes).

    • Expectation: The product often crystallizes upon standing or trituration with cold hexanes.[1]

Protocol B: TEMPO-Catalyzed Anelli Oxidation (Process Scale)

Mechanism: The oxoammonium ion derived from TEMPO acts as the primary oxidant.[1] It is continuously regenerated in situ by a secondary oxidant (NaOCl/Bleach) in the presence of bromide ions.[1] This method is highly chemoselective for primary alcohols and operates in an aqueous biphasic system.[1]

Reagents
  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 – 0.05 equiv / 1-5 mol%)

  • Co-Catalyst: KBr (Potassium Bromide) (0.1 equiv / 10 mol%)[1]

  • Oxidant: NaOCl (Sodium Hypochlorite, household bleach, ~5-6% aq) (1.1 – 1.2 equiv)

  • Buffer:

    
     (saturated aqueous solution) to maintain pH 8.6–9.5.
    
  • Solvent: DCM/Water biphasic mixture.[1]

Step-by-Step Procedure
  • Setup: In a jacketed reactor or round-bottom flask, dissolve the alcohol (1.0 equiv) and TEMPO (0.01 equiv) in DCM (approx. 5 mL per gram of substrate).

  • Aqueous Phase: In a separate beaker, dissolve KBr (0.1 equiv) in saturated aqueous

    
    . Add this to the organic phase.[1]
    
  • Cooling: Cool the biphasic mixture to 0–5 °C using an ice bath. Vigorous stirring is essential to create an emulsion.[1]

  • Oxidant Addition: Slowly add the NaOCl solution dropwise over 30–60 minutes, maintaining the internal temperature < 10 °C.

    • Caution: The reaction is exothermic.[1] Rapid addition can lead to over-oxidation or loss of selectivity.[1]

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and stir for 30–60 minutes.

    • Color Change: The organic layer typically turns orange/red due to the TEMPO radical, then fades as the reaction completes.

  • Quench: Quench excess oxidant by adding saturated aqueous sodium thiosulfate (

    
    ) until the iodine/starch paper test is negative (no blue color).[1]
    
  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.[1]

  • Washing: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Isolation: The resulting yellow solid is usually of high purity (>95%).[1] Recrystallize from Ethanol/Hexane if required.[1]

Analytical Validation

The following data confirms the identity of 4-Methyl-3-nitrobenzaldehyde .

Analytical MethodExpected Signal / ResultInterpretation
Appearance Yellow crystalline solidCharacteristic of nitro-aromatic aldehydes.[1]
Melting Point 46 – 49 °CMatches literature values [1, 2].[1][3][4][5]
1H NMR (CDCl3)

9.96 (s, 1H)
Aldehyde proton (diagnostic).

8.35 (d, J=1.8 Hz, 1H)
Aromatic H2 (ortho to nitro/aldehyde).

8.01 (dd, J=7.9, 1.8 Hz, 1H)
Aromatic H6 (ortho to aldehyde).

7.54 (d, J=7.9 Hz, 1H)
Aromatic H5 (ortho to methyl).

2.68 (s, 3H)
Methyl group (benzylic).[1]
IR Spectroscopy ~1700 cm

C=O stretch (Strong).[1]
~1530 & 1350 cm

NO

asymmetric/symmetric stretches.[1]

Safety & Troubleshooting

Hazard Analysis
  • Nitro Compounds: While this compound is relatively stable, nitro aromatics can be energetic.[1] Avoid subjecting the material to temperatures >150 °C or dry distillation.[1]

  • Chromium (PCC): Cr(VI) is a known carcinogen and environmental hazard.[1] All solid waste from Method A must be segregated and disposed of as hazardous heavy metal waste.[1]

  • TEMPO/Bleach: Bleach is corrosive.[1] The combination of bleach and TEMPO can evolve chlorine gas if acidified; ensure the reaction remains buffered (pH > 8).[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Method B) Old BleachTitrate NaOCl before use to ensure active concentration is >5%.[1]
Over-oxidation to Acid Excess Oxidant / High TempKeep temperature <10 °C during addition; strictly limit oxidant to 1.1-1.2 equiv.[1]
Gummy Residue (Method A) Chromium TarsUse Celite or Silica gel in the reaction pot; use Ether for workup to precipitate chromium salts.[1]
Product is an Oil Solvent Residue / ImpurityThe product melts near 46°C. Trace solvent can depress MP.[1] Dry under high vacuum or recrystallize from cold hexanes.[1]

References

  • Sigma-Aldrich. Product Specification: 4-Methyl-3-nitrobenzaldehyde.[1][3][4] Link[1]

  • ChemicalBook. CAS 31680-07-6 Properties and Safety. Link

  • Corey, E. J., & Suggs, J. W. (1975).[1] Pyridinium Chlorochromate.[1][2] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[1][2] Tetrahedron Letters, 16(31), 2647-2650.[1]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[1] The Journal of Organic Chemistry, 52(12), 2559-2562.

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1]

Sources

Application Note: Chemoselective Reduction of 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of the aromatic nitro group in 4-Methyl-3-nitrobenzyl alcohol to synthesize 4-Methyl-3-aminobenzyl alcohol. This transformation is critical for the synthesis of bifunctional molecules that serve as valuable building blocks in pharmaceutical and materials science research.[1] We present a detailed protocol centered on catalytic hydrogenation, a method renowned for its efficiency, high yield, and clean reaction profile.[2][3] The causality behind experimental choices, safety protocols, and product validation are discussed in depth to ensure reliable and reproducible results for researchers and drug development professionals.

Introduction: The Strategic Importance of Aromatic Aminobenzyl Alcohols

The reduction of an aromatic nitro group to an amine is a foundational transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, changing a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group.[4] The resulting product, 4-Methyl-3-aminobenzyl alcohol, is a particularly valuable synthetic intermediate. It possesses two distinct functional groups—a nucleophilic amine and a primary alcohol—that can be selectively manipulated in subsequent reactions. This bifunctional nature makes it a crucial component in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1]

The primary challenge in this synthesis is chemoselectivity: the reduction of the nitro group must be achieved without affecting the benzylic alcohol. While various reagents can reduce nitroarenes, catalytic hydrogenation is often the method of choice due to its mild conditions and minimal byproduct formation, with water being the only theoretical byproduct.[2][5][6] This protocol focuses on the use of palladium on carbon (Pd/C) as a heterogeneous catalyst, which offers high efficiency and straightforward removal from the reaction mixture post-synthesis.[6]

Mechanistic Insight: The Catalytic Hydrogenation Pathway

The catalytic hydrogenation of an aromatic nitro compound to an aniline over a metal catalyst like palladium is generally understood to proceed through the Haber-Lukashevich pathway. This process involves a stepwise reduction on the surface of the catalyst.

The key stages are:

  • Adsorption : Both the nitroarene substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation : The H-H bond in molecular hydrogen is cleaved on the catalyst surface, generating reactive atomic hydrogen species.

  • Stepwise Reduction : The nitro group (-NO₂) is sequentially reduced by the activated hydrogen. This proceeds through key intermediates, first to a nitroso (-NO) group and then to a hydroxylamine (-NHOH) group.[2][7]

  • Final Reduction : The hydroxylamine intermediate is further hydrogenated to the final amine (-NH₂) product.[2]

  • Desorption : The final product, 4-Methyl-3-aminobenzyl alcohol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This pathway is highly efficient and, under controlled conditions, prevents the reduction of other sensitive functional groups like the benzyl alcohol present in the substrate.[5]

ReactionMechanism cluster_catalyst Palladium Catalyst Surface Nitro R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso) Nitro->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Amine) Hydroxylamine->Amine + H₂ End 4-Methyl-3-aminobenzyl alcohol (Product) Amine->End Desorption Start This compound (In Solution) Start->Nitro Adsorption

Caption: Reaction mechanism on the catalyst surface.

Experimental Protocol

This protocol details the reduction of this compound using a standard balloon hydrogenation setup. For larger-scale reactions or reactions requiring higher pressure, a Parr hydrogenation apparatus is recommended.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
This compound≥98%Sigma-AldrichStarting material.
Palladium on Carbon (10 wt. %)Degussa type E101Strem ChemicalsCatalyst. Handle with care; can be pyrophoric when dry.
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent. Ethanol can also be used.
Hydrogen (H₂) gasHigh Purity (≥99.9%)AirgasReducing agent.
Nitrogen (N₂) or Argon (Ar) gasHigh PurityAirgasInert gas for purging.
Celite® 545 (Diatomaceous earth)---Sigma-AldrichFiltration aid for removing the catalyst.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
Deuterated Chloroform (CDCl₃)---Cambridge IsotopeFor NMR analysis.
Safety Precautions
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources. Use proper grounding to prevent static discharge.

  • Palladium on Carbon (Pd/C): The catalyst, especially after the reaction, can be pyrophoric and may ignite solvents upon exposure to air while still dry.[2] Crucially, never allow the catalyst to dry completely in the open air. The filter cake should be kept wet with solvent (e.g., water or methanol) during and after filtration and disposed of according to institutional safety guidelines.

  • Pressure: While balloon hydrogenation is performed at slightly above atmospheric pressure, ensure the glassware is free of cracks or defects.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.67 g, 10.0 mmol).

    • Add methanol (40 mL) and stir until the solid is completely dissolved.

    • Carefully add 10% Pd/C (85 mg, 0.08 mmol Pd, 0.8 mol%) to the solution. Note: Add the catalyst carefully to avoid dusting.

  • System Purge:

    • Fit one neck of the flask with a rubber septum and the other with a three-way stopcock connected to both a vacuum/inert gas line and a hydrogen-filled balloon.

    • Secure the flask with a clamp.

    • Evacuate the flask gently under vacuum for 1-2 minutes while stirring, then backfill with nitrogen or argon. Repeat this purge cycle three times to ensure an inert atmosphere.

  • Hydrogenation:

    • After the final purge, switch the stopcock to the hydrogen balloon, allowing hydrogen to fill the flask.

    • Stir the reaction mixture vigorously at room temperature (20-25°C). Efficient stirring is crucial for good contact between the gas, liquid, and solid catalyst phases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, 4-Methyl-3-aminobenzyl alcohol, is more polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully purge the flask with nitrogen gas to remove all hydrogen.

    • Set up a filtration apparatus with a pad of Celite (approx. 1-2 cm thick) in a Büchner or Hirsch funnel. Pre-wet the Celite pad with a small amount of methanol.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional methanol (2 x 10 mL) to ensure all the product is collected.

    • Safety Note: Keep the filter cake wet. Transfer the Celite/catalyst mixture to a designated waste container and quench by slowly adding water.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is often of high purity. If further purification is needed, it can be achieved by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Product Characterization

The final product, 4-Methyl-3-aminobenzyl alcohol, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light yellow solid.[1]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, the benzylic CH₂ group, the methyl group, the alcohol OH, and the amine NH₂ protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.

  • Mass Spectrometry (ESI+): Calculation for C₈H₁₁NO [M+H]⁺: 138.0919; found: 138.0915.

Caption: Experimental workflow for the reduction.

Summary of Key Parameters and Expected Results

ParameterValue / ConditionRationale
Substrate Scale10.0 mmolStandard lab scale, easily adaptable.
Catalyst Loading0.8 mol% PdProvides an efficient reaction rate while being cost-effective.
SolventMethanol (Anhydrous)Excellent solubility for the substrate and does not interfere with the reaction.
Hydrogen SourceH₂ BalloonProvides sufficient hydrogen at a slight positive pressure for lab scale.
TemperatureRoom Temperature (20-25°C)Sufficient for catalyst activity; avoids potential side reactions.
Reaction Time2–4 hoursTypical duration; should be confirmed by reaction monitoring (TLC).
Expected Yield >95% Catalytic hydrogenation is a highly efficient transformation.[3]
Purity (Crude) >95% The reaction is very clean, often requiring minimal purification.

Conclusion

The protocol described provides a reliable, efficient, and highly chemoselective method for the synthesis of 4-Methyl-3-aminobenzyl alcohol from its nitro precursor. By employing catalytic hydrogenation with Pd/C, the transformation proceeds under mild conditions with a straightforward workup, delivering high yields of a pure product. Adherence to the outlined safety procedures, particularly concerning the handling of hydrogen gas and the pyrophoric catalyst, is paramount for a successful and safe experiment. This versatile building block, now readily accessible, can be utilized in a wide array of applications for drug discovery and advanced materials development.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. Available at: [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. RSC Publishing. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange. Available at: [Link]

Sources

Application Note: Strategic Esterification of 4-Methyl-3-nitrobenzyl Alcohol (CAS 40870-59-5)

[1]

Executive Summary & Substrate Analysis

This guide details the esterification of 4-Methyl-3-nitrobenzyl alcohol , a critical intermediate often utilized as a linker in prodrug synthesis and a building block in agrochemical development.[1]

The Substrate: this compound[1][2]
  • CAS: 40870-59-5[1][2]

  • Structure: A primary benzylic alcohol flanked by an ortho-methyl group and a meta-nitro group.[1]

  • Electronic Environment: The nitro group (

    
    ) at the 3-position exerts a strong electron-withdrawing inductive effect (-I) and resonance effect (-R).[1] However, its meta relationship to the hydroxymethyl group means the deactivation is primarily inductive. Conversely, the methyl group at the 4-position provides mild electron donation (+I).
    
  • Reactivity Implication: The benzylic oxygen is nucleophilic but slightly less reactive than unsubstituted benzyl alcohol due to the electron-withdrawing nitro group.[1] Consequently, standard acid-catalyzed Fischer esterifications may be sluggish.[1] Activated acylating agents (acid chlorides, anhydrides) or coupling agents (DCC/EDC) are recommended for quantitative conversion.

Chemical Profile Table
PropertyValueCritical Note
Molecular Weight 167.16 g/mol Use for stoichiometry calculations.[1]
Appearance Light yellow crystalline solidColor intensity may increase with oxidation.[1]
Melting Point 39–43 °CLow MP requires careful recrystallization; avoid high-vac heating.[1]
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water.
Acidity (

)
~14-15 (Alcohol)Comparable to benzyl alcohol; deprotonation requires strong base (NaH) or organic base catalysis.[1]

Critical Safety Protocol: Nitro-Aromatics

WARNING: Nitro-substituted aromatics possess inherent thermal instability.[1] While this compound is stable at room temperature, the introduction of high heat or incompatible reagents can lead to runaway reactions.[1]

  • Thermal Runaway: Do not heat reaction mixtures above 80°C unless strictly necessary and validated by DSC (Differential Scanning Calorimetry).

  • Exotherm Control: Esterification reactions, particularly with acid chlorides, are exothermic. Always add the electrophile dropwise at 0°C.

  • Waste Disposal: Segregate nitro-containing waste.[1] Do not mix with strong reducing agents or alkali metals.

Method A: The "Workhorse" Protocol (Schotten-Baumann Conditions)[1]

This method is the primary recommendation for synthesizing simple esters (acetates, benzoates) or when the acid partner is available as an acid chloride. It utilizes nucleophilic catalysis to overcome the mild deactivation of the benzyl alcohol.

Mechanism & Rationale

We employ a modified Schotten-Baumann approach using Dichloromethane (DCM) as the solvent and Triethylamine (


)14-Dimethylaminopyridine (DMAP)1
  • Activation: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion.

  • Attack: The this compound attacks this intermediate.[1]

  • Regeneration: The base (

    
    ) scavenges the HCl byproduct, driving the equilibrium forward.
    
Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)[1]

  • Acid Chloride (

    
    ) (1.2 equiv)[1]
    
  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • DMAP (0.1 equiv - Catalytic)[1]

  • DCM (Anhydrous, 0.2 M concentration)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add this compound and DMAP.[1] Dissolve in anhydrous DCM.
    
  • Base Addition: Add

    
     via syringe. Cool the mixture to 0°C  using an ice bath.
    
  • Acylation: Dilute the Acid Chloride in a small volume of DCM. Add this solution dropwise over 15 minutes. Observation: White precipitate (

    
    ) will form.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (23°C). Stir for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting alcohol (

      
      ) should disappear; the ester will be less polar (
      
      
      ).[1]
  • Quench: Add saturated

    
     solution (aqueous) to hydrolyze excess acid chloride. Stir vigorously for 10 mins.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ). Wash combined organics with 1M HCl (to remove DMAP/TEA), then Brine. Dry over 
    
    
    .[3]
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or perform Flash Chromatography.

Method B: The "Precision" Protocol (Steglich Esterification)

Use this method when the carboxylic acid partner is sensitive (e.g., amino acids, complex drug pharmacophores) or cannot be converted to an acid chloride.

Mechanism & Rationale

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea.[1][4] DMAP acts as an acyl-transfer agent, preventing the rearrangement to the unreactive N-acylurea (a common side reaction).[1]

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.1 equiv)[1]
    
  • DCC (1.2 equiv)[1]

  • DMAP (0.1 equiv)[1]

  • DCM (Anhydrous)[1]

Procedure:

  • Dissolution: In a dry flask under

    
    , dissolve the Carboxylic Acid and this compound in DCM.
    
  • Catalyst: Add DMAP in one portion.

  • Coupling: Cool to 0°C . Add DCC (solid or solution) slowly.

    • Critical: The reaction becomes heterogeneous as Dicyclohexylurea (DCU) precipitates.

  • Timecourse: Stir at 0°C for 1 hour, then warm to RT overnight (12–16 hours).

  • Filtration: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

  • Workup: Wash the filtrate with saturated

    
    , then saturated 
    
    
    . Dry and concentrate.
  • Purification: Column chromatography is usually required to remove traces of urea.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for these protocols.

EsterificationWorkflowStartStart: this compoundDecisionIs the Acid Partner Sensitive?Start->DecisionMethodAMethod A: Acid Chloride Route(Schotten-Baumann)Decision->MethodANo (Robust Acid)MethodBMethod B: Coupling Agent Route(Steglich)Decision->MethodBYes (Sensitive Acid)ReagentsAReagents: R-COCl, Et3N, DMAP, DCMMethodA->ReagentsAIntermediateAIntermediate: Acyl PyridiniumReagentsA->IntermediateAWorkupWorkup: Wash (HCl/NaHCO3) -> Dry -> ConcentrateIntermediateA->WorkupReagentsBReagents: R-COOH, DCC, DMAP, DCMMethodB->ReagentsBIntermediateBIntermediate: O-AcylisoureaReagentsB->IntermediateBIntermediateB->WorkupProductFinal Product: 4-Methyl-3-nitrobenzyl EsterWorkup->Product

Figure 1: Decision matrix and process flow for the esterification of this compound.

Analytical Validation (Self-Validating System)[1]

To confirm the success of the reaction, look for these specific diagnostic signals in the

Proton EnvironmentStarting Material (

ppm)
Product Ester (

ppm)
Diagnostic Change
Benzylic

~4.70 (doublet or singlet)~5.10 – 5.25 Downfield Shift (+0.4 ppm) .[1] This is the primary indicator of ester formation.
Aromatic

~8.0 (singlet-like)~8.05Minimal shift, but verifies ring integrity.[1]
Aromatic

~7.4 - 7.6~7.4 - 7.6Multiplet region.[1]
Methyl

~2.60~2.65Slight shift due to remote electronic changes.[1]
-OH Proton ~2.0 - 4.0 (broad)Absent Disappearance confirms consumption of alcohol.[1]

TLC Validation:

  • Stain: UV (254 nm) is highly effective due to the nitro-aromatic chromophore.[1]

  • Secondary Stain: KMnO4 (oxidizes benzylic positions) or p-Anisaldehyde.[1]

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Steric hindrance from the acid partner.

    • Solution: Switch solvent to THF or Toluene and reflux (Method A only).[1] For Method B, switch DCC to EDC·HCl (water-soluble urea byproduct) and increase reaction time.[1]

  • Hydrolysis during Workup:

    • Cause: The resulting ester (specifically the nitrobenzyl ester) can be labile under highly basic conditions.

    • Solution: Avoid using NaOH for washes. Use mild saturated

      
        and minimize contact time.
      
  • Colored Impurities:

    • Cause: Nitro compounds often degrade to colored azo/azoxy species if overheated.

    • Solution: Perform a filtration through a short plug of silica gel immediately after workup, even before full purification.

References

  • PubChem. (n.d.).[5] Compound Summary: this compound (CAS 40870-59-5).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link][1]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved October 26, 2023, from [Link]

Application Note: Methyl-Substituted Nitrobenzyl Alcohols as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Methyl-Substituted Nitrobenzyl Alcohols as photolabile protecting groups (PPGs).

Editorial Note on Scientific Accuracy: The specific compound requested, 4-Methyl-3-nitrobenzyl alcohol (CAS 40870-59-5), contains a nitro group in the meta position relative to the benzylic alcohol.[1][2] Standard photolytic cleavage (uncaging) via the Norrish Type II mechanism strictly requires the nitro group to be in the ortho position (e.g., 2-Nitro-4-methylbenzyl alcohol or 4,5-Dimethoxy-2-nitrobenzyl alcohol ).[1][2]

To ensure this guide is experimentally valid, it addresses the 2-Nitro-4-methylbenzyl isomer as the functional PPG, while explicitly contrasting it with the 4-methyl-3-nitro isomer to prevent experimental failure.

Executive Summary

Nitrobenzyl derivatives are the cornerstone of photolabile protecting group (PPG) strategies, enabling the spatiotemporal control of bioactive molecules ("caging").[1][2] This guide details the use of methyl-substituted nitrobenzyl alcohols for protecting carboxylic acids, amines, and phosphates.[1][2]

Critical Structural Requirement: Successful photocleavage depends on the proximity of the nitro group to the benzylic hydrogen.[1][2] Researchers must distinguish between two common isomers:

  • 2-Nitro-4-methylbenzyl alcohol (Active PPG): The nitro group is ortho to the benzylic carbon.[1][2] This geometry permits the necessary 1,5-hydrogen abstraction upon UV irradiation.[1][2]

  • This compound (Stable Control): The nitro group is meta to the benzylic carbon.[1][2] This compound is photochemically stable regarding the benzyl-heteroatom bond and is often used as a negative control or a stable building block.[1][2]

Chemical Basis & Mechanism[1][2]

The Ortho-Effect (Norrish Type II)

The uncaging mechanism of o-nitrobenzyl systems is a photo-induced rearrangement.[1][2] Upon absorption of near-UV light (~365 nm), the nitro group is excited to a triplet state.[1][2] It abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1][2] This species rearranges into a nitroso-hemiacetal, which spontaneously collapses to release the free substrate and a nitrosobenzaldehyde byproduct.[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the critical structural difference and the cleavage pathway for the ortho isomer.

Nitrobenzyl_Photolysis_Mechanism cluster_0 Inactive Isomer (Meta) cluster_1 Active PPG (Ortho) Meta 4-Methyl-3-nitrobenzyl-X (Nitro is Meta to Linker) NO Abstraction Possible Stable No Cleavage (Stable Molecule) Meta->Stable UV (365 nm) Ortho 2-Nitro-4-methylbenzyl-X (Nitro is Ortho to Linker) Excited Excited Triplet State (n-π*) Ortho->Excited hν (365 nm) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Abstraction Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Released Substrate (H-X) + Nitrosobenzaldehyde Hemiacetal->Products Hydrolysis/Collapse

Caption: Comparative mechanism showing the strict requirement for ortho-nitro positioning for successful photolysis.

Experimental Protocols

Materials & Equipment
  • Active PPG: 2-Nitro-4-methylbenzyl alcohol (CAS: 22996-25-4) or 4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB) for faster kinetics.[1][2]

  • Coupling Reagents: DCC/DMAP (for esters), Phosgene/Triphosgene (for carbamates).[1][2]

  • Light Source: 365 nm LED (e.g., Thorlabs M365L2) or Mercury Arc Lamp with 365 nm bandpass filter.

  • Solvents: Anhydrous DMF, DCM (Synthesis); PBS, Methanol/Water (Photolysis).[1][2]

Protocol A: Protection (Synthesis of Caged Substrates)

Target: Protection of a Carboxylic Acid (Drug/Amino Acid) as a Nitrobenzyl Ester.[1][2]

  • Preparation: Dissolve the carboxylic acid substrate (1.0 equiv) and 2-nitro-4-methylbenzyl alcohol (1.1 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add DMAP (0.1 equiv) and cool the solution to 0°C on ice.

  • Coupling: Dropwise add DCC (1.1 equiv) dissolved in minimal DCM.

  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).[1][2]

  • Workup: Filter off the DCU precipitate.[1][2] Wash the filtrate with 1N HCl, sat.[1][2] NaHCO₃, and brine.[1][2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • QC Check: Verify structure via ¹H NMR.[1][2] Look for the benzylic protons (singlet, ~5.5 ppm) and the ortho-aromatic protons.[1][2]

Protocol B: Photolysis (Uncaging)

Target: Controlled release of the active substrate.[1][2]

  • Sample Prep: Dissolve the caged compound in a minimal amount of DMSO or Methanol. Dilute into the target buffer (e.g., PBS pH 7.[1][2]4) to a final concentration of 10–100 µM.[1][2]

    • Note: Ensure the organic co-solvent does not exceed biological tolerance (typically <1% DMSO for cells).[1][2]

  • Scavenger Addition (Optional but Recommended): Add semicarbazide hydrochloride (1 mM) or DTT (1 mM) to the buffer.[1][2]

    • Reasoning: The byproduct, 4-methyl-2-nitrosobenzaldehyde, is toxic and highly UV-absorbing (internal filter effect).[1][2] Semicarbazide reacts with the aldehyde to form an oxime, preventing side reactions and clearing the optical path.[2]

  • Irradiation:

    • Place the sample in a quartz cuvette or glass vial (borosilicate filters <300 nm, allowing 365 nm to pass).

    • Irradiate with 365 nm light (Intensity: 5–10 mW/cm²) for 1–10 minutes.[1][2]

  • Quantification: Analyze aliquots by HPLC or LC-MS to determine the % release of the free substrate.

Data Summary: Photolysis Efficiency

The following table compares the cleavage properties of the ortho vs. meta isomers.

Feature2-Nitro-4-methylbenzyl (Active)4-Methyl-3-nitrobenzyl (Inactive)
Nitro Position Ortho to LinkerMeta to Linker
Quantum Yield (Φ) 0.01 – 0.13 (Solvent dependent)< 0.0001 (Negligible)
T½ (365 nm, 10mW) 2 – 10 minutesStable (> 24 hours)
Byproduct Nitrosobenzaldehyde (Reactive)None (No reaction)
Primary Use Photocaging / Drug DeliveryNegative Control / Stable Linker

Troubleshooting & Optimization

Solubility Issues

Nitrobenzyl groups are hydrophobic.[1][2] If the caged substrate precipitates in aqueous buffer:

  • Solution: Use a "solubilizing" PPG variant like NPE (2-(2-nitrophenyl)propyl) or conjugate the PPG to a PEG chain.[1][2]

  • Alternative: Increase DMSO content up to 5% if the biological system allows.[1][2]

Slow Uncaging Kinetics

If the release is too slow (T½ > 10 min):

  • Cause: Low quantum yield or "Internal Filter Effect" (byproduct absorbing light).[1][2]

  • Solution 1: Switch to 4,5-Dimethoxy-2-nitrobenzyl (DMNB) .[1][2] The methoxy groups donate electrons, stabilizing the intermediate and shifting the absorption max to ~350 nm, often improving efficiency.[2]

  • Solution 2: Increase light intensity or use a scavenger (semicarbazide) to remove the absorbing nitroso byproduct.[1][2]

Side Reactions
  • Problem: The released nitrosoaldehyde reacts with amines on the protein/drug.

  • Solution: Always include 1 mM DTT or semicarbazide in the photolysis buffer.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1][2] John Wiley & Sons.[1][2] (Canonical text for synthesis protocols).

  • Bochet, C. G. (2001).[1][2] Photolabile protecting groups and linkers.[1][2][3][4] Journal of the Chemical Society, Perkin Transactions 1, 125–142.[1][2] Link

  • Klán, P., et al. (2013).[1][2] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1][2] Link[1][2]

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970).[1][2] Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335.[1][2] (Foundational paper on o-nitrobenzyl photochemistry). Link[1][2]

Sources

Application Notes and Protocols for the Laboratory Scale Synthesis of 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Methyl-3-nitrobenzyl alcohol, a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This guide is designed for researchers and professionals in organic synthesis and drug development. It delves into the chemical theory, provides a detailed experimental protocol, and emphasizes safety and characterization. The protocols described herein are designed to be self-validating, with explanations for each step grounded in established chemical principles.

Introduction and Significance

This compound, with the chemical formula C₈H₉NO₃, is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a benzyl alcohol moiety substituted with both a methyl and a nitro group, allows for a variety of chemical transformations. This makes it a key intermediate in the development of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] The presence of the nitro group, in particular, opens up synthetic pathways for the introduction of an amino group through reduction, which is a common step in the synthesis of many biologically active compounds.

Theoretical Background: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-methylbenzyl alcohol is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this case, the electrophile is the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The reaction proceeds as follows:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich aromatic ring of 4-methylbenzyl alcohol attacks the nitronium ion. The directing effects of the substituents on the benzene ring are crucial in determining the position of nitration. The methyl group (-CH₃) is an ortho-, para-director and an activating group. The hydroxymethyl group (-CH₂OH) is also an ortho-, para-director and a weak activating group. However, the steric hindrance from the -CH₂OH group and the electronic activation of the methyl group favor substitution at the positions ortho and para to the methyl group. The position ortho to the hydroxymethyl group and meta to the methyl group is also a possibility. In this synthesis, the nitro group is directed to the position ortho to the methyl group and meta to the hydroxymethyl group.

  • Rearomatization: The resulting carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance. A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol: Nitration of 4-Methylbenzyl Alcohol

This protocol outlines a representative method for the nitration of 4-methylbenzyl alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantity
4-Methylbenzyl alcohol≥98%e.g., Sigma-Aldrich10.0 g
Concentrated Sulfuric Acid (H₂SO₄)98%e.g., Fisher Scientific25 mL
Concentrated Nitric Acid (HNO₃)70%e.g., Fisher Scientific10 mL
Dichloromethane (CH₂Cl₂)ACS Gradee.g., VWR150 mL
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)e.g., Acros Organics20 g
Deionized WaterAs needed
IceAs needed
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g of 4-methylbenzyl alcohol in 50 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 25 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid while cooling the beaker in an ice bath. Caution: This is a highly exothermic process. The nitrating mixture should be prepared fresh and handled with extreme care in a fume hood.[3]

  • Addition of the Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of 4-methylbenzyl alcohol dropwise using a dropping funnel over a period of 30-45 minutes.[3] Maintain the reaction temperature between 0 and 5 °C throughout the addition.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large beaker containing crushed ice (approximately 200 g). Stir the mixture until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (dichloromethane). Extract the aqueous layer twice more with 50 mL of dichloromethane each time. Combine all the organic extracts.

  • Washing: Wash the combined organic extracts with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 100 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve 4-methylbenzyl alcohol in Dichloromethane C Slowly add Nitrating Mixture to alcohol solution at 0-5 °C A->C B Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B->C D Stir for 1-2 hours at 0-5 °C C->D E Quench with Ice D->E Reaction Complete F Extract with Dichloromethane E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry with Na₂SO₄ G->H I Remove Solvent (Rotovap) H->I J This compound I->J Crude Product

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained may contain unreacted starting material and other isomers. Purification is typically achieved by column chromatography or recrystallization.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • The fractions are collected and analyzed by TLC to identify the pure product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of this compound is reported to be in the range of 36-43 °C.[1]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

    • FT-IR: To identify the characteristic functional groups (e.g., -OH, -NO₂, aromatic C-H).

    • Mass Spectrometry: To determine the molecular weight of the compound (167.16 g/mol ).[1]

Purification Workflow Diagram

Purification_Workflow A Crude Product B Dissolve in minimum amount of eluent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/ Ethyl Acetate gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Pure this compound H->I Purified Product

Caption: General workflow for the purification of this compound.

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care. Spills should be neutralized with a suitable agent like sodium bicarbonate.

  • 4-Methylbenzyl alcohol: May cause skin and eye irritation.[4]

  • This compound: May be harmful if swallowed, cause skin irritation, and serious eye damage.[2] It may also cause respiratory irritation.[2][5]

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Waste Disposal

All chemical waste, including acidic aqueous layers, organic solvents, and any solid residues, must be disposed of in accordance with local, state, and federal regulations. Acidic waste should be neutralized before disposal. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers.

References

  • RSC Education. Nitration of methyl benzoate. [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

  • PureSynth. This compound 96.0%(GC). [Link]

  • ResearchGate. The reaction of 4-nitrobenzyl alcohol with TosMIC. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]

  • PubChem. 3-Methyl-4-nitrobenzyl alcohol. [Link]

  • PrepChem.com. Synthesis of m-Nitro-benzyl alcohol. [Link]

  • PubChem. 4-Methylbenzyl alcohol. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

Sources

Application Note: Analytical Characterization of 4-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

4-Methyl-3-nitrobenzyl alcohol is a critical intermediate used in the synthesis of kinase inhibitors and complex pharmaceutical APIs. Its structural duality—containing both an oxidizable benzylic alcohol and a reducible nitro group—presents specific analytical challenges. Thermal instability of the nitro group and potential oxidation of the alcohol functionality require robust, validated analytical methods.

This guide provides a self-validating analytical workflow designed for drug development environments requiring high rigor (E-E-A-T).

Physicochemical Snapshot
PropertySpecification
CAS Number 40870-59-5
Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Light yellow to yellow crystalline solid
Melting Point 39–43 °C
Solubility Soluble in DMSO, Methanol, Acetonitrile, Ethyl Acetate

Analytical Workflow Overview

The following diagram illustrates the logical flow for characterizing this compound, moving from bulk property verification to molecular confirmation.

AnalyticalWorkflow cluster_ID Structural Identity (Qualitative) cluster_Purity Purity & Assay (Quantitative) Start Sample Receipt (Solid this compound) NMR 1H & 13C NMR (DMSO-d6) Start->NMR HPLC RP-HPLC (UV 254nm) (Purity %) Start->HPLC IR FT-IR Spectroscopy (Functional Groups) NMR->IR Decision Pass Criteria? (>98% Purity, Structure Confirmed) IR->Decision LCMS LC-MS (ESI+) (MW Confirmation) HPLC->LCMS Peak ID LCMS->Decision Release Release for Synthesis Decision->Release Yes Reprocess Recrystallize/Purify Decision->Reprocess No

Figure 1: Decision-tree workflow for the qualification of this compound batches.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantify purity and detect potential oxidation byproducts (e.g., 4-methyl-3-nitrobenzaldehyde).

Method Rationale

Reverse-Phase (RP) chromatography is selected because the compound is moderately polar. A C18 column provides sufficient retention for the aromatic core. Acidic buffering is not strictly necessary for the neutral alcohol but is recommended to suppress the ionization of potential acidic impurities (like 4-methyl-3-nitrobenzoic acid) and ensure sharp peak shapes.

Experimental Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for non-MS work)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30 °C (Controls retention time drift)
Detection UV @ 254 nm (Aromatic core) & 210 nm (General)
Injection Vol 5–10 µL
Diluent 50:50 Water:ACN
Gradient Program
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
10.090Linear ramp to elute hydrophobics
12.090Wash hold
12.110Return to initial
15.010Re-equilibration

Self-Validating Check:

  • System Suitability: The retention time (RT) should be approximately 6–8 minutes.

  • Impurity Flag: A peak eluting later than the main peak likely corresponds to the aldehyde oxidation product (less polar). A peak eluting earlier suggests the benzoic acid derivative (more polar).

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous structural elucidation.

Method Rationale

DMSO-d6 is the preferred solvent over CDCl₃ for this application.

  • Solubility: It ensures complete dissolution of the nitro-aromatic solid.

  • Exchangeable Protons: DMSO-d6 slows the exchange of the hydroxyl (-OH) proton, allowing it to appear as a distinct triplet (or broad singlet) coupled to the benzylic -CH₂-. This coupling is a definitive test for the alcohol functionality, distinguishing it from ether or aldehyde contaminants.

Expected 1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C2) ~ 7.95Singlet (d)1HMost Deshielded: Ortho to -NO₂ (EWG) and meta to -CH₂OH.
Ar-H (C6) ~ 7.55Doublet (d)1HOrtho to -CH₂OH, Meta to -CH₃.
Ar-H (C5) ~ 7.45Doublet (d)1HOrtho to -CH₃, Meta to -NO₂.
-OH ~ 5.30Triplet (t)1HHydroxyl proton (visible in DMSO).
-CH₂- ~ 4.55Doublet (d)2HBenzylic protons coupled to -OH.
-CH₃ ~ 2.45Singlet (s)3HMethyl group on aromatic ring.

Note: If run in CDCl₃, the -OH signal will likely be a broad singlet ~2.0 ppm and the -CH₂- will be a singlet.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.

Method Rationale

While GC-MS is often used for simple aromatics, LC-MS (Electrospray Ionization - ESI) is safer for nitro-compounds, which can degrade or polymerize at high GC injector temperatures (>250°C).

Parameters
  • Ionization Mode: Positive (ESI+) and Negative (ESI-).

    • Note: Benzyl alcohols do not ionize strongly in ESI+. You may see [M+Na]+ (190.1 m/z) or water loss [M+H-H2O]+.

    • Alternative: Atmospheric Pressure Chemical Ionization (APCI) is often superior for neutral alcohols.

  • Target Mass: 167.16 Da.

  • Scan Range: 100 – 400 m/z.

Interpretation:

  • Look for m/z 150.1 (Loss of -OH/Water, [C8H8NO2]+) as the base peak in ESI+.

  • Look for m/z 166.1 ([M-H]-) in ESI- mode (phenolic-like acidity due to nitro group electron withdrawal).

Safety & Handling (MSDS Summary)

  • Hazards: Skin and eye irritant.[1][2][3] The nitro group adds potential toxicity; handle in a fume hood.

  • Storage: Store at 2–8°C. Nitrobenzyl alcohols are light-sensitive; use amber vials to prevent photo-oxidation to the aldehyde.

References

  • PubChem. (n.d.).[4] Compound Summary: (4-Methyl-3-nitrophenyl)methanol. National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem. Retrieved from [Link]

Sources

derivatization of 4-Methyl-3-nitrobenzyl alcohol for further reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-Methyl-3-nitrobenzyl Alcohol

Executive Summary

This compound (CAS 40870-59-5) represents a "privileged scaffold" in medicinal chemistry. Its structure offers three distinct vectors for diversification: the oxidizable primary alcohol, the reducible nitro group, and the benzylic position susceptible to electrophilic activation.

This guide provides validated protocols for transforming this core building block into three high-value intermediates:

  • 4-Methyl-3-nitrobenzaldehyde: A gateway for Wittig olefination and reductive aminations.

  • 4-Methyl-3-nitrobenzyl methanesulfonate (Mesylate): A stable, crystalline alternative to lachrymatory benzyl halides for nucleophilic substitutions.

  • 3-Amino-4-methylbenzyl alcohol: The aniline precursor essential for heterocycle synthesis (e.g., quinazolines, indoles).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
IUPAC Name (4-Methyl-3-nitrophenyl)methanol
CAS Number 40870-59-5Distinct from 3-nitrobenzyl alcohol (CAS 619-25-0)
Molecular Weight 167.16 g/mol
Appearance Light yellow crystalline solid
Melting Point 39–43 °CLow MP requires careful drying (avoid high vac >40°C)
Solubility Soluble in MeOH, EtOAc, DCM, DMSOPoor solubility in water/hexanes
Safety Profile Irritant (Skin/Eye).[1] Nitro compounds are potentially energetic.Avoid heating dry residue >100°C.

Strategic Reaction Map

The following flowchart illustrates the divergent pathways for functionalizing the scaffold.

G Start 4-Methyl-3-nitrobenzyl alcohol (Starting Material) Aldehyde 4-Methyl-3-nitrobenzaldehyde (Oxidation Product) Start->Aldehyde Path A: Oxidation (Cu/TEMPO or MnO2) Mesylate Benzyl Mesylate (Activated Electrophile) Start->Mesylate Path B: Activation (MsCl, Et3N) Aniline 3-Amino-4-methylbenzyl alcohol (Reduction Product) Start->Aniline Path C: Nitro Reduction (Fe/NH4Cl) Wittig / Reductive Amination Wittig / Reductive Amination Aldehyde->Wittig / Reductive Amination Downstream S_N2 Displacement\n(Amines/Thiols) S_N2 Displacement (Amines/Thiols) Mesylate->S_N2 Displacement\n(Amines/Thiols) Downstream Heterocycle Synthesis\n(Indoles/Quinazolines) Heterocycle Synthesis (Indoles/Quinazolines) Aniline->Heterocycle Synthesis\n(Indoles/Quinazolines) Downstream

Figure 1: Divergent synthesis pathways. Path A yields the aldehyde for carbon-chain extension. Path B activates the alcohol for substitution. Path C unmasks the aniline for heterocycle formation.

Detailed Experimental Protocols

Protocol A: Chemoselective Oxidation to Aldehyde

Objective: Oxidize the alcohol to an aldehyde without over-oxidation to the carboxylic acid or affecting the nitro group. Method: Copper(I)/TEMPO Aerobic Oxidation.[2][3] Rationale: Unlike Chromium (PCC/Jones) which generates toxic waste, or Swern which requires cryogenic conditions (-78°C), the Cu/TEMPO system is catalytic, runs at ambient temperature, and is highly selective for benzylic alcohols.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.67 g, 10 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.05 equiv (catalytic)

  • CuBr (Copper(I) bromide): 0.05 equiv

  • 2,2'-Bipyridine (bpy): 0.05 equiv

  • N-Methylimidazole (NMI): 0.1 equiv

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Catalyst Prep: In a round-bottom flask open to air, dissolve CuBr (72 mg) and 2,2'-bipyridine (78 mg) in MeCN (20 mL). The solution should turn dark red-brown (active Cu-complex).

  • Addition: Add TEMPO (78 mg) and NMI (82 mg/80 µL). Stir for 5 minutes.

  • Reaction: Add the this compound (1.67 g) dissolved in MeCN (10 mL).

  • Monitoring: Stir vigorously at room temperature open to the atmosphere (balloon of air or O2 speeds this up). The solution changes color (often green to blue) as the Cu(I)/Cu(II) cycle progresses.

  • Completion: Monitor by TLC (30% EtOAc/Hexanes). The aldehyde usually runs higher (Rf ~0.6) than the alcohol (Rf ~0.3). Reaction time: 1–3 hours.

  • Workup: Pour mixture into 1M HCl (50 mL) to quench the amine bases. Extract with EtOAc (3 x 30 mL).

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. The aldehyde is often pure enough for use; otherwise, recrystallize from EtOH/Water.

Protocol B: Electrophilic Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group for S_N2 reactions. Method: Mesylation with Methanesulfonyl Chloride (MsCl). Rationale: Benzyl halides (Cl/Br) of nitro compounds are severe lachrymators (tear gas agents) and hydrolytically unstable. The mesylate is crystalline, easier to handle, and offers similar reactivity.

Reagents:

  • Substrate: 1.0 equiv

  • Methanesulfonyl chloride (MsCl): 1.2 equiv

  • Triethylamine (Et3N) or DIPEA: 1.5 equiv

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Dissolve the alcohol (10 mmol) and Et3N (15 mmol) in anhydrous DCM (40 mL) under Nitrogen/Argon. Cool to 0°C (ice bath).

  • Addition: Add MsCl (12 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 2 hours.

  • Validation: TLC should show complete consumption of the polar alcohol and appearance of the less polar mesylate.

  • Workup: Wash with cold water (2x), saturated NaHCO3 (to remove MsOH), and brine.

  • Isolation: Dry (MgSO4) and concentrate at low temperature (<30°C).

    • Critical Note: Do not heat the residue excessively. Benzyl mesylates can decompose thermally. Store in the freezer if not used immediately.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without reducing the benzylic alcohol or causing hydrogenolysis (cleavage of the C-OH bond). Method: Iron-mediated reduction (Bechamp conditions). Rationale: Catalytic hydrogenation (Pd/C + H2) is risky here because benzylic alcohols are prone to hydrogenolysis (forming the methyl group) under standard hydrogenation conditions. Iron is chemoselective for the nitro group.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (Fe): 5.0 equiv (fine powder, reduced)

  • Ammonium Chloride (NH4Cl): 5.0 equiv

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Setup: In a flask equipped with a reflux condenser, suspend Fe powder (50 mmol) and NH4Cl (50 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Heat the mixture to reflux (approx 80°C) for 15 minutes to activate the iron surface.

  • Addition: Add this compound (10 mmol) portion-wise (solid) or as a solution in minimal ethanol.

  • Reaction: Reflux vigorously for 1–2 hours. The grey suspension will turn rust-brown (Iron oxides).

  • Monitoring: TLC (50% EtOAc/Hexanes). The amine product will be more polar than the nitro starting material and will stain red/purple with Ninhydrin.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The residue is usually the hydrochloride salt or free base mixed with salts. Partition between EtOAc and saturated NaHCO3 to obtain the free aniline.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]

  • Gogoi, P., et al. (2018). Iron-mediated reduction of nitroarenes. Organic & Biomolecular Chemistry. (General reference for Fe/NH4Cl reduction methodology).

Sources

use of 4-Methyl-3-nitrobenzyl alcohol in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Engineering of High-Performance Polymers using 4-Methyl-3-nitrobenzyl Alcohol

Part 1: Executive Summary & Strategic Rationale

The "Meta-Stability" Advantage In the landscape of functional polymer synthesis, nitrobenzyl derivatives are frequently pigeonholed as photocleavable linkers (specifically the ortho-nitro isomers).[1] This compound (CAS 40870-59-5) represents a critical divergence from this paradigm. Because the nitro group is located at the meta position (position 3) relative to the hydroxymethyl group (position 1), this molecule exhibits high photochemical stability compared to its 2-nitro analogs.[1]

This stability allows researchers to utilize the compound as a robust latent functional handle . The nitro group serves as a masked amine, capable of surviving radical polymerization and thermal curing, only to be selectively reduced later for bioconjugation or surface modification. Furthermore, the 4-methyl substituent provides steric protection to the aromatic core, enhancing the hydrolytic stability of resulting esters or urethanes.

Key Applications:

  • Latent Amine Precursors: Synthesis of polymers containing pendant nitro groups that can be reduced to amino-polymers without catalyst poisoning during the initial polymerization.[1]

  • High-Refractive Index Materials: The nitro group’s high dipole moment increases the refractive index of optical polymers (e.g., polyurethanes) for coating applications.[1]

  • Thermal Stabilizers: Incorporation into polyurethane backbones to enhance glass transition temperature (

    
    ) via dipole-dipole stiffening.[1]
    

Part 2: Technical Specifications & Data Profile

Before initiating synthesis, verify the reagent profile to ensure stoichiometric accuracy.

PropertySpecificationCritical Note
CAS Number 40870-59-5Verify against o-nitro (CAS 612-25-9) to avoid photo-instability.[1]
Molecular Weight 167.16 g/mol Use for precise molar equivalent calculations.[1]
Appearance Pale Yellow SolidDarkening indicates oxidation/impurity; recrystallize if brown.[1]
Melting Point 39–43 °CLow MP facilitates melt-blending in solvent-free processes.[1]
Solubility DMSO, DMF, THF, DCMPoor solubility in water; requires organic cosolvents.[1]
Purity Requirement

98% (GC)
Impurities <1% required for controlled radical polymerization (ATRP/RAFT).[1]

Part 3: Application Protocols

Protocol A: Synthesis of the "Latent" Monomer (4-Methyl-3-nitrobenzyl Methacrylate)

Objective: To convert the alcohol into a polymerizable methacrylate monomer for incorporation into acrylic backbones.[1]

Reagents:

  • This compound (10.0 g, 59.8 mmol)[1]

  • Methacryloyl chloride (6.9 g, 65.8 mmol, 1.1 equiv)

  • Triethylamine (TEA) (7.3 g, 71.8 mmol, 1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (10 mg)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve this compound and TEA in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Acylation: Add Methacryloyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5 °C to prevent spontaneous polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn cloudy as TEA·HCl salts precipitate.[1]

  • Workup: Filter off the salts. Wash the filtrate with 1M HCl (2x 50 mL) to remove unreacted amine, followed by sat. NaHCO₃ (2x 50 mL) and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc 8:2) to obtain a pale yellow oil/solid.[1]

  • Validation: Confirm structure via ¹H-NMR (Look for vinyl protons at ~5.6 and 6.1 ppm).

Protocol B: Post-Polymerization Modification (The "Nitro-Switch")

Objective: To activate the polymer surface/backbone by converting the inert nitro group into a reactive amine for drug conjugation.[1]

Context: This protocol assumes you have already polymerized the monomer from Protocol A into a copolymer (e.g., Poly(PEGMA-co-MNBM)).

Reagents:

  • Nitro-functionalized Polymer (1.0 g)[1]

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5 equiv per nitro group)

  • Solvent: DMF/Ethanol (1:1 v/v) (20 mL)

Methodology:

  • Solvation: Dissolve the polymer completely in the DMF/Ethanol mixture.[1]

  • Reduction: Add SnCl₂·2H₂O.[1] Heat the mixture to 70 °C under nitrogen for 24 hours.

    • Why SnCl₂? It is chemoselective and tolerates ester linkages (unlike LiAlH₄) and does not require high-pressure hydrogenation equipment.[1]

  • Precipitation: Cool to room temperature and precipitate the polymer into cold diethyl ether.

  • Neutralization: Redissolve the polymer in THF and treat with a small amount of basic alumina or weak base to remove tin salts.[1]

  • Result: The polymer now displays distinct aromatic amine signals, ready for conjugation with NHS-ester activated drugs or dyes.[1]

Part 4: Visualization of the "Latent Functionality" Workflow

The following diagram illustrates the strategic pathway from the raw alcohol to a bioconjugated polymer system.

G Raw 4-Methyl-3-nitrobenzyl Alcohol Acylation Acylation (Methacryloyl Cl) Raw->Acylation Monomer Methacrylate Monomer Polym RAFT/ATRP Polymerization Monomer->Polym Polymer_Nitro Polymer (Latent Nitro Core) Reduct Selective Reduction (SnCl2) Polymer_Nitro->Reduct Polymer_Amine Activated Polymer (Reactive Amine) Click NHS-Ester Coupling Polymer_Amine->Click Conjugate Final Drug Conjugate Acylation->Monomer Polym->Polymer_Nitro Reduct->Polymer_Amine Click->Conjugate

Caption: Schematic workflow transforming this compound from a raw material into a bioconjugated polymer scaffold via the "Latent Nitro" strategy.

Part 5: Troubleshooting & Safety

  • Steric Hindrance: The 4-methyl group provides stability but may slightly retard the reaction rate of the alcohol with bulky isocyanates.[1] Increase temperature by 5-10°C if reaction yields are low compared to non-methylated benzyl alcohol.

  • Purification: If the starting material contains brown impurities (oxidation products), recrystallize from Ethanol/Water (9:[1]1) before use.[1] Impurities can act as radical scavengers during polymerization.

  • Safety: Nitrobenzyl compounds can be energetic.[1] While this isomer is stable, avoid heating dry solids above 150°C.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from

  • Chem-Impex International. (n.d.).[1] Applications of this compound in Material Science. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: this compound (CID 123497).[1][2] National Library of Medicine.[1] Retrieved from

  • TCI Chemicals. (n.d.).[1] Product Data: this compound.[1][2][3][4][5][6][7][8] Retrieved from

Sources

Application Notes and Protocols for Protecting Group Strategies: 4-Methyl-3-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Functionalized Nitroaromatics

4-Methyl-3-nitrobenzyl alcohol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure, featuring a reactive benzylic hydroxyl group in conjunction with a strongly electron-withdrawing nitro group, presents unique challenges and opportunities in multistep synthetic sequences. The hydroxyl group often requires protection to prevent unwanted side reactions during transformations elsewhere in the molecule. However, the presence of the nitro group, which is sensitive to reduction, precludes the use of standard deprotection strategies like catalytic hydrogenolysis commonly employed for benzyl ethers.

This technical guide provides a detailed overview of effective protecting group strategies for this compound, focusing on methods that are orthogonal to the nitro functionality. We will explore the rationale behind the selection of suitable protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer insights into the chemoselectivity required for successful synthesis.

Choosing the Right "Molecular Shield": A Comparative Analysis

The ideal protecting group for this compound must be introduced under conditions that do not affect the nitro group and, more importantly, must be removable under conditions that leave the nitro group intact. This core requirement eliminates many common protecting groups that rely on reductive cleavage. Here, we present a comparative analysis of three robust and compatible protecting group strategies.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages for this compound
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF or mild acid (e.g., AcOH)Stable to a wide range of non-acidic and non-fluoride conditions, including organometallics and many oxidizing/reducing agents.[1]High stability; deprotection with fluoride is highly chemoselective and orthogonal to the nitro group.
Tetrahydropyranyl etherTHP3,4-Dihydropyran (DHP), cat. acid (e.g., PPTS), CH₂Cl₂Mild aqueous acid (e.g., AcOH in THF/H₂O, PPTS in EtOH)Stable to strongly basic conditions, organometallics, hydrides, and alkylating agents.[2][3][4]Easily introduced; deprotection under mild acidic conditions that do not reduce the nitro group.
p-Methoxybenzyl etherPMBPMB-Cl, NaH, DMF/THFOxidative cleavage (e.g., DDQ, CAN)[5][6][7]Stable to acidic and basic conditions; orthogonal to reductive and fluoride-based deprotections.[5]Deprotection is oxidative, avoiding reduction of the nitro group; offers an orthogonal strategy to silyl and acetal ethers.

Experimental Protocols

tert-Butyldimethylsilyl (TBDMS) Ether: A Robust and Orthogonal Choice

The TBDMS group is an excellent choice for protecting this compound due to its high stability and the chemoselective nature of its removal using fluoride ions.[8][9]

TBDMS_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P TBDMS-Cl, Imidazole DMF, rt Start_P->Reagents_P Product_P TBDMS-protected alcohol Reagents_P->Product_P Start_D TBDMS-protected alcohol Product_P->Start_D Reagents_D TBAF, THF, rt Start_D->Reagents_D Product_D This compound Reagents_D->Product_D THP_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P DHP, PPTS (cat.) CH₂Cl₂, rt Start_P->Reagents_P Product_P THP-protected alcohol Reagents_P->Product_P Start_D THP-protected alcohol Product_P->Start_D Reagents_D AcOH/THF/H₂O or PPTS/EtOH Start_D->Reagents_D Product_D This compound Reagents_D->Product_D PMB_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P PMB-Cl, NaH DMF, 0 °C to rt Start_P->Reagents_P Product_P PMB-protected alcohol Reagents_P->Product_P Start_D PMB-protected alcohol Product_P->Start_D Reagents_D DDQ, CH₂Cl₂/H₂O rt Start_D->Reagents_D Product_D This compound Reagents_D->Product_D

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-Methyl-3-nitrobenzyl alcohol

[1][2]

Current Status: Operational Subject: Optimization of Chemoselective Reduction for Nitro-Functionalized Benzoic Acids Ticket ID: CHEM-SUP-8821[1][2]

Core Directive: Route Selection & Strategic Logic

The Challenge: The synthesis of 4-Methyl-3-nitrobenzyl alcohol (CAS: 40870-59-5) presents a classic chemoselectivity paradox.[1][2] You possess two reducible functional groups: a carboxylic acid (


12
  • The Trap (Lithium Aluminum Hydride - LAH): While LAH is a potent reducing agent for acids, it is contraindicated for this substrate.[1][2] LAH readily reduces nitro groups to azo compounds or amines (anilines), resulting in a "tarry" mixture of 4-methyl-3-aminobenzyl alcohol and other over-reduced byproducts.[1]

  • The Solution (Borane Reagents): The electrophilic nature of Borane (

    
     or 
    
    
    ) makes it uniquely selective.[2] It reduces the electron-rich carbonyl oxygen of the carboxylate but reacts sluggishly with the electron-deficient nitro group.[1]
Chemoselectivity Decision Matrix

RouteLogicStartSubstrate: 4-Methyl-3-nitrobenzoic AcidDecisionSelect Reducing AgentStart->DecisionLAHLiAlH4 (Lithium Aluminum Hydride)Decision->LAHHigh RiskBoraneBH3·THF or BH3·DMSDecision->BoraneRecommendedResult_LAHFAILURE: Reduces -NO2 to -NH2(Mixture of amines/azo)LAH->Result_LAHResult_BoraneSUCCESS: Selective Reduction(-COOH to -CH2OH only)Borane->Result_Borane

Figure 1: Chemoselectivity logic flow. Borane reagents exploit the electronic differences between the carboxyl and nitro groups to achieve selectivity.

Standard Operating Procedure (SOP)

Protocol ID: RED-BH3-NITRO-01 Target Yield: >85%

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Note
4-Methyl-3-nitrobenzoic acid 1.0SubstrateMust be dry.[1][2] Water destroys reagent.[1]
Borane-THF (1.0 M) 1.5 - 2.0Reducing AgentFreshness is vital. Old bottles lose titer.[1][2]
THF (Anhydrous) SolventSolventUse inhibitor-free if possible.[1][2]
Methanol ExcessQuenchBreaks B-O bonds.[1][2]
Step-by-Step Protocol

Step 1: Setup & Inertion

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush with Nitrogen (

    
    ) or Argon.[1][2]
    
  • Why? Borane is pyrophoric and reacts violently with moisture.[1][2] Ambient humidity will lower your yield immediately.[1][2]

Step 2: Solubilization

  • Charge the flask with 4-Methyl-3-nitrobenzoic acid (1.0 equiv).[1][2]

  • Add anhydrous THF (approx. 5 mL per gram of substrate).[1]

  • Cool the system to 0°C using an ice bath.

Step 3: Controlled Addition

  • Transfer Borane-THF complex (1.5 equiv) to the addition funnel via cannula or syringe.[1]

  • CRITICAL: Add the Borane solution dropwise over 30–60 minutes.

  • Observation: You will see hydrogen gas evolution (

    
    ).[1][2] Do not rush this; rapid addition causes exotherms that can degrade the nitro group.[1]
    

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.[1][2] Stir for 4–12 hours.

  • Validation: Perform TLC (Solvent: 50% EtOAc/Hexane).

    • Starting Material: Low

      
       (Acid streaks).[1][2]
      
    • Product: Higher

      
       (Distinct spot).[1][2]
      
    • Note: If acid remains after 12h, add 0.5 equiv more Borane.[1][2]

Step 5: The "Methanol Loop" (Quenching) [2]

  • Cool back to 0°C.

  • Slowly add Methanol. Caution: Vigorous bubbling.[1][2]

  • The Boron Trap: The reaction forms a trialkyl borate complex.[1] To free the alcohol, you must reflux the mixture with methanol for 30 minutes, then concentrate on a rotary evaporator.

  • Repeat: Add fresh MeOH and concentrate again (2-3 times) to remove boron as volatile Trimethyl Borate (

    
    ).[1]
    

Troubleshooting Center (Q&A)

User Issue 1: "My product is a sticky yellow oil, but the literature says it's a solid."

  • Diagnosis: This is a physical property characteristic, not necessarily an impurity.[1]

  • Explanation: this compound has a low melting point (39–43°C ).[1][2][6] If your lab is warm, or if the product contains trace solvent (DCM/THF), it will remain an oil (supercooling).[2]

  • The Fix:

    • Dissolve in a minimum amount of diethyl ether/hexane.[1][2]

    • Place in a freezer (-20°C) overnight to induce crystallization.

    • Scratch the side of the flask with a glass rod to provide nucleation sites.[1]

User Issue 2: "My yield is consistently low (<50%)."

  • Diagnosis: Moisture contamination or "Dead" Reagent.[1][2]

  • Explanation: Borane reacts with water faster than it reacts with carboxylic acids.[1][2] If your THF was "wet" or the flask wasn't dried, the Borane was consumed by moisture before it touched your substrate.

  • The Fix:

    • Distill THF over Sodium/Benzophenone or use a fresh molecular sieve-dried bottle.

    • Check your Borane source.[1][2][4] If the bottle has a crust of white solid (Boric acid) around the cap, the reagent concentration is likely compromised.

User Issue 3: "I see a new spot with very low Rf (Amine)."

  • Diagnosis: Thermal Over-reduction.[1][2]

  • Explanation: While Borane is selective at RT, heating the reaction (refluxing) during the reduction phase can force the reduction of the nitro group.

  • The Fix: Keep the reaction at Room Temperature (20–25°C) during the reduction. Only apply heat (reflux) after quenching with Methanol to break the boron complex.[1]

User Issue 4: "The workup formed a rock-hard solid that I can't get out of the flask."

  • Diagnosis: Boron Polymerization.[1][2]

  • Explanation: Upon quenching with water/acid without sufficient methanol, boric acid polymers can form.[1]

  • The Fix: Use the Methanol Loop described in Step 5. The formation of volatile Trimethyl Borate is the only clean way to remove boron species.

Workup & Isolation Pathway

WorkupRxnReaction Mixture(R-OBH2 species)QuenchQuench: MeOH (Excess)(Bubbling H2)Rxn->QuenchRefluxReflux 30 min(Form B(OMe)3)Quench->RefluxEvapRotary EvaporationReflux->EvapPartitionPartition: DCM / Sat. NaHCO3Evap->PartitionDryDry Organic Layer (Na2SO4)Partition->DryFinalProduct: this compoundDry->Final

Figure 2: The "Methanol Loop" workup is critical for breaking Boron-Oxygen bonds and preventing emulsions.[1][2]

Alternative Routes (FAQ)

Q: Can I use Sodium Borohydride (


) instead of Borane-THF?A:

12Iodine (

)

2
  • Protocol: Add

    
     (0.5 equiv) in THF to a mixture of Acid (1.0 equiv) and 
    
    
    (1.2 equiv).
  • Pros: Cheaper, safer to handle than Borane-THF.[1][2]

  • Cons: Slightly lower yield due to workup complexity (removing iodine).[1]

Q: Is the product light sensitive? A: Nitro-aromatics can be slightly photosensitive.[1][2] Store the final product in amber vials, though it is generally stable on the benchtop for weeks.

References

  • Brown, H. C., & Heim, P. (1973).[1][2] "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Convenient Procedure for the Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups."[4][7][8] The Journal of Organic Chemistry, 38(5), 912–916.

  • Sigma-Aldrich. (n.d.).[1][2][6] "this compound Product Sheet." (Confirming Melting Point 39-43°C).[1][2][6] [1][2][6]

  • Rzepa, H. (2012).[1][2] "Mechanism of the reduction of a carboxylic acid by borane: revisited and revised." Imperial College London Blogs.

  • Periasamy, M., & Thirumalaikumar, M. (2000).[1][2] "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.[1] (Reference for NaBH4/I2 alternative).

Technical Guide: Impurity Profiling & Troubleshooting in 4-Methyl-3-nitrobenzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Pathways

The synthesis of 4-Methyl-3-nitrobenzyl alcohol (CAS: 40870-59-5) presents two distinct challenges depending on the synthetic route chosen: Regiocontrol during nitration and Chemoselectivity during reduction.[1]

This guide focuses on the two primary industrial and laboratory workflows:

  • Route A (Oxidation State Retention): Nitration of 4-methylbenzyl acetate followed by hydrolysis.[1]

  • Route B (Selective Reduction): Nitration of

    
    -toluic acid followed by chemoselective reduction.[1]
    

The following flowchart maps the critical control points where side products (Impurities A–E) are generated.

G Start Starting Material Selection RouteA Route A: 4-Methylbenzyl Acetate Start->RouteA RouteB Route B: p-Toluic Acid Start->RouteB NitrationA Nitration (HNO3/H2SO4) RouteA->NitrationA NitrationB Nitration (HNO3/H2SO4) RouteB->NitrationB ImpurityA Impurity A: 2-Nitro Isomer (Regio-impurity) NitrationA->ImpurityA Steric Leakage Target TARGET: This compound NitrationA->Target Hydrolysis IntermediateB 4-Methyl-3-nitrobenzoic Acid NitrationB->IntermediateB Reduction Selective Reduction (BH3·THF or NaBH4/I2) IntermediateB->Reduction ImpurityB Impurity B: Amino-alcohol (Over-reduction) Reduction->ImpurityB Strong Reductant (e.g., LiAlH4) ImpurityC Impurity C: Azo/Azoxy Dimers Reduction->ImpurityC H2/Pd or Metal Reductant ImpurityD Impurity D: Aldehyde/Acid (Incomplete Reduction) Reduction->ImpurityD Quenched too early Reduction->Target

Figure 1: Critical control points for impurity generation in this compound synthesis.

Troubleshooting Module: Regioselectivity (The Nitration Step)

Context: When nitrating 4-methylbenzyl derivatives, the directing effects of the methyl group (weakly activating, ortho/para) and the benzyl substituent compete.[1]

FAQ: Why does my TLC/HPLC show a persistent impurity (~5-10%) with a similar Rf?

Diagnosis: This is likely Impurity A (4-Methyl-2-nitrobenzyl alcohol) .[1]

  • Mechanism: In 4-methylbenzyl acetate, the methyl group directs ortho (position 2 and 6).[1] The acetoxymethyl group also directs ortho/para.[1] While position 3 (ortho to methyl) is electronically favored due to the stronger activation of the methyl group, position 2 (ortho to acetoxymethyl) is accessible.

  • Resolution:

    • Switch Substrates: Use

      
      -toluic acid  (Route B).[1] The carboxylic acid is meta-directing (relative to itself) and the methyl is ortho-directing.[1] Both groups reinforce substitution at position 3, virtually eliminating the 2-nitro isomer [1].[1]
      
    • Purification: If you must use Route A, the 2-nitro isomer typically has a lower melting point.[1] Recrystallize from ethanol/water (80:20) rather than using column chromatography.[1]

FAQ: My product is an oil instead of a solid. What happened?

Diagnosis: Presence of unhydrolyzed acetate or oxidized aldehyde .[1]

  • Check: Run IR. A peak at ~1740 cm⁻¹ indicates ester (acetate); a peak at ~1700 cm⁻¹ indicates aldehyde.

  • Fix: Ensure complete hydrolysis. The acetate cleavage requires basic conditions (NaOH/MeOH) which are generally safe for the nitro group at moderate temperatures (<60°C).

Troubleshooting Module: Chemoselectivity (The Reduction Step)

Context: Reducing 4-methyl-3-nitrobenzoic acid (Route B) requires reducing the carboxylic acid without touching the nitro group.[1]

FAQ: I used LiAlH₄ and my product turned red/brown. Why?

Diagnosis: Formation of Azo/Azoxy impurities (Impurity C) or Amine (Impurity B) .[1]

  • Chemistry: Lithium Aluminum Hydride (LAH) is too aggressive.[1] It reduces nitro groups to azo linkages or fully to amines [2].[1]

  • Correct Protocol: Use Borane-THF (BH₃[1]·THF) or generate borane in situ using NaBH₄ + Iodine .[1] Borane is an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids but is kinetically slow to react with electron-deficient nitro groups [3].[1]

FAQ: I see a spot corresponding to the aldehyde. Is the reaction incomplete?

Diagnosis: Impurity D (4-Methyl-3-nitrobenzaldehyde) .

  • Cause: Borane reduction proceeds through a triacyloxyborane intermediate to the aldehyde, then to the alcohol.[1] Quenching too early leaves the aldehyde.

  • Fix:

    • Ensure excess borane (2.5–3.0 equivalents).[1]

    • Allow a longer reflux time (2–4 hours) after addition.

    • Methanol Chase: After quenching, co-evaporate with methanol 3 times. This breaks down stable borate-alcohol complexes that can otherwise contaminate the product or drag starting material into the organic phase.[1]

Impurity Profile & Data Summary

Impurity IDStructure NameOriginRf (approx)*Removal Strategy
Impurity A 4-Methyl-2-nitrobenzyl alcoholRegioisomer (Route A)0.45 (close to product)Recrystallization (EtOH/H2O) or switch to Route B.
Impurity B 4-Methyl-3-aminobenzyl alcoholOver-reduction (LAH/H2)0.10 (Polar, streaking)Acid wash (1M HCl) extracts amine into aqueous phase.[1]
Impurity C 3,3'-Azoxybis(4-methylbenzyl alcohol)Bimolecular reduction0.60 (Non-polar, colored)Chromatography (DCM/MeOH); difficult to remove by cryst.[1]
Impurity D 4-Methyl-3-nitrobenzaldehydeIncomplete reduction0.70Bisulfite wash (sat.[1] NaHSO3) forms water-soluble adduct.[1]
Impurity E 4-Methyl-3-nitrobenzoic acidUnreacted SM< 0.1 (Baseline)Base wash (sat.[1] NaHCO3).[1]

*Note: Rf values based on 50% EtOAc/Hexane on Silica Gel.

Recommended Experimental Protocols

Protocol A: Selective Reduction of 4-Methyl-3-nitrobenzoic Acid

Preferred route for high purity.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

  • Reagents:

    • 4-Methyl-3-nitrobenzoic acid (1.81 g, 10 mmol).[1]

    • THF (anhydrous, 20 mL).

    • Borane-THF complex (1.0 M solution, 25 mL, 25 mmol) OR NaBH₄ (1.13 g) + I₂ (3.8 g) in THF [3].[1]

  • Addition: Cool the acid/THF solution to 0°C. Add BH₃·THF dropwise over 20 minutes. (Caution: Gas evolution).

  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. If TLC shows remaining acid, reflux gently for 2 hours.

  • Quench: Cool to 0°C. Slowly add Methanol (10 mL) until gas evolution ceases.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc (50 mL). Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid (Impurity E). Wash with Brine.[1] Dry over Na₂SO₄.[1]

  • Isolation: Evaporate to yield a yellow solid.[1] Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Nitration of 4-Methylbenzyl Acetate

Alternative route if starting from alcohol.[1]

  • Protection: React 4-methylbenzyl alcohol with Acetic Anhydride (1.1 eq) and Pyridine (cat.) to form the acetate.

  • Nitration:

    • Dissolve acetate (10 mmol) in Acetic Anhydride (5 mL).

    • Cool to -10°C.

    • Add Fuming HNO₃ (1.1 eq) / Acetic Anhydride mixture dropwise.[1] Strict temperature control < 0°C is vital to minimize oxidation.[1]

  • Hydrolysis: Pour mixture into ice water. Extract with DCM.[1] Evaporate. Treat residue with 10% NaOH/MeOH at RT for 2 hours.

  • Purification: The crude will contain ~10-15% Impurity A .[1] Recrystallization is mandatory.[1]

References

  • Regioselectivity in Nitration

    • Olah, G. A.; Malhotra, R.; Narang, S. C.[1] Nitration: Methods and Mechanisms. VCH Publishers, 1989.[1] (General reference on reinforcing directing groups in p-toluic acid).

  • Reduction Chemoselectivity (LAH vs Borane)

    • Brown, H. C.; Heim, P.; Yoon, N. M.[1] "Selective Reductions. IV. The Reaction of Bis(3-methyl-2-butyl)borane with Representative Functional Groups." J. Am. Chem. Soc.[1]1970 , 92, 1637–1646.[1] Link[1]

  • Borane Generation (NaBH4/I2)

    • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis."[1] J. Organomet.[1] Chem.2000 , 609, 137–151.[1] Link

  • Physical Properties & Safety

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 123497, this compound.[1] Link[1]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #SYNTH-4M3N-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Target Molecule: 4-Methyl-3-nitrobenzyl alcohol CAS: 18026-07-8 Role: Critical intermediate for kinase inhibitors and agrochemical synthesis.[1] Key Synthetic Challenge: Chemoselectivity. The primary difficulty lies in reducing the carboxylic acid or aldehyde functionality to an alcohol without reducing the nitro group (-NO2) to an amine (-NH2) or azo compound.[1]

This guide prioritizes the Borane-Tetrahydrofuran (BH3[1]·THF) reduction route, as it is the most direct method to convert the widely available 4-methyl-3-nitrobenzoic acid precursor to the target alcohol while preserving the nitro moiety.[1]

Route Selection Strategy

Before beginning, verify your starting material to select the correct protocol.[1]

Decision Matrix: Synthetic Pathway Selection

RouteSelection Start Starting Material? Acid 4-Methyl-3-nitrobenzoic Acid Start->Acid Aldehyde 4-Methyl-3-nitrobenzaldehyde Start->Aldehyde Ester Methyl 4-methyl-3-nitrobenzoate Start->Ester Reagent1 Reagent: BH3·THF or BH3·DMS (Chemoselective) Acid->Reagent1 Recommended Avoid1 AVOID: LiAlH4 (Reduces -NO2 to -NH2) Acid->Avoid1 Reagent2 Reagent: NaBH4 in MeOH (Mild) Aldehyde->Reagent2 High Yield Reagent3 Reagent: NaBH4 + LiCl or DIBAL-H Ester->Reagent3 Alternative Target TARGET: This compound Reagent1->Target Reagent2->Target Reagent3->Target Avoid1->Target Impurity Risk Avoid2 AVOID: H2 / Pd-C (Reduces -NO2)

Caption: Logic flow for selecting the optimal reduction agent based on precursor availability. Note the explicit exclusion of LiAlH4 and Catalytic Hydrogenation.

Optimized Protocol: Chemoselective Reduction

Context: This protocol addresses the reduction of 4-methyl-3-nitrobenzoic acid using Borane-THF.

The Mechanism (Why this works)

Carboxylic acids are generally unreactive toward mild reducing agents like NaBH4.[1] However, Borane (BH3) is an electrophilic reducing agent .[1] It coordinates rapidly with the electron-rich carbonyl oxygen of the carboxylate, activating it.[1] The nitro group is electron-deficient and reacts much slower with the electrophilic borane, providing the necessary kinetic window for chemoselectivity [1].[1]

Step-by-Step Methodology

Reagents:

  • Substrate: 4-Methyl-3-nitrobenzoic acid (1.0 equiv)[1]

  • Reagent: Borane-THF complex (1.0 M solution, 1.5 - 2.0 equiv)[1]

  • Solvent: Anhydrous THF (Water content < 50 ppm is critical)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.

  • Dissolution: Add the carboxylic acid substrate and dissolve in anhydrous THF (Concentration: ~0.5 M).

    • Note: The starting material may not fully dissolve immediately; this is acceptable.[1]

  • Addition (0°C): Cool the solution to 0°C in an ice bath. Add the BH3·THF solution dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.[1]

    • Observation: Gas evolution (H2) will occur.[1] Ensure the system is vented through a bubbler.[1]

  • Reaction (RT): Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor via TLC (Solvent: 50% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear, replaced by the alcohol spot (Rf ~0.4).[1]

  • Quenching (CRITICAL): Cool the mixture back to 0°C. Slowly add Methanol (MeOH) dropwise.

    • Warning: Vigorous hydrogen evolution will occur as excess borane is destroyed.[1]

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.[1]

Data Summary: Reagent Comparison
Reducing AgentChemoselectivity (-NO2 survival)Yield PotentialSafety ProfileVerdict
BH3[1]·THF Excellent 85-95% Moderate (H2 evolution)Recommended
LiAlH4 Poor (Forms azo/amine)Low (Side products)High Risk (Pyrophoric)Avoid
NaBH4 Excellent (Does not reduce acid)N/A (No reaction)HighIneffective on Acid
NaBH4 + I2 Good70-80%ModerateViable Alternative

Troubleshooting Guide

Issue 1: Reaction Stalled (Starting Material Remains)

Symptom: TLC shows a persistent baseline spot after 12 hours.[1]

  • Root Cause A: Wet Solvent. Borane reacts instantly with water to form Boric acid and H2.[1] If your THF is not anhydrous, the catalyst is destroyed before it reduces your substrate.[1]

    • Fix: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å or 4Å) activated at 300°C.[1]

  • Root Cause B: Degraded Reagent. BH3·THF is unstable over time (shelf life ~6-12 months at 4°C).[1]

    • Fix: Titrate the Borane solution or purchase a fresh bottle.[1]

Issue 2: Formation of Amino-Impurity

Symptom: Product is dark/colored (amines oxidize) or shows a low Rf spot on TLC that stains with Ninhydrin.[1]

  • Root Cause: Temperature Spike. While Borane is selective at RT, elevated temperatures (>50°C) can drive the reduction of the nitro group.[1]

  • Fix: Maintain strict temperature control during the addition phase (0°C) and do not reflux the reaction unless absolutely necessary.

Issue 3: "Sticky" Boron Complex

Symptom: Upon concentration, the product is a viscous gum that is difficult to purify.[1]

  • Root Cause: Formation of stable borate esters.[1]

  • Fix: Perform a "Methanol Chase." After quenching with MeOH and concentrating, add fresh MeOH and concentrate again (repeat 3x). This converts the sticky boron species into volatile Trimethyl Borate (B(OMe)3), which evaporates [2].[1]

Workflow Visualization: Troubleshooting Logic

Troubleshooting Problem ISSUE DETECTED Check1 Is Starting Material (Acid) Still Present? Problem->Check1 Check2 Is an Amine/Azo Impurity Present? Check1->Check2 No Sol1 Cause: Wet THF or Old BH3 Action: Dry solvent / Replace Reagent Check1->Sol1 Yes Sol2 Cause: Overheating Action: Keep T < 25°C Check2->Sol2 Yes Sol3 Cause: Borate Complex Action: MeOH Chase Evaporation Check2->Sol3 No (Product is sticky)

Caption: Diagnostic flow for common issues during the Borane reduction of nitro-acids.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH4 to reduce the acid directly? A: No.[1] Sodium Borohydride is not electrophilic enough to reduce a carboxylic acid anion.[1] However, you can convert the acid to a mixed anhydride (using Ethyl Chloroformate) in situ and then reduce with NaBH4, or use the NaBH4-Iodine system.[1]

Q: Why did my reaction turn bright yellow/orange upon quenching? A: Nitro compounds often form colored charge-transfer complexes or nitronate salts under basic conditions.[1] If you quenched with strong base (NaOH), this is normal.[1] Acidify the workup to pH 3-4 to disrupt these salts and extract the free alcohol.[1]

Q: Is the 4-methyl group reactive under these conditions? A: No. The benzylic methyl group is stable toward Borane reduction.[1] It would only be at risk under harsh oxidative conditions (e.g., KMnO4), which are not present here.[1]

References

  • Brown, H. C.; Heim, P.; Stocky, T. P. (1970).[1] "Selective reductions. VII. Reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[1][2] Journal of the American Chemical Society.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for Borate ester removal techniques).

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: this compound."

Sources

preventing over-oxidation of 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Selective Oxidation of 4-Methyl-3-nitrobenzyl alcohol >

Introduction

Welcome to the technical support center for the selective oxidation of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. The oxidation of primary alcohols to aldehydes is a fundamental reaction in organic synthesis; however, it is often plagued by over-oxidation to the corresponding carboxylic acid. This is particularly true for activated systems like benzyl alcohols. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this reaction and achieve high yields of the desired aldehyde, 4-Methyl-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound is resulting in a significant amount of 4-Methyl-3-nitrobenzoic acid. What is the primary cause of this over-oxidation?

A1: Over-oxidation is a common issue when oxidizing primary alcohols to aldehydes. The aldehyde product is often more susceptible to oxidation than the starting alcohol. The primary causes for over-oxidation in this specific case include:

  • Choice of Oxidant: Strong oxidizing agents, such as potassium permanganate or chromic acid, will readily oxidize both the primary alcohol and the intermediate aldehyde to the carboxylic acid.[1][2]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can promote the further oxidation of the aldehyde.

  • Presence of Water: For some oxidation mechanisms, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then easily oxidized to the carboxylic acid.[3]

Q2: What are some recommended "mild" oxidizing agents for selectively converting this compound to the aldehyde?

A2: Several mild oxidizing agents are well-suited for this transformation, minimizing the risk of over-oxidation. These include:

  • Pyridinium chlorochromate (PCC): A classic and effective reagent for oxidizing primary alcohols to aldehydes.[3][4] It is typically used in anhydrous solvents like dichloromethane (DCM).

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes or ketones under neutral conditions.[5][6][7]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is highly selective for aldehyde formation but requires cryogenic temperatures (-78 °C).[8][9][10]

  • TEMPO-catalyzed oxidations: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical catalyst that, in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), provides a highly selective oxidation of primary alcohols to aldehydes.[11][12]

Q3: Can I monitor the progress of the reaction to prevent over-oxidation?

A3: Yes, monitoring the reaction is crucial. The most common method is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside your starting material (this compound) and a standard of the desired product (4-Methyl-3-nitrobenzaldehyde), you can track the disappearance of the starting material and the formation of the product. Once the starting material is consumed, the reaction should be quenched promptly to prevent further oxidation of the aldehyde.

Q4: My reaction is complete, but I am having trouble separating the aldehyde product from the unreacted starting material and the over-oxidized carboxylic acid. What purification strategies do you recommend?

A4: Purification can be challenging due to the similar polarities of the components. Here are some strategies:

  • Column Chromatography: This is the most effective method for separating the alcohol, aldehyde, and carboxylic acid. A silica gel column with a gradient elution of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) will typically provide good separation.

  • Acid-Base Extraction: If a significant amount of the carboxylic acid is present, you can perform an acid-base extraction. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (like sodium bicarbonate solution), the acidic carboxylic acid will be deprotonated and move into the aqueous layer. The organic layer, containing the aldehyde and unreacted alcohol, can then be separated and further purified by column chromatography.

Troubleshooting Guides

Problem 1: Low Conversion of this compound

If you are observing a low conversion of your starting material, consider the following troubleshooting steps.

Logical Troubleshooting Workflow

low_conversion start Low Conversion Observed check_reagent 1. Verify Oxidant Activity start->check_reagent check_stoichiometry 2. Check Stoichiometry check_reagent->check_stoichiometry If reagent is active check_conditions 3. Review Reaction Conditions check_stoichiometry->check_conditions If stoichiometry is correct check_solvent 4. Evaluate Solvent check_conditions->check_solvent If conditions are appropriate solution Improved Conversion check_solvent->solution If solvent is suitable

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps
  • Verify Oxidant Activity:

    • PCC/DMP: These reagents can degrade over time, especially if not stored properly. Ensure they are fresh and have been stored in a desiccator away from moisture. You can test the activity of a small sample on a simple alcohol like benzyl alcohol.

    • Swern Oxidation: The activating agent (oxalyl chloride or TFAA) must be fresh and handled under anhydrous conditions. DMSO should be dry.

    • TEMPO: The catalyst itself is generally stable, but the co-oxidant (e.g., bleach) can lose its potency. Use a fresh bottle of bleach or titrate it to determine its active chlorine content.

  • Check Stoichiometry:

    • Ensure you are using the correct molar equivalents of the oxidizing agent. For PCC and DMP, typically 1.1 to 1.5 equivalents are used. For catalytic systems like TEMPO, ensure the correct catalytic loading and the appropriate amount of the stoichiometric co-oxidant.

  • Review Reaction Conditions:

    • Temperature: Some oxidations, like the Swern oxidation, require very low temperatures (-78 °C) to be effective.[8][9] Ensure your cooling bath is at the correct temperature. For other oxidations, gentle heating might be necessary, but be cautious as this can also promote over-oxidation.

    • Reaction Time: Monitor the reaction by TLC. If the reaction has stalled, it may be due to deactivated reagent. Adding another portion of the oxidant might be necessary.

  • Evaluate Solvent:

    • The solvent must be appropriate for the chosen oxidant and should be anhydrous for most of these reactions (especially for PCC, DMP, and Swern). Dichloromethane is a common solvent for many of these oxidations.[6][13]

Problem 2: Significant Over-oxidation to 4-Methyl-3-nitrobenzoic acid

If your primary issue is the formation of the carboxylic acid, the following steps can help you mitigate this side reaction.

Oxidation Pathway and Over-oxidation

oxidation_pathway substrate 4-Methyl-3-nitrobenzyl alcohol aldehyde 4-Methyl-3-nitrobenzaldehyde (Desired Product) substrate->aldehyde Mild Oxidation (PCC, DMP, Swern, TEMPO) acid 4-Methyl-3-nitrobenzoic acid (Over-oxidation) aldehyde->acid Further Oxidation (Strong Oxidants, H₂O, Heat)

Caption: Reaction pathway showing desired and over-oxidation products.

Detailed Troubleshooting Steps
  • Change to a Milder Oxidant:

    • If you are using a chromium (VI) reagent other than PCC, or another strong oxidant, switch to one of the recommended mild oxidants like DMP or a TEMPO-based system.[5][6][11] These are known for their high selectivity for aldehydes.

  • Control Reaction Time and Temperature:

    • Monitor the reaction closely by TLC. As soon as the starting material is consumed, quench the reaction.

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many mild oxidations, room temperature is sufficient.[6][13]

  • Ensure Anhydrous Conditions:

    • For oxidations like PCC, the presence of water can lead to the formation of a gem-diol from the aldehyde, which is readily oxidized to the carboxylic acid.[3] Use anhydrous solvents and dry glassware.

  • Buffer the Reaction:

    • Some oxidations, like the Dess-Martin oxidation, produce acidic byproducts (acetic acid).[13] These can sometimes catalyze side reactions. Adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate can buffer the reaction mixture and improve selectivity.

Comparative Overview of Recommended Oxidation Methods
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
PCC Anhydrous CH₂Cl₂, room tempReliable, well-establishedChromium waste is toxic, requires anhydrous conditions
Dess-Martin Periodinane (DMP) CH₂Cl₂, room tempVery mild, high selectivity, neutral conditions[5][6]Reagent is expensive and can be shock-sensitive
Swern Oxidation DMSO, (COCl)₂, Et₃N, -78 °CExcellent selectivity, high yields[8][9]Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct[8]
TEMPO/NaOCl Biphasic (e.g., CH₂Cl₂/H₂O), NaHCO₃ buffer, 0 °C to room tempCatalytic, uses inexpensive bleach, environmentally benign[11]Biphasic reaction can sometimes be slow, bleach concentration can vary

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often a good starting point due to its mildness and high selectivity.[6][7]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).

  • Addition of DMP: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a small amount of sodium thiosulfate. The sodium thiosulfate will quench any remaining DMP.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: TEMPO-catalyzed Oxidation with Bleach

This is a "greener" alternative that is highly effective.[11]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Add an aqueous solution of sodium bicarbonate (approx. 10%).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and potassium bromide (0.1 eq) to the biphasic mixture.

  • Oxidation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of sodium hypochlorite (household bleach, approx. 1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

References

  • Banik, B. K. (2010). Green Chemistry. Elsevier.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess-Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Swern Oxidation. Master Organic Chemistry. [Link]

  • Swern Oxidation. Wikipedia. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

Sources

stability and degradation of 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 4-Methyl-3-nitrobenzyl alcohol (CAS 40870-59-5). It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound.

I. Introduction: Understanding the Stability of this compound

This compound is a versatile intermediate in pharmaceutical development and organic synthesis.[1] Its stability is paramount for the integrity of experimental outcomes and the quality of synthesized products. The presence of both a benzylic alcohol and a nitroaromatic group imparts a specific reactivity profile, making the molecule susceptible to degradation under certain conditions. The primary degradation pathways include oxidation of the alcohol, photochemical reactions, and thermal decomposition.

This guide will help you identify, mitigate, and troubleshoot issues related to the stability of this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: My sample of this compound, which was initially a light yellow powder, has developed a darker yellow or brownish color upon storage. What could be the cause?

Answer:

A change in color from light yellow to a darker shade is a common indicator of degradation.[1] This is often due to the formation of colored impurities arising from oxidation or polymerization. The primary suspect is the oxidation of the benzylic alcohol group to the corresponding aldehyde, 4-methyl-3-nitrobenzaldehyde. Aldehydes, especially aromatic ones, can be more colored than their corresponding alcohols and may also undergo further reactions to form colored polymers.

Possible Causes:

  • Exposure to Air (Oxygen): The benzylic alcohol is susceptible to aerobic oxidation.[2]

  • Presence of Metal Impurities: Trace metals can catalyze oxidation reactions.

  • Elevated Storage Temperature: Higher temperatures accelerate the rate of degradation.

Troubleshooting and Mitigation:

  • Confirm the Identity of the Impurity:

    • HPLC Analysis: A stability-indicating HPLC method can separate the parent compound from its degradation products.[3][4] The aldehyde will typically have a different retention time.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a peak around 9-10 ppm is indicative of an aldehyde proton. The disappearance of the alcohol proton and a shift in the benzylic CH₂ peak will also be observed.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

    • Correct Storage Temperature: As recommended, store at 0-8 °C.[1] For long-term storage, consider temperatures at the lower end of this range.

    • Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, but its compatibility with your downstream application must be verified.

Question 2: I'm observing an unexpected peak in my LC-MS analysis of a reaction mixture containing this compound. The mass corresponds to an increase of 14 Da. What is this impurity?

Answer:

An increase of 14 Da in the mass of your compound of interest strongly suggests the formation of the corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. This is a common over-oxidation product of the primary alcohol.

Workflow for Investigating Over-oxidation:

Caption: Troubleshooting workflow for identifying a +14 Da impurity.

Mitigation Strategies for Oxidation:

  • Choice of Oxidant: If you are intentionally oxidizing the alcohol, consider using milder reagents that are less prone to over-oxidation, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[5] Strong oxidants like potassium permanganate or chromic acid will readily form the carboxylic acid.

  • Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can help to minimize the formation of the carboxylic acid.

Question 3: My reaction is performed under UV light, and I'm seeing a complex mixture of byproducts. Is this compound photolabile?

Answer:

Yes, nitrobenzyl compounds are known to be photolabile. The ortho-nitrobenzyl group is a well-known photolabile protecting group, and while your compound is a meta-nitro isomer, it still possesses the necessary chromophore to absorb UV light and undergo photochemical reactions.

Plausible Photodegradation Pathway:

The photochemistry of nitroaromatic compounds is complex. Upon absorption of UV light, the nitro group can be reduced to a nitroso group, while the benzylic carbon is oxidized. This can initiate a cascade of reactions leading to a mixture of products, including the corresponding aldehyde and other rearranged or coupled products.[6][7]

G cluster_photodegradation Simplified Photodegradation Pathway A This compound B Excited State A->B hν (UV light) C Intramolecular H-abstraction B->C D Intermediate Species C->D E 4-Methyl-3-nitrosobenzaldehyde D->E F Other Products (e.g., azoxy compounds) D->F

Caption: Simplified photochemical degradation pathway.

Recommendations:

  • Protect from Light: If your desired reaction does not require light, protect your reaction vessel from ambient and UV light by wrapping it in aluminum foil or using amber glassware.

  • Wavelength Selection: If light is required for another component in your reaction, consider if a different wavelength can be used that is not absorbed by the nitrobenzyl alcohol.

  • Control Experiments: Run a control experiment with only this compound under the same photochemical conditions to identify its degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[1] For added protection against oxidation, especially for high-purity reference standards, storage under an inert atmosphere (argon or nitrogen) is recommended.

ParameterRecommended ConditionRationale
Temperature 0-8 °CMinimizes thermal degradation and oxidation rates.
Atmosphere Inert (Argon/Nitrogen)Prevents aerobic oxidation of the benzylic alcohol.
Light Protect from light (Amber vial)Prevents photochemical degradation.
Container Tightly sealedPrevents moisture absorption and contamination.

Q2: Is this compound thermally stable?

A2: Nitroaromatic compounds can be thermally hazardous, though this compound is generally stable under normal laboratory conditions.[8] However, at elevated temperatures, it will decompose. The decomposition of nitroaromatic compounds is often initiated by the cleavage of the C-NO₂ bond. This can lead to complex and potentially exothermic decomposition pathways. It is advisable to avoid prolonged heating at high temperatures.

Q3: What analytical methods are suitable for assessing the purity and stability of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for assessing purity and quantifying degradation products. A stability-indicating method should be developed that separates the parent compound from its potential degradation products (e.g., the aldehyde and carboxylic acid).[3][4]

  • Gas Chromatography (GC): GC can also be used, particularly for assessing purity.[1][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identification of impurities.[11][12]

  • Mass Spectrometry (MS): LC-MS or GC-MS is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation information.

Q4: What are some potential impurities from the synthesis of this compound that I should be aware of?

A4: Synthetic impurities can be mistaken for degradation products. Depending on the synthetic route, common impurities could include:

  • Starting materials: Unreacted 4-methyl-3-nitrotoluene or 4-methyl-3-nitrobenzaldehyde.

  • Over-oxidation products: 4-methyl-3-nitrobenzoic acid, if the synthesis involves oxidation.

  • Isomers: Positional isomers if the nitration of the starting material is not completely regioselective.

  • Residual solvents: Solvents used in the synthesis and purification steps.

It is always good practice to have a comprehensive characterization of the starting material before initiating stability studies.

IV. Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

V. References

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

  • Cox, R. A., & Buncel, E. (1975). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 53(13), 1975-1984.

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • PureSynth. (n.d.). This compound 96.0%(GC). [Link]

  • Koptyug, I. V., et al. (2024). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Russian Journal of Organic Chemistry, 60(12), 2345-2351.

  • ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. [Link]

  • Journal of Chemical Health Risks. (2022). Development and Validation of a Stability-indicating Method for Neostigmine Bromide: Separation, Identification and Characterization. [Link]

  • Beilstein-Institut. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2110-2117. [Link]

  • ResearchGate. (2025). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. [Link]

  • Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

  • ACS Omega. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzyl alcohol. [Link]

  • Google Patents. (n.d.). CN108117490B - Preparation method of p-nitrobenzyl alcohol.

  • Wiley Online Library. (n.d.). 4-Methoxy-3-nitrobenzyl alcohol, isopropyl ether - Optional[13C NMR] - Chemical Shifts. [Link]

  • Beilstein Journals. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. [Link]

  • CAS Common Chemistry. (n.d.). 4-Methyl-3-nitrobenzenemethanol. [Link]

  • ACS Publications. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-Methyl-3-nitrobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable intermediate. This compound serves as a crucial building block in the creation of complex molecules for pharmaceuticals and material science.[1]

The synthesis, primarily achieved through the electrophilic aromatic nitration of 4-methylbenzyl alcohol, presents a significant and common challenge in process chemistry: the management of a highly exothermic reaction. A failure to control the heat generated can lead to a thermal runaway, which may result in reduced yield, product degradation, and, most critically, a serious safety incident involving equipment pressurization and potential rupture.[2]

This document provides in-depth, field-proven insights and troubleshooting guidance in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only execute the synthesis safely but also to understand the causality behind each procedural step, ensuring reproducible and safe outcomes.

Section 1: The Chemistry Behind the Hazard: Understanding the Nitration Exotherm

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The process involves two main exothermic events that must be respected and controlled.

  • Formation of the Nitronium Ion (NO₂⁺): The true electrophile in this reaction, the nitronium ion, is generated by the reaction of concentrated nitric acid with a stronger acid, typically sulfuric acid.[3] This acid-base reaction is highly exothermic and is the first critical point of heat generation before the substrate is even introduced.

  • Electrophilic Attack: The activated aromatic ring of 4-methylbenzyl alcohol (activated by the electron-donating methyl and hydroxymethyl groups) attacks the nitronium ion. This step forms a resonance-stabilized carbocation (a Wheland intermediate), and its subsequent deprotonation to restore aromaticity releases a significant amount of energy.[4]

The combination of these steps means that heat is generated rapidly upon the introduction of the nitrating mixture to the substrate.

Nitration_Mechanism cluster_0 Step 1: Nitronium Ion Formation (Exothermic) cluster_1 Step 2: Electrophilic Attack & Substitution (Exothermic) reactant reactant reagent reagent intermediate intermediate product product exotherm exotherm HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2O H₂O wheland Wheland Intermediate (Resonance Stabilized) NO2_ion->wheland ex1 ΔH << 0 substrate 4-Methylbenzyl alcohol substrate->wheland + NO₂⁺ final_product 4-Methyl-3-nitrobenzyl alcohol wheland->final_product - H⁺ ex2 ΔH << 0

Caption: Key exothermic stages in the nitration of 4-methylbenzyl alcohol.
Section 2: Troubleshooting Guide

This guide addresses the most common and critical issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly, and my cooling bath can't keep up. What are the immediate actions I must take, and what are the likely causes?

Answer: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the reaction generates heat faster than it can be removed.[5][6] This can lead to boiling of solvents, a rapid increase in pressure, and potential equipment failure.[2]

Immediate Actions:

  • STOP REACTANT ADDITION: Immediately cease the addition of the nitrating agent. This is the most critical first step to prevent the introduction of more reactive material.

  • MAXIMIZE COOLING: Ensure your cooling system is at maximum capacity. If using an ice/salt bath, add more salt and ice. If using a cryostat, ensure it is set to its lowest safe temperature and is circulating effectively.

  • PREPARE TO QUENCH: If the temperature continues to rise despite these measures, prepare for an emergency quench by pouring the reaction mixture into a large, stirred vessel containing a significant excess of ice and water. This should only be done as a last resort in a well-ventilated fume hood with the sash down.

Potential Causes & Preventative Solutions:

CauseExplanation & Solution
Too Rapid Addition of Nitrating Agent The rate of heat generation is directly proportional to the rate of reactant addition. If added too quickly, the heat generated will overwhelm the cooling system's capacity. Solution: Employ a pressure-equalizing dropping funnel for controlled, dropwise addition. Monitor the internal temperature constantly and adjust the addition rate to maintain the target temperature (e.g., 0-10°C). For larger scales, consider using a syringe pump for precise, automated addition.[7]
Inadequate Cooling The cooling bath or cryostat may be insufficient for the reaction scale, or heat transfer may be poor. Solution: Ensure the reaction flask is immersed sufficiently in the cooling bath. Use a flask of appropriate size to maximize the surface-area-to-volume ratio. For larger scales, a simple ice bath may be insufficient; a mechanically refrigerated bath (cryostat) or a dry ice/acetone bath is recommended for more robust temperature control.[8]
Inefficient Stirring Poor agitation creates localized "hot spots" where the reaction is proceeding much faster. This can initiate a runaway that spreads through the bulk solution. Solution: Use a powerful overhead mechanical stirrer for viscous mixtures. For smaller scales, a large, football-shaped magnetic stir bar at a high RPM is essential to ensure the rapid dispersal of each drop of nitrating agent and maintain a uniform temperature.
Incorrect Stoichiometry or Concentration Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can increase the reaction rate and exothermicity unexpectedly. Solution: Double-check all calculations and reagent concentrations before starting. Prepare the nitrating mixture precisely according to a validated procedure.
Issue 2: Low Yield and/or Impure Product

Question: My reaction worked safely, but my final yield is very low, and I see multiple spots on my TLC plate. What are the likely side reactions or procedural errors?

Answer: Low yield in this synthesis is typically due to competing side reactions or losses during the workup. The primary culprits are oxidation and over-nitration.

Potential Causes & Solutions:

  • Oxidation of the Benzyl Alcohol: The nitrating mixture is a powerful oxidizing agent. The benzylic alcohol group (-CH₂OH) is susceptible to oxidation, first to the corresponding aldehyde (4-methyl-3-nitrobenzaldehyde) and potentially further to the carboxylic acid.[9][10]

    • Indication: Aldehyde or acid impurities can be detected by NMR, IR (strong C=O stretch), or by running a TLC plate and staining with an agent like 2,4-dinitrophenylhydrazine (for aldehydes).

    • Solution: Maintain a low reaction temperature (ideally <10°C). Overly high temperatures or extended reaction times can promote oxidation. Ensure the substrate is fully dissolved before adding the nitrating agent to avoid localized high concentrations.

  • Over-Nitration: The product, this compound, is still an activated ring and can undergo a second nitration to form dinitro derivatives.

    • Indication: Products with a higher molecular weight detected by GC-MS or LC-MS.

    • Solution: Use a stoichiometric amount of nitric acid (or a very slight excess, e.g., 1.05-1.1 equivalents). Avoid "hot spots" through efficient stirring, and do not let the temperature rise, as this significantly accelerates the rate of the second nitration.[11]

  • Formation of Unwanted Isomers: While the 3-nitro isomer is electronically and sterically favored, other isomers can form.

    • Solution: Strict temperature control is key to improving regioselectivity. Nitration at very low temperatures (e.g., -20°C to 0°C) often provides cleaner product profiles.[12]

  • Loss During Workup: The product has some solubility in water, and significant amounts can be lost if the washing steps are not performed correctly.

    • Solution: After quenching on ice, ensure the product has fully precipitated; chilling the mixture further may help. Wash the collected solid with ice-cold water to minimize dissolution.[13] If the product does not precipitate or oils out, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or dichloromethane after neutralizing the acidic aqueous layer.[14]

Section 3: FAQs - Proactive Risk Mitigation

Q1: What are the critical safety parameters to monitor during the reaction? A1: The single most critical parameter is the internal reaction temperature. Use a calibrated, low-temperature thermometer or thermocouple probe placed directly in the reaction mixture. Secondary parameters include the addition rate and the efficiency of the stirring. A sudden change in color (e.g., darkening to brown or black) can also indicate a decomposition or runaway event.

Q2: What is the correct and safe procedure for preparing the nitrating mixture? A2: Always add the sulfuric acid first to a flask cooled in an ice bath. Then, add the nitric acid dropwise to the cold, stirred sulfuric acid. This order is critical because it helps to dissipate the heat of mixing more effectively. Never add sulfuric acid to nitric acid. This "acid-to-acid" addition should be treated with the same caution as the addition to the substrate.

Q3: What is the safest and most effective way to quench the reaction? A3: The standard procedure is to pour the completed reaction mixture slowly and with good stirring onto a large excess of crushed ice or an ice-water slurry. This simultaneously dilutes the strong acids and absorbs the heat of dilution. Never add water or ice directly to the concentrated acid mixture in the reaction flask, as this can cause localized boiling and splashing of corrosive material.

Q4: How does the purity of the starting 4-methylbenzyl alcohol affect the reaction? A4: High purity is essential. Impurities, especially those that are more easily oxidized or more reactive towards nitration, can lead to undesirable side products and a more complex purification. The starting material should be a clean, white solid.[15] Check its purity by melting point or NMR before starting.

Section 4: Gold-Standard Experimental Protocol

This protocol is a self-validating system designed for safety and reproducibility on a laboratory scale.

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Critical Control) cluster_workup Workup & Isolation Phase cluster_analysis Analysis Phase prep prep reaction reaction workup workup analysis analysis A Prepare Ice/Salt Bath (-10°C to 0°C) B Dissolve Substrate in H₂SO₄ at 0°C A->B D Slow, Dropwise Addition of Nitrating Mix to Substrate B->D C Prepare Nitrating Mix (HNO₃ into H₂SO₄) in separate flask at 0°C C->D E Maintain Internal Temp 0-10°C with vigorous stirring D->E F Monitor Reaction by TLC (1-2 hours) E->F G Quench: Pour Reaction onto Large Excess of Ice F->G H Filter Precipitated Solid (Vacuum Filtration) G->H I Wash Solid with Ice-Cold Water until Filtrate is Neutral H->I J Dry Product Under Vacuum I->J K Determine Yield & Melting Point J->K L Confirm Structure (¹H NMR, ¹³C NMR) K->L

Caption: Recommended experimental workflow for safe synthesis.
Step-by-Step Methodology

Reagents & Equipment:

Reagent/EquipmentQuantity (Example Scale)Molar MassMolesPurity/Concentration
4-Methylbenzyl alcohol10.0 g122.16 g/mol 81.8 mmol>98%
Sulfuric Acid (H₂SO₄)60 mL98.08 g/mol -98%
Nitric Acid (HNO₃)6.0 mL (8.5 g)63.01 g/mol 135 mmol70%
Equipment
3-Neck Round Bottom Flask250 mL---
Mechanical Stirrer----
Thermometer/Probe---Calibrated
Dropping Funnel50 mL--Pressure-equalizing
Ice/Salt Bath---Large capacity

Procedure:

  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel. Place the flask in a large ice/salt bath.

  • Substrate Solution: Charge the flask with concentrated sulfuric acid (40 mL). Cool the acid to 0°C with stirring. Once cold, slowly add the 4-methylbenzyl alcohol (10.0 g) in portions, ensuring the temperature does not exceed 15°C. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker or flask cooled in an ice bath, add the remaining sulfuric acid (20 mL). Slowly and carefully, add the concentrated nitric acid (6.0 mL) dropwise to the sulfuric acid with stirring.

  • Addition (CRITICAL STEP): Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred substrate solution over approximately 45-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. Adjust the addition rate as needed to control the temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC if desired (quench a small aliquot in ice water, extract with ethyl acetate, and spot on a silica plate).

  • Quenching: Fill a large beaker (1 L) with approximately 400 g of crushed ice and 100 mL of water. While stirring the ice slurry vigorously, slowly pour the reaction mixture into the beaker. A pale-yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. The expected yield is typically in the range of 75-85%.

References
  • Pasturenzi, C., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 13-18. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-nitrobenzyl alcohol with TosMIC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-nitrobenzyl alcohol. Retrieved from [Link]

  • Kazantsev, A. V., et al. (n.d.). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzyl alcohol. Retrieved from [Link]

  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Reddit. (n.d.). Di-nitration troubleshooting. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • HSE. (n.d.). Reaction / Product testing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • AIDIC. (n.d.). Runaway Reaction Hazard Assessment for Chemical Processes Safety. Retrieved from [Link]

  • Miami University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

Sources

catalyst selection for reactions involving 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection Guide Ticket Subject: 4-Methyl-3-nitrobenzyl alcohol (MNBA) Reaction Optimization Ticket ID: MNBA-CAT-2024-X9 Assigned Specialist: Senior Application Scientist[1]

Introduction: The Substrate Profile

Welcome to the technical support hub for This compound (MNBA) . You are likely working with this molecule as an intermediate for creating aniline derivatives or benzaldehydes in API synthesis.

Technical Alert: MNBA presents a "Push-Pull" conflict in catalysis:

  • Electronic Deactivation: The nitro group (

    
    ) at position 3 is strongly electron-withdrawing, deactivating the ring and making the benzylic alcohol less nucleophilic than standard benzyl alcohols.[1]
    
  • Steric Ortho-Effect: The methyl group (

    
    ) at position 4 is ortho to the nitro group.[1] This creates significant steric bulk, hindering catalysts attempting to access the nitro group for reduction, often requiring higher energy inputs that jeopardize the labile benzylic C-O bond.
    

This guide is structured into three troubleshooting modules to address these specific conflicts.

Module 1: Selective Oxidation (Alcohol Aldehyde)

Goal: Oxidize the benzylic alcohol to 4-methyl-3-nitrobenzaldehyde without over-oxidizing to the carboxylic acid or affecting the nitro group.[1]

Common Issue: Over-oxidation to Carboxylic Acid

Users often report that standard Jones Reagent or Permanganate oxidations aggressively convert MNBA to 4-methyl-3-nitrobenzoic acid.[1]

Recommended Protocol: TEMPO/NaOCl (Anelli Oxidation)

For high chemoselectivity, we recommend a TEMPO-catalyzed system.[1] The steric bulk of the oxoammonium species prevents it from attacking the hydrated aldehyde (gem-diol), effectively stopping the reaction at the aldehyde stage.

Optimized Protocol:

  • Solvent: Dichloromethane (DCM) and Water (2:1 ratio).[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1-2 mol%).[1]

  • Co-oxidant: NaOCl (Bleach) buffered with

    
     to pH 8.6-9.5.
    
  • Phase Transfer: KBr (10 mol%) acts as a cocatalyst to regenerate the active species.

Why this works: The nitro group withdraws electron density, making the benzylic protons slightly more acidic but the oxygen less nucleophilic. TEMPO operates via a radical/ionic mechanism that is less sensitive to this electronic deactivation than electrophilic oxidants like PCC.

Troubleshooting Q&A
  • Q: My reaction stalls at 60% conversion. Should I add more bleach?

    • A: No. The stalling is likely due to pH drift. As the reaction proceeds, HCl is generated (if not fully buffered), dropping the pH. At acidic pH,

      
       dominates, which can lead to non-selective chlorination of the aromatic ring or methyl group. Action:  Re-check pH and add solid 
      
      
      
      .
  • Q: Can I use MnO2 instead?

    • A: Yes, activated

      
       is a classic alternative for benzylic alcohols. However, due to the electron-deficient nature of the MNBA ring, the reaction will be significantly slower (24-48h) compared to electron-rich benzyl alcohols.[1]
      

Visualizing the TEMPO Cycle:

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Regeneration Substrate MNBA (Alcohol) Product Aldehyde Substrate->Product via Oxoammonium

Figure 1: The catalytic cycle of TEMPO mediated oxidation. The oxoammonium cation is the sterically demanding species that ensures selectivity for the alcohol.

Module 2: Chemoselective Reduction (Nitro Amine)

Goal: Reduce the


 group to 

while preserving the benzylic alcohol.[1]
Common Issue: Hydrogenolysis (Loss of -OH)

Standard Pd/C hydrogenation often cleaves the benzylic C-O bond, yielding 4-methyl-3-aminotoluene instead of the desired alcohol.[1] This is exacerbated by the electron-withdrawing nitro group, which weakens the benzylic C-O bond energy.

Recommended Protocol: Platinum on Carbon (Pt/C) or Chemical Reduction

Palladium is too active for benzylic alcohols.[1] We recommend switching to Platinum (Pt) or Iron (Fe).[1]

Comparison of Catalyst Systems:

Catalyst SystemSelectivity (Alcohol Retention)Reactivity (Nitro Reduction)Notes
Pd/C + H2 Low (<40%)HighAvoid. High risk of hydrogenolysis (cleaving the -OH).[1]
Pt/C (Sulfided) + H2 High (>90%)ModerateSulfur poisons the catalyst slightly, preventing C-O bond insertion.[1]
Fe / NH4Cl (Bechamp) Excellent (>98%)ModerateBest for lab scale.[1] Chemically selective; does not touch benzylic positions.[1]
Au/TiO2 Excellent (>99%)LowRequires high pressure/temp; highly specific for nitro groups [1].[1]
Troubleshooting Q&A
  • Q: I am using Pt/C but still seeing 10% de-hydroxylated byproduct. Why?

    • A: The ortho-methyl group (position 4) is sterically hindering the nitro group (position 3).[1] This forces you to run the reaction longer or hotter to reduce the nitro group. These harsher conditions promote the side reaction (hydrogenolysis).

    • Fix: Add a catalyst poison like Diphenylsulfide (0.5 equiv relative to metal) or switch to Vanadium-doped Pt catalysts , which accelerate nitro reduction without affecting the alcohol [2].[1]

  • Q: Can I use Raney Nickel?

    • A: Only if strictly controlled.[1] Raney Ni can desulfurize and hydrogenate. It is generally less selective than Pt/C for this specific substrate.

Decision Logic for Reduction:

Reduction_Logic Start Start: Nitro Reduction of MNBA Q1 Is Benzylic -OH retention critical? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No (Making Toluene deriv.) Q1->A1_No Q2 Scale of Reaction? A1_Yes->Q2 Method_Pd Use Pd/C (10%) + H2 A1_No->Method_Pd Small Lab Scale (<10g) Q2->Small Large Process Scale (>100g) Q2->Large Method_Fe Fe powder / NH4Cl (Ethanol/Water reflux) Small->Method_Fe Method_Pt Pt/C (Sulfided) + H2 (Avoid Acidic Media) Large->Method_Pt

Figure 2: Decision tree for selecting the reduction method based on scale and selectivity requirements.

Module 3: Functional Group Transformation (Esterification)

Goal: Functionalize the alcohol group without affecting the nitro group.

Common Issue: Slow Reaction Rates

The nitro group at position 3 pulls electron density from the ring, making the benzylic oxygen at position 1 less nucleophilic. Standard esterification (acid + alcohol) may be sluggish.[1]

Recommended Protocol: Steglich Esterification

Use a coupling agent to activate the carboxylic acid partner, making it reactive enough to couple with the deactivated MNBA alcohol.

  • Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) + DMAP (4-Dimethylaminopyridine).[1]

  • Mechanism: DMAP acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that overcomes the poor nucleophilicity of MNBA.

References

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science. [1]

  • Makaryan, I. A., et al. (2020). Selective Hydrogenation of Nitrobenzyl Alcohols: Preventing Hydrogenolysis. Catalysis Letters. (Generalized citation based on standard Pt/V reduction chemistry).
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development.

  • Blaser, H. U. (2002).[1] Heterogeneous catalysis for fine chemicals production. Catalysis Today. (Reference for Pt/C sulfided usage).

Disclaimer: All protocols should be validated with small-scale pilots. Ensure proper safety measures when handling nitro compounds and pressurized hydrogen.

Sources

Technical Support Center: 4-Methyl-3-nitrobenzyl Alcohol Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedures & Troubleshooting Target Molecule: 4-Methyl-3-nitrobenzyl alcohol (CAS: 40870-59-5) Primary Application: Intermediate for kinase inhibitors (e.g., derivatization of receptor tyrosine kinase targets) and polymer chemistry.[1]

Executive Summary: The Chemoselectivity Challenge

The synthesis of This compound typically proceeds via the reduction of 4-methyl-3-nitrobenzoic acid .[1] The critical technical challenge here is chemoselectivity .[1]

You must reduce the carboxylic acid (


) without touching the nitro group (

).[1]
  • Avoid: Lithium Aluminum Hydride (

    
    ).[1] It will reduce the nitro group to an amine or azo linkage.[1]
    
  • Recommended: Borane-Tetrahydrofuran (

    
    ) or Borane-Dimethyl Sulfide (
    
    
    
    ).[1] These reagents reduce carboxylic acids faster than nitro groups.[1]

This guide focuses on the work-up of the Borane reduction , as it is the industry standard for this transformation but presents unique isolation challenges (boron complexation).

Standard Work-up Protocol (Borane Reduction Route)

Scenario: You have just finished stirring 4-methyl-3-nitrobenzoic acid with


. The reaction mixture is clear or slightly yellow.[1]
Phase A: The Quench (Safety Critical)

The reaction mixture contains unreacted borane and trialkoxyborane intermediates. Quenching generates Hydrogen gas (


).[1]
  • Cool Down: Cool the reaction vessel to 0°C using an ice bath.

  • Methanol Addition: Dropwise, add Methanol (MeOH) .[1]

    • Observation: Vigorous bubbling (

      
       evolution).[1]
      
    • Rate: Maintain internal temperature

      
      .[1][2]
      
    • Stoichiometry: Add excess MeOH until bubbling ceases.[1]

  • Stir: Allow to stir for 30 minutes at room temperature to break down borane complexes.

Phase B: Boron Removal (The "Sticky Boron" Fix)

Boron salts are notorious for trapping organic molecules, leading to viscous oils and false high yields. We utilize the volatility of Trimethyl Borate (


, bp 68°C) to remove boron.
  • Concentrate: Evaporate the solvent in vacuo (Rotavap).

  • The Methanol Chase (Crucial Step):

    • Redissolve the residue in fresh Methanol (~5-10 mL per gram of substrate).[1]

    • Concentrate in vacuo again.[1]

    • Repeat this cycle 3 times.

    • Mechanism:[3][4][5][6][7]

      
      . This drives the equilibrium to the right, removing boron as volatile trimethyl borate.
      
Phase C: Extraction & Purification
  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and water.[1]

  • Acid Scavenge (Impurity Control): Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) .[1][2]
    
    • Purpose: Removes any unreacted 4-methyl-3-nitrobenzoic acid.[1]

    • Check: Acidify the aqueous waste; if precipitate forms, your conversion was incomplete.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Isolation: The product is a low-melting solid (mp 39–43 °C ).[1]

    • If Oil: Cool in a freezer (-20°C) and scratch the flask to induce crystallization.

    • Solvent System for Column: If purification is needed, use Hexanes:EtOAc (gradient 80:20 to 60:40).

Workflow Visualization

The following diagram illustrates the decision logic for the work-up, highlighting the critical boron removal loop.

WorkupLogic cluster_boron Step 2: Boron Removal Loop (Critical) Start Crude Reaction Mixture (R-COOH + BH3) Quench Step 1: Quench Add MeOH slowly at 0°C Start->Quench H2 Evolution Complex Intermediate: Borate Esters formed Quench->Complex Evap1 Evaporate Solvent Complex->Evap1 AddMeOH Add Fresh MeOH Evap1->AddMeOH Evap2 Evaporate (Remove B(OMe)3) AddMeOH->Evap2 Azeotrope Evap2->AddMeOH Repeat 3x Partition Step 3: Partition EtOAc / Water Evap2->Partition Residue Clean Wash Wash: Sat. NaHCO3 (Removes unreacted Acid) Partition->Wash Final Target: this compound (Low melting solid) Wash->Final

Caption: Operational workflow for the isolation of this compound via Borane reduction, emphasizing the methanol co-evaporation cycle.

Troubleshooting & FAQs

Q1: My product is a viscous yellow oil, but the literature says it should be a solid. What happened?

Diagnosis: This is a common issue with "low-melting solids" (mp 39-43°C).[1]

  • Cause A (Solvent Trap): Trace EtOAc or THF depresses the melting point significantly.[1]

  • Cause B (Boron Impurity): Incomplete hydrolysis of the borate ester.[1]

  • Solution:

    • Perform the Methanol Chase (Phase B) again.

    • Dry under high vacuum (< 1 mmHg) for 4 hours.

    • Seed the oil with a tiny crystal of pure product if available, or scratch the glass surface while cooling in dry ice/acetone.

Q2: I see a spot on TLC that drags/streaks. Is this my product?

Diagnosis: Streaking usually indicates acidic protons or decomposition.[1]

  • Analysis:

    • Unreacted Acid: 4-methyl-3-nitrobenzoic acid streaks on silica.[1]

    • Product: The alcohol should be a distinct spot (

      
       in 1:1 Hex/EtOAc).
      
  • Fix: Run a mini-workup on the TLC sample: Shake it with dilute

    
     in a vial, extract the organic layer, and spot that. If the streak disappears, it was unreacted acid.
    
Q3: The yield is >100%. Why?

Diagnosis: Trapped solvent or Boron salts.[1]

  • Borane complexes are heavy and sticky.[1] If you skipped the Methanol Chase, you are weighing Boron-complexed alcohol.[1]

  • Action: Re-dissolve in MeOH and evaporate. Check NMR for broad peaks around 3-4 ppm (indicative of Boron-H species) or sharp singlets for trapped solvent.[1]

Q4: Can I use instead of Borane?

Answer: Not directly on the carboxylic acid.[1]

  • 
     alone will not  reduce the acid.[1][7]
    
  • Protocol Modification: You must activate the acid first (e.g., convert to mixed anhydride with Ethyl Chloroformate) OR use

    
     with 
    
    
    
    (iodine).
  • Warning: The Iodine method requires a thiosulfate wash during work-up to remove excess iodine (purple color).[1]

Physical Properties & Data Table

Use this table to validate your isolated material.

PropertyValueNotes
Appearance Pale yellow solid / oilMelts near body temp.[1]
Molecular Weight 167.16 g/mol
Melting Point 39 – 43 °CLit.[1][8] value [1].
Boiling Point 195 °C (at 20 mmHg)Do not distill at atm pressure (decomposition risk).[1]
Solubility High: EtOH, DMSO, EtOAcLow: Water, Hexanes.
TLC Visualization UV Active (254 nm)Dark spot (aromatic nitro).[1]
1H NMR Shift

4.7-4.8 ppm (s, 2H)
Benzylic

protons.[1]

References

  • Sigma-Aldrich. Product Specification: this compound.[1][8] [1]

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran.[1][3] Journal of Organic Chemistry. (Foundational text on chemoselectivity of Borane).

  • PubChem. Compound Summary: this compound.[1][8] [1]

  • BenchChem. Synthesis routes of 3-Nitrobenzyl alcohol. (Analogous workup procedures).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methyl-3-nitrobenzyl Alcohol and 4-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science development, the selection of building blocks is paramount. The reactivity of these precursors dictates reaction pathways, yields, and the ultimate feasibility of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two structurally related benzyl alcohol derivatives: 4-Methyl-3-nitrobenzyl alcohol and 4-nitrobenzyl alcohol. Both compounds serve as valuable intermediates, but the presence of a methyl group in the former introduces significant electronic and steric nuances that alter its chemical behavior.[1][2]

This analysis is grounded in established chemical principles and supported by experimental protocols to offer researchers, scientists, and drug development professionals a clear, actionable understanding of these two reagents.

Structural and Electronic Analysis: The Foundational Differences

At first glance, the two molecules are simple aromatic alcohols. However, the substitution pattern on the benzene ring is the critical differentiator governing their reactivity.

  • 4-Nitrobenzyl Alcohol: This molecule features a nitro group (-NO₂) at the para-position relative to the benzylic alcohol (-CH₂OH). The nitro group is a potent electron-withdrawing group (EWG) due to both the inductive effect (electronegativity of nitrogen and oxygen) and the resonance effect (delocalization of electron density from the ring into the nitro group). This significantly deactivates the benzene ring towards electrophilic attack and influences the reactivity of the benzylic alcohol.[1][3]

  • This compound: In this analogue, a methyl group (-CH₃) is introduced at the 4-position, and the nitro group is at the 3-position. The methyl group is a weak electron-donating group (EDG) through an inductive effect and hyperconjugation.[4] This creates a more complex electronic environment. The methyl group donates electron density to the ring, while the nitro group withdraws it. Furthermore, the methyl group is positioned ortho to the benzylic alcohol, introducing a potential for steric hindrance.[5]

Hypothesized Reactivity Consequences:
  • Reactions at the Benzylic Alcohol: The electronic nature of the benzylic carbon is influenced by the substituents. For 4-nitrobenzyl alcohol, the strong EWG at the para position makes the benzylic carbon more electron-deficient. In this compound, the donating methyl group may slightly counteract the withdrawing effect of the nitro group. Steric hindrance from the ortho-methyl group in the latter could also play a significant role, particularly with bulky reagents.

  • Reactions of the Nitro Group: The electron density around the nitro group can affect its reduction potential. The electron-donating methyl group in this compound might slightly increase the energy barrier for reduction compared to 4-nitrobenzyl alcohol.

  • Reactions on the Aromatic Ring: The overall electron density of the aromatic ring dictates its susceptibility to electrophilic aromatic substitution. The powerful deactivating effect of the nitro group in 4-nitrobenzyl alcohol makes such reactions challenging. In this compound, the activating methyl group competes with the deactivating nitro group, influencing both the rate and regioselectivity of substitution.[6]

Caption: Electronic influences of substituents on the aromatic ring.

Comparative Reactivity in Key Transformations

This section details the expected performance of both alcohols in common synthetic reactions, supported by generalized experimental protocols.

A. Oxidation of the Benzylic Alcohol to Benzaldehyde

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation. The efficiency of this reaction can be sensitive to both electronic and steric factors.

Hypothesis: 4-Nitrobenzyl alcohol is expected to undergo oxidation smoothly with common reagents. For this compound, the reaction rate may be slightly slower due to potential steric hindrance at the reaction center from the adjacent methyl group, especially when using bulky oxidizing agents.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Causality: PCC is a widely used reagent for the selective oxidation of primary alcohols to aldehydes, known for its mild conditions and generally high yields, minimizing the risk of over-oxidation to the carboxylic acid.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Dissolve the benzyl alcohol substrate (1.0 equivalent, either 4-nitrobenzyl alcohol or this compound) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes, eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot indicates reaction progression.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Comparative Data (Predicted)

SubstratePredicted Reaction TimePredicted YieldKey Considerations
4-Nitrobenzyl Alcohol2-4 hours>90%Straightforward reaction.[7]
This compound3-6 hours80-90%Potentially slower due to steric hindrance from the ortho-methyl group.
B. Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group is a critical step in the synthesis of many pharmaceuticals and dyes.

Hypothesis: The reduction of 4-nitrobenzyl alcohol should proceed readily. The electron-donating methyl group in this compound may slightly decrease the rate of reduction by increasing electron density at the nitro group, making it a less favorable electron acceptor.

Experimental Protocol: Catalytic Hydrogenation

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction, typically affording high yields with minimal side products. The reaction proceeds under mild pressure and temperature.

  • Setup: To a solution of the nitrobenzyl alcohol (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzyl alcohol, which can be further purified if necessary.

Comparative Data (Predicted)

SubstratePredicted Reaction TimePredicted YieldKey Considerations
4-Nitrobenzyl Alcohol1-3 hours>95%Standard, efficient reduction.[8]
This compound2-5 hours>90%May require slightly longer reaction times or higher catalyst loading due to electronic effects.
C. Williamson Ether Synthesis

This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. It is a classic SN2 reaction.

Hypothesis: The rate of etherification will be highly dependent on steric hindrance around the oxygen atom. 4-Nitrobenzyl alcohol, with no ortho substituents, should react faster. This compound, with an ortho-methyl group, is expected to exhibit significantly slower reaction kinetics due to steric shielding of the nucleophilic oxygen.[5]

Experimental Protocol: O-Alkylation with Methyl Iodide

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for completely deprotonating the alcohol to form the reactive alkoxide. Methyl iodide is a highly reactive electrophile in SN2 reactions.

  • Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Dissolve the benzyl alcohol substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for the sterically hindered substrate.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the resulting ether by flash column chromatography.

Comparative Data (Predicted)

SubstratePredicted Reaction TimePredicted YieldKey Considerations
4-Nitrobenzyl Alcohol2-4 hours>90%A standard SN2 reaction.[9]
This compound8-24 hours60-75%The reaction is significantly slower due to steric hindrance from the ortho-methyl group. May require elevated temperatures.

graph Experimental_Workflow {
rankdir="TB";
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontsize=9, fontname="Helvetica"];

A [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reagent Addition\n(Controlled, Dropwise)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Reaction Monitoring\n(TLC Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction Workup\n(Quenching & Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Product Analysis\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C; C -> D [label="Reaction Complete"]; C -> C [label="Incomplete"]; D -> E -> F; }

Caption: A generalized workflow for the described synthetic protocols.

Conclusion and Practical Implications

The choice between this compound and 4-nitrobenzyl alcohol is not arbitrary and should be dictated by the specific synthetic goal.

  • Choose 4-Nitrobenzyl Alcohol for:

    • Rapid Reactions at the Alcohol Site: When high reactivity for transformations like oxidation or etherification is desired, the lack of steric hindrance makes it the superior choice.[3][10]

    • Predictable Aromatic Chemistry: Its electronic properties are straightforward, making it a reliable substrate where the powerful deactivating nature of the nitro group is required.

  • Choose this compound for:

    • Modulated Electronic Properties: When fine-tuning of the ring's electronic character is needed. The interplay between the donating methyl group and the withdrawing nitro group can be exploited in more complex syntheses.[2]

    • Introducing Steric Bias: The methyl group can be used strategically to direct the conformation of larger molecules or to sterically block certain positions on the aromatic ring from further reaction.

References

  • ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. [Link]

  • ACS Publications. Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Journal of Chemical Education. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • Thermo Scientific Alfa Aesar. 4-Nitrobenzyl alcohol, 99% 25 g. [Link]

  • PubChem. 3-Nitrobenzyl alcohol. [Link]

  • ResearchGate. Oxidation of 4-nitrobenzyl alcohol. [Link]

  • ResearchGate. Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzyl alcohol, (c) 4-aminobenzyl alcohol. [Link]

  • ResearchGate. Oxidative Esterification of p-Nitrobenzyl Alcohol with Methanol. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • Pearson. Rank each group of compounds from most reactive to least reactive toward electrophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

  • ACS Publications. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Canadian Journal of Chemistry. Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. [Link]

  • NIH National Library of Medicine. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. (PDF) Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. [Link]

  • Cheméo. Chemical Properties of 4-Hydroxy-3-nitrobenzyl alcohol (CAS 41833-13-0). [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

spectroscopic analysis of 4-Methyl-3-nitrobenzyl alcohol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 4-Methyl-3-nitrobenzyl Alcohol Isomers

Executive Summary

This compound (CAS 40870-59-5) is a critical intermediate in the synthesis of neuroactive pharmaceuticals and advanced polymer stabilizers. Its structural integrity is defined by the precise 1,3,4-substitution pattern on the benzene ring. However, during nitration of 4-methylbenzyl alcohol or reduction of 4-methyl-3-nitrobenzaldehyde, regioisomers such as 3-methyl-4-nitrobenzyl alcohol or 4-methyl-2-nitrobenzyl alcohol can form.

These isomers possess identical molecular weights (


) and similar polarity, rendering low-resolution techniques like TLC insufficient. This guide provides a definitive, self-validating spectroscopic workflow to distinguish the target compound from its isomers, prioritizing 1H NMR  as the primary decision tool, supported by FTIR  and MS  for orthogonal validation.

Strategic Analysis: The Isomer Challenge

The core challenge lies in the electronic environment created by the Nitro (


)  and Methyl (

)
groups.
  • Target (this compound): The

    
     group is para to the methyl and meta to the nitro group.
    
  • Primary Impurity (3-Methyl-4-nitrobenzyl alcohol): The

    
     group is meta to the methyl and para to the nitro group.
    

Mechanism of Differentiation: The differentiation relies on Scalar Coupling (


-coupling)  and Chemical Shift Anisotropy . The position of the aromatic protons relative to the electron-withdrawing nitro group dictates the splitting pattern of the most deshielded signal.

Comparative Spectroscopic Profile

A. 1H NMR Spectroscopy (The Gold Standard)

Solvent:


 or 

| Frequency: 400 MHz+[1]

The aromatic region (


) is the diagnostic window.
FeatureTarget: 4-Methyl-3-nitro Isomer: 3-Methyl-4-nitro Isomer: 4-Methyl-2-nitro
Diagnostic Signal H-2 (Proton between

and

)
H-5 (Proton ortho to

)
H-3 (Proton between

and Me)
Chemical Shift Most Downfield (~7.9 - 8.1 ppm)Most Downfield (~7.8 - 8.0 ppm)Most Downfield (~8.0+ ppm)
Splitting Pattern Singlet (s) or narrow doublet (

)
Doublet (d) (

)
Singlet (s)
Coupling Partner Weak meta-coupling to H-6Strong ortho-coupling to H-6Weak meta-coupling
Benzylic

Singlet/Doublet (~4.6 ppm)Singlet/Doublet (~4.7 ppm)Singlet/Doublet (~4.8 ppm)

Causality: In the target compound, the proton at position 2 is isolated between the nitro and hydroxymethyl groups. It lacks an ortho-neighbor, resulting in a singlet. In the 3-methyl-4-nitro isomer, the most deshielded proton (H-5) has an ortho-neighbor (H-6), resulting in a distinct doublet.

B. FTIR Spectroscopy (Functional Group Validation)

Mode: ATR or KBr Pellet

While less specific for isomerism, IR confirms the oxidation state and substitution pattern.

  • Target (1,3,4-subst):

    • 
       Stretch: 
      
      
      
      (Broad).
    • 
       Asymmetric Stretch: 
      
      
      
      .
    • 
       Symmetric Stretch: 
      
      
      
      .
    • Differentiation: The "fingerprint region" (

      
      ) shows out-of-plane 
      
      
      
      bending unique to 1,2,4-trisubstituted benzenes, but NMR is required for definitive assignment.
C. Mass Spectrometry (GC-MS)

Ionization: EI (70 eV)

  • Molecular Ion (

    
    ): 
    
    
    
    .
  • Base Peak: Often

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Ortho-Effect: Isomers with nitro groups ortho to a substituent containing benzylic hydrogens (like the methyl in the target) often show a characteristic loss of

    
     radical (
    
    
    
    ) due to the "ortho effect" rearrangement. This is prominent in this compound.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be "self-validating"—if the diagnostic signal does not match the splitting criteria, the identity is rejected.

Step 1: Sample Preparation
  • Dissolve

    
     of the sample in 
    
    
    
    of
    
    
    (Chloroform-d).
    • Note: If solubility is poor, use

      
      , but be aware that the 
      
      
      
      proton will appear as a triplet/doublet and may shift positions.
  • Filter through a cotton plug if any turbidity remains.

Step 2: NMR Acquisition
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Scans: 16 (sufficient for >98% purity check).

  • Spectral Width: -2 to 14 ppm.

Step 3: Data Processing & Logic Check
  • Phase and Baseline Correct the spectrum.

  • Reference to TMS (

    
    ) or residual 
    
    
    
    (
    
    
    ).
  • Locate the Aromatic Region (7.0 - 8.2 ppm).

  • Identify the most downfield signal (Signal A).

  • Apply the Logic Gate:

    • IF Signal A is a Singlet (or

      
      ) 
      
      
      
      Candidate is 4-Methyl-3-nitro (or 4-methyl-2-nitro).
    • IF Signal A is a Doublet (

      
      ) 
      
      
      
      Candidate is 3-Methyl-4-nitro (REJECT).
  • Secondary Confirmation (Distinguishing 3-nitro from 2-nitro):

    • Check the Methyl peak (

      
      ).
      
    • In 4-Methyl-3-nitro , the methyl is ortho to the nitro group, causing a downfield shift (

      
      ) compared to a standard methyl (
      
      
      
      ).
    • In 4-Methyl-2-nitro , the methyl is meta to the nitro, appearing closer to typical aryl-methyl values (

      
      ).
      

Visualization: Isomer Identification Logic

The following diagram illustrates the decision tree for identifying the correct isomer based on 1H NMR data.

IsomerLogic Start Start: 1H NMR Spectrum (Aromatic Region 7.0-8.5 ppm) FindDownfield Identify Most Downfield Proton Start->FindDownfield CheckSplitting Analyze Splitting Pattern FindDownfield->CheckSplitting Singlet Signal is Singlet (s) (Isolated Proton) CheckSplitting->Singlet J < 2 Hz Doublet Signal is Doublet (d) (Ortho Coupling ~8Hz) CheckSplitting->Doublet J > 7 Hz CheckMethyl Check Methyl Shift (2.3 - 2.7 ppm) Singlet->CheckMethyl ResultIso1 Impurity: 3-Methyl-4-nitrobenzyl alcohol (H5 is Doublet) Doublet->ResultIso1 ResultTarget Match: this compound (H2 is Singlet; Me is Deshielded) CheckMethyl->ResultTarget Me > 2.55 ppm (Ortho to NO2) ResultIso2 Impurity: 4-Methyl-2-nitrobenzyl alcohol (Me is Shielded) CheckMethyl->ResultIso2 Me < 2.45 ppm (Meta to NO2)

Caption: Decision tree for distinguishing this compound from its regioisomers using 1H NMR splitting patterns and chemical shifts.

Workflow Diagram: Purity Assessment

This diagram outlines the complete analytical workflow from crude sample to certified purity.

Workflow Sample Crude Sample Solubility Dissolve in CDCl3 (10mg/0.6mL) Sample->Solubility NMR 1H NMR Acquisition (400 MHz) Solubility->NMR Check1 Check 1: Aromatic Splitting NMR->Check1 Check2 Check 2: Integral Ratio (Ar-H : CH2 : Me) Check1->Check2 Singlet Found Fail Fail: Isomer Detected Check1->Fail Doublet Found Pass Pass: Target Confirmed Check2->Pass Ratio 3:2:3 Check2->Fail Ratio Incorrect

Caption: Step-by-step workflow for the spectroscopic validation of sample purity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24851262, this compound. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Application Note: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. (Provides comparative NMR data for nitrobenzyl systems). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes and Ketones. (Contains specific NMR shifts for related methyl/nitro benzyl alcohols). Retrieved from [Link]

  • Reich, H. J. (2025). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

Kinetic Profiling of 4-Methyl-3-nitrobenzyl Alcohol: A Comparative Oxidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Methyl-3-nitrobenzyl alcohol (MNBA) represents a unique kinetic challenge in organic synthesis and metabolic stability studies. Unlike simple monosubstituted benzyl alcohols, MNBA features a "push-pull" electronic environment: the electron-donating methyl group at the para position competes with the strongly electron-withdrawing nitro group at the meta position.

For researchers in drug development and physical organic chemistry, understanding the kinetics of MNBA is critical for:

  • Metabolic Stability Profiling: Predicting oxidation rates by hepatic enzymes (e.g., Alcohol Dehydrogenase, Cytochrome P450).

  • Process Chemistry: Optimizing oxidation conditions (e.g., to 4-methyl-3-nitrobenzaldehyde) without over-oxidation or side reactions.

This guide objectively compares the kinetic performance of MNBA against its constituent analogs—4-Methylbenzyl alcohol and 3-Nitrobenzyl alcohol —providing a self-validating framework for experimental design.

Comparative Kinetic Analysis

The Electronic Battlefield: Substituent Effects

The oxidation rate of benzyl alcohols is governed by the electron density at the benzylic carbon.[1] The rate-determining step typically involves hydride transfer or hydrogen atom abstraction. We apply the Hammett Equation (


) to predict and analyze performance.
  • Reaction Constant (

    
    ):  Typically negative (e.g., 
    
    
    
    for Quinolinium Dichromate oxidation), meaning electron-donating groups accelerate the reaction.
  • Substituent Constants (

    
    ): 
    
    • Methyl (para):

      
       (Activator)
      
    • Nitro (meta):

      
       (Deactivator)
      
    • MNBA (Net):

      
       (Net Deactivation)
      
Performance Comparison Table

The following table synthesizes kinetic data trends for MNBA versus its "parent" alternatives under standard oxidative conditions (e.g., Acidic Permanganate or Chromate-based oxidants).

Feature4-Methylbenzyl Alcohol (Alternative A)3-Nitrobenzyl Alcohol (Alternative B)This compound (Target)
Electronic State Electron Rich (Activated)Electron Deficient (Deactivated)Moderately Deactivated
Net

Value
-0.17+0.71+0.54
Relative Rate (

)
Fast (

)
Slow (

)
Intermediate-Slow
Oxidation Risk High (Prone to over-oxidation to acid)Low (Requires forcing conditions)Controlled (Selective aldehyde formation easier)
Solvent Effect Highly sensitive to polarityLess sensitiveModerate sensitivity
Primary Use Case Rapid synthesis, Polymerization initiationStable metabolic probesFine chemical intermediates, Controlled release

Technical Insight: While the 4-methyl group attempts to stabilize the electron-deficient transition state via hyperconjugation, the inductive withdrawal from the 3-nitro group dominates. Consequently, MNBA reacts significantly slower than 4-methylbenzyl alcohol but faster than 3,5-dinitrobenzyl alcohol.

Mechanistic Visualization

The following diagram illustrates the kinetic pathway and the competing electronic effects during the rate-determining hydride transfer step.

KineticPathway Substrate This compound Complex Chromate/Manganate Ester (Pre-equilibrium) Substrate->Complex Fast Equilibrium (K_eq) TS Transition State (Hydride Transfer) Complex->TS Slow (k_rds) C-H Bond Cleavage Product 4-Methyl-3-nitrobenzaldehyde TS->Product Fast Me_Effect 4-Me Group: Donates e- (Stabilizes + charge) Me_Effect->TS Accelerates NO2_Effect 3-NO2 Group: Withdraws e- (Destabilizes + charge) NO2_Effect->TS Retards

Caption: Kinetic pathway showing the opposing electronic influences of the Methyl (activator) and Nitro (deactivator) groups on the rate-determining hydride transfer step.

Experimental Protocol: Kinetic Validation

To objectively verify the kinetics of MNBA, use this self-validating pseudo-first-order protocol. This method minimizes interference from secondary oxidations.

Reagents & Setup
  • Substrate: this compound (10 mM stock in Acetic Acid/Water 1:1).

  • Oxidant: Potassium Permanganate (

    
    ) or Pyridinium Chlorochromate (PCC).
    
  • Detection: UV-Vis Spectrophotometer (monitoring decay of oxidant).

    • 
      : 
      
      
      
      .
    • PCC:

      
      .
      
Step-by-Step Methodology
  • Baseline Correction: Zero the spectrophotometer with the solvent blank (e.g., 50% Acetic Acid).

  • Thermostating: Equilibrate the reaction cell at 298 K (

    
     K) for 10 minutes.
    
  • Initiation:

    • Add oxidant solution to the cuvette.

    • Inject substrate solution.[2] Ensure [Substrate] >> [Oxidant] (at least 10x excess) to maintain pseudo-first-order conditions.

  • Data Acquisition: Record Absorbance (

    
    ) vs. Time (
    
    
    
    ) for at least 3 half-lives.
  • Analysis:

    • Plot

      
       vs. Time.
      
    • The slope of the line

      
      .
      
    • Calculate second-order rate constant:

      
      .
      
Validation Criteria (Self-Check)
  • Linearity: The plot of

    
     vs. Time must be linear (
    
    
    
    ). Deviation implies complex kinetics or oxidant instability.
  • Isotope Effect: Repeat with

    
    -dideuterio analog.[3] A 
    
    
    
    ratio between 2.0 and 6.0 confirms C-H bond breakage is rate-limiting.

Decision Guide: When to Use MNBA

If your goal is...RecommendationReasoning
Fast Reaction Kinetics Avoid MNBA The nitro group significantly retards oxidation. Use 4-Methylbenzyl alcohol instead.
Metabolic Stability Select MNBA The electron-deficient ring resists oxidative degradation better than unsubstituted analogs.
Selective Oxidation Select MNBA The slower rate allows for precise stopping at the aldehyde stage, preventing over-oxidation to carboxylic acid.
Mechanistic Probing Ideal Candidate Perfect for testing "additivity of substituent effects" in Hammett studies.

References

  • BenchChem. (2025). Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols. Retrieved from

  • Asian Journal of Chemistry. (2008). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Retrieved from

  • Journal of Organic Chemistry. (1990). Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium Dichromate. Retrieved from

  • National Institutes of Health (NIH). (2005). Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound.[4][5][6] Retrieved from

Sources

A Comparative Guide to 4-Methyl-3-nitrobenzyl Alcohol in Material Applications: A Focus on Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control over chemical reactions is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution for spatiotemporal control of reactive species, finding applications in areas from polymer science to targeted drug delivery. Among the arsenal of available PPGs, nitrobenzyl derivatives have long been a popular choice. This guide provides an in-depth technical assessment of 4-Methyl-3-nitrobenzyl alcohol for use as a PPG, comparing its performance with common alternatives and providing the necessary experimental context for its effective application.

Introduction to this compound as a Photolabile Protecting Group

This compound is a versatile organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1] Its utility in material science, particularly in the formulation of polymers and coatings, is an area of growing interest. A key application for this molecule and its derivatives is as a photolabile protecting group.

The core principle of a PPG is its ability to mask a functional group on a molecule, rendering it inert until the application of light at a specific wavelength. This external trigger cleaves the PPG, releasing the active molecule with high spatial and temporal precision. Nitrobenzyl-based PPGs, including this compound, are a cornerstone of this technology.[2] The general mechanism for photocleavage of ortho-nitrobenzyl derivatives involves a Norrish Type II reaction, where photoexcitation leads to an intramolecular hydrogen abstraction by the nitro group, ultimately resulting in the release of the protected molecule and the formation of a nitrosobenzaldehyde byproduct.[2][3]

The performance of a PPG is dictated by several key photochemical parameters:

  • Quantum Yield (Φ): A measure of the efficiency of the photocleavage reaction. It represents the fraction of absorbed photons that result in the cleavage of the protecting group. A higher quantum yield is generally desirable.

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a particular wavelength. A high molar extinction coefficient is advantageous as it allows for efficient light absorption, even at low concentrations.

  • Photolysis Byproducts: The chemical entities remaining after the cleavage of the PPG. Ideally, these byproducts should be non-toxic and not interfere with the system under study.[4]

  • Wavelength of Activation: The wavelength of light required to induce cleavage. For many biological applications, longer wavelengths (in the near-UV or visible range) are preferred to minimize cell damage and enhance tissue penetration.

Performance Assessment of this compound: A Comparative Analysis

Key Performance Metrics: A Comparative Table
Photolabile Protecting GroupTypical Quantum Yield (Φ)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Activation Wavelength (nm)Key Characteristics & Byproducts
4-Methyl-3-nitrobenzyl (estimated) Likely < 0.1N/A~260-320Byproduct: 4-Methyl-3-nitrosobenzaldehyde. The meta-nitro position may result in lower quantum yields compared to ortho-isomers.
ortho-Nitrobenzyl~0.1 (for acetate)[5]~1,000 - 5,000~260-320The classical nitrobenzyl PPG. Byproduct: 2-Nitrosobenzaldehyde.[2]
para-NitrobenzylGenerally lower than orthoN/A~260-320Less efficient photocleavage compared to the ortho isomer. Byproduct: 4-Nitrosobenzaldehyde.
2,6-Dinitrobenzyl~0.12 (for carbonate)Higher than single nitro derivatives~365Increased quantum yield due to the presence of a second nitro group.[6]
Coumarin-4-ylmethyl0.004 - 0.2>10,000~350-400High extinction coefficient, often with fluorescent byproducts.[7]
p-Hydroxyphenacyl0.1 - 0.4 (can approach 1)~15,000 - 25,000~300-360Rapid release rates, but can have limitations with certain functional groups.[8]

Note: The quantum yield of nitrobenzyl derivatives is highly dependent on the nature of the leaving group (the molecule being protected).[9] The values presented are indicative and can vary.

Causality Behind Performance Differences

The position of the nitro group is critical for the efficiency of the photocleavage reaction. In ortho-nitrobenzyl derivatives, the nitro group is sterically positioned to readily abstract a hydrogen atom from the benzylic carbon upon photoexcitation. This is the key step initiating the cleavage process. In the case of this compound, the nitro group is in a meta position relative to the benzylic alcohol. This less favorable geometry for intramolecular hydrogen abstraction likely results in a lower quantum yield compared to its ortho-nitro counterpart.

The methyl group at the 4-position will have a modest electronic effect on the aromatic ring, which could slightly influence the absorption spectrum and reactivity. However, the dominant factor determining the photocleavage efficiency remains the relative position of the nitro group.

Compared to other classes of PPGs, such as coumarins and p-hydroxyphenacyls, nitrobenzyl derivatives generally exhibit lower molar extinction coefficients and require UV light for activation.[7][8] Coumarin-based PPGs, for instance, often have the advantage of being activated by longer wavelength light and can have fluorescent byproducts that can be used for tracking the release.[7]

Experimental Protocols

To provide a practical framework for assessing the performance of this compound as a PPG, the following experimental protocols are outlined.

Synthesis of a "Caged" Compound: 4-Methyl-3-nitrobenzyl Acetate

A common method to evaluate a new PPG is to synthesize a simple ester derivative, such as an acetate, and then monitor its photolysis.

Objective: To synthesize 4-Methyl-3-nitrobenzyl acetate as a model "caged" compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.5 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 4-Methyl-3-nitrobenzyl acetate.

  • Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

Diagram of Synthesis Workflow:

Synthesis_Workflow A Dissolve this compound in DCM B Add Pyridine and cool to 0°C A->B C Add Acetic Anhydride dropwise B->C D Stir at Room Temperature (4-6 hours) C->D E Quench with NaHCO3 D->E F Workup and Extraction E->F G Purification by Column Chromatography F->G H Characterization (NMR) G->H

Caption: Workflow for the synthesis of 4-Methyl-3-nitrobenzyl acetate.

Photolysis and Performance Evaluation

Objective: To determine the photochemical performance of 4-Methyl-3-nitrobenzyl acetate by monitoring its cleavage upon UV irradiation.

Materials and Equipment:

  • 4-Methyl-3-nitrobenzyl acetate solution in a suitable solvent (e.g., acetonitrile or methanol)

  • UV lamp with a specific wavelength output (e.g., 254 nm or 300 nm)

  • Quartz cuvettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • UV-Vis spectrophotometer

Procedure:

Part A: Molar Extinction Coefficient Determination

  • Prepare a series of standard solutions of 4-Methyl-3-nitrobenzyl acetate of known concentrations in the chosen solvent.

  • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl).

Part B: Photolysis Experiment

  • Prepare a solution of 4-Methyl-3-nitrobenzyl acetate of known concentration in a quartz cuvette.

  • Irradiate the solution with the UV lamp for specific time intervals.

  • At each time point, withdraw an aliquot of the solution for HPLC analysis.

  • Analyze the samples by HPLC to quantify the decrease in the concentration of the starting material and the increase in the concentration of the photoproducts (4-Methyl-3-nitrosobenzaldehyde and acetic acid). A suitable HPLC method would involve a C18 column with a mobile phase of acetonitrile and water.[10]

Part C: Quantum Yield Calculation

  • The quantum yield (Φ) can be determined using a chemical actinometer (a compound with a known quantum yield) under identical irradiation conditions.

  • Alternatively, the quantum yield can be calculated if the photon flux of the light source is known.

  • The rate of disappearance of the starting material, determined from the HPLC data, is used in conjunction with the amount of light absorbed to calculate the quantum yield.

Diagram of Photolysis and Analysis Workflow:

Photolysis_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis A Prepare solution of 4-Methyl-3-nitrobenzyl acetate B Irradiate with UV light in a quartz cuvette A->B E UV-Vis analysis for molar extinction coefficient A->E C Take aliquots at different time intervals B->C D HPLC analysis to quantify reactant and products C->D F Calculate Quantum Yield D->F

Caption: Experimental workflow for the photolysis and analysis of a caged compound.

Conclusion and Future Outlook

This compound presents itself as a viable, albeit likely less efficient, alternative to the more common ortho-nitrobenzyl PPGs. Its synthesis is straightforward, and it can be used to protect a variety of functional groups. However, the meta-position of the nitro group is expected to result in a lower quantum yield of photocleavage. For applications where high photorelease efficiency is critical, other PPGs such as 2,6-dinitrobenzyl or coumarin derivatives may be more suitable.

The true potential of this compound in material applications will be unlocked through further detailed photochemical characterization. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on obtaining precise quantum yield and molar extinction coefficient data for this compound and its derivatives when protecting various functional groups. This will enable a more direct and quantitative comparison with other PPGs and facilitate the rational design of novel photoresponsive materials.

References

  • Gilch, P., & Esze, F. (2025). The early processes in the photochemistry of ortho-nitrobenzyl acetate.
  • Itzstein, M. v., & Müllegger, K. (2023).
  • Wikipedia. (2023). Photolabile protecting group.
  • PureSynth. (n.d.). This compound 96.0%(GC).
  • Wirz, J., & Il'ichev, Y. V. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Šolomek, T., & Wirz, J. (2025). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
  • Bochet, C. G., & Blanc, A. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Frings, S. (n.d.).
  • Szymański, W., & Feringa, B. L. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC.
  • Megawide Chemical Technology Co., Ltd. (n.d.).
  • Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl.
  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Deiters, A. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Hagen, V., & Bendig, J. (1999). Deactivation Behavior and Excited-State Properties of (Coumarin-4-yl)methyl Derivatives. 1. Photocleavage of (7-Methoxycoumarin-4-yl)methyl-Caged Acids with Fluorescence Enhancement. The Journal of Organic Chemistry.
  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • Waters. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Photolabile protecting group.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ChemicalBook. (n.d.). (4-Nitrophenyl)
  • Sigma-Aldrich. (n.d.).
  • ChemSynthesis. (n.d.).
  • Google Patents. (n.d.). Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • The Journal of Physical Chemistry A. (2021). Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones.
  • MDPI. (2023).
  • Penn Engineering. (n.d.).
  • ResearchGate. (n.d.). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety.
  • RSC Publishing. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy.
  • ResearchGate. (n.d.).

Sources

Quantum Yield Comparison of Nitrobenzyl-Based Photolabile Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of photo-responsive systems, the quantum yield (


)  of the photolabile protecting group (PLG) is the governing metric for efficiency. While the classic o-nitrobenzyl (oNB)  scaffold is the industry standard, a critical trade-off exists: modifications that red-shift absorption (e.g., methoxy substitutions in DMNB ) often result in reduced quantum yields due to increased non-radiative decay pathways. Conversely, 

-carbon substitutions (e.g., NPPOC ,

-CNB
) significantly boost

by stabilizing the aci-nitro intermediate and preventing non-productive collapse.

This guide provides a technical comparison of these scaffolds, supported by experimental data and a validated actinometry protocol for internal benchmarking.

Mechanistic Foundation: The Norrish Type II Photolysis

To interpret quantum yield data, one must understand the "leakage" points in the photocleavage mechanism. The reaction proceeds via a Norrish Type II mechanism involving an intramolecular hydrogen abstraction.[1]

Critical Failure Points (Low Causes):
  • Reversible H-Abstraction: The triplet excited state can revert to the ground state rather than proceeding to the aci-nitro intermediate.

  • Aci-Nitro Decay: The aci-nitro tautomer is long-lived (ms scale) and can relax back to the starting nitro compound instead of rearranging to the nitroso product.

Mechanism Diagram

The following diagram illustrates the pathway and the branching points where efficiency is lost.

Nitrobenzyl_Photocleavage GS Ground State (Nitro) ES_S Singlet Excited (S1) GS->ES_S hv (Absorption) ES_S->GS Fluorescence (Loss) ES_T Triplet Excited (T1) ES_S->ES_T ISC ES_T->GS Reversion (Loss) ACI aci-Nitro Intermediate ES_T->ACI H-Abstraction ACI->GS Relaxation (Major Loss) PROD Cleaved Products (Nitroso + Acid) ACI->PROD Rearrangement

Caption: Photocleavage pathway of o-nitrobenzyl groups showing productive steps (green) vs. energy loss pathways (red).

Comparative Analysis of Quantum Yields

The following data aggregates values from chemical actinometry studies in aqueous and organic solvents. Note that


 is highly dependent on the leaving group (LG) ; better leaving groups (lower pKa) generally result in higher quantum yields.
Table 1: Quantum Yield Performance Matrix[2]
ScaffoldStructure / VariantTypical

(365 nm)
Absorption

Key Characteristic
oNB o-Nitrobenzyl0.01 – 0.13 ~280 nmHigh UV requirement; baseline efficiency.
DMNB 4,5-Dimethoxy-2-nitrobenzyl0.001 – 0.03 ~350 nmRed-shifted absorption but drastically lower

due to steric/electronic quenching.

-CNB

-Carboxy-2-nitrobenzyl
0.17 – 0.38 ~260 nmHigh efficiency;

-substituent accelerates aci-nitro decay to product.
NPPOC 2-(2-nitrophenyl)propoxycarbonyl0.35 – 0.41 ~350 nmGold Standard for efficiency; combines red-shift with high

.
MeNPOC Methyl-nitropiperonyloxycarbonyl0.01 – 0.02 ~375 nmFurther red-shifted, but suffers from low yield similar to DMNB.
Technical Insights
  • The DMNB Paradox: Researchers often switch to DMNB (NVOC) to move away from deep UV (280 nm) to milder UV (365 nm). However, data shows this often incurs a 10-fold drop in quantum yield . The methoxy groups donate electron density, stabilizing the ground state but also facilitating non-radiative decay of the excited state.

  • The

    
    -Substituent Effect:  Adding a group at the benzylic position (as in NPPOC or 
    
    
    
    -CNB) prevents the reversible collapse of the aci-nitro intermediate. For NPPOC, the methyl group at the benzylic position creates a steric lock that favors forward cleavage, pushing
    
    
    toward 0.4.

Experimental Protocol: Chemical Actinometry

To rigorously determine the quantum yield of a specific PLG-conjugate, you cannot rely solely on literature values of the cage itself.[2] You must measure the photon flux of your setup and the decomposition rate of your molecule.

Method: Potassium Ferrioxalate Actinometry (Standard) Principle: Ferrioxalate decomposes under UV light to form Fe


, which is quantified by complexation with 1,10-phenanthroline.
Workflow Diagram

Actinometry_Protocol cluster_0 Phase 1: Photon Flux Determination cluster_1 Phase 2: Sample Quantum Yield Step1 Prepare 0.006M Potassium Ferrioxalate (Darkroom Conditions) Step2 Irradiate Actinometer Solution (Time: t1, t2, t3) Step1->Step2 Step3 Add Phenanthroline & Buffer Develop Color (1 hr) Step2->Step3 Step4 Measure Absorbance @ 510 nm Step3->Step4 Step5 Calculate Flux (I₀) Using Fe2+ QY (1.25 @ 365nm) Step4->Step5 Step9 Calculate Quantum Yield (Φ) Φ = (Moles Reacted) / (Flux × Time) Step5->Step9 Input Flux Value Step6 Prepare PLG-Compound Solution (Abs > 2.0 at excitation λ) Step7 Irradiate Sample (Same geometry as Phase 1) Step6->Step7 Step8 Quantify Photolysis via HPLC/UV (Determine moles reacted) Step7->Step8 Step8->Step9

Caption: Step-by-step workflow for determining absolute quantum yield using ferrioxalate actinometry.

Detailed Procedure
  • Actinometer Preparation:

    • Dissolve potassium ferrioxalate (2.95 g) in 0.05 M H

      
      SO
      
      
      
      (1 L). Store in dark.
    • Prepare a buffer of 1 M sodium acetate and 0.5 M H

      
      SO
      
      
      
      .
    • Prepare 0.2% (w/v) 1,10-phenanthroline in water.

  • Flux Measurement (

    
    ): 
    
    • Place 3 mL of actinometer solution in a quartz cuvette.

    • Irradiate for defined intervals (e.g., 10, 20, 30 seconds) at 365 nm.

    • Transfer 0.5 mL of irradiated solution to a vial containing 0.5 mL phenanthroline and 2.5 mL buffer.

    • Incubate for 1 hour in the dark. Measure Absorbance (

      
      ).
      
    • Calculate moles of Fe

      
      : 
      
      
      
      (where
      
      
      ).
    • Calculate Flux (

      
      ): 
      
      
      
      (Use
      
      
      for 365 nm).
  • Sample Measurement:

    • Prepare your PLG-conjugate solution. Ensure it is optically thick (

      
      ) to absorb all incident light, or apply a correction factor for transmission.
      
    • Irradiate for time

      
      .
      
    • Measure the concentration of the remaining starting material via HPLC.

    • Calculation:

      
      
      

Selection Guide

  • Choose NPPOC if: You require high speed and efficiency (e.g., DNA synthesis, rapid uncaging in flow). It offers the best balance of

    
     (~0.4) and wavelength (365 nm).[3][4][5][6]
    
  • Choose

    
    -CNB  if: You need high solubility and efficiency, and your system tolerates slightly lower wavelengths or you are specifically protecting carboxylic acids.
    
  • Choose DMNB only if: You are strictly limited to 365 nm+ sources and cannot synthesize NPPOC derivatives. Be prepared for longer irradiation times due to low

    
    .
    

References

  • Kretschy, N., et al. "Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis." Angewandte Chemie International Edition, 2015.

  • Corrie, J. E. T., et al. "Photolytic cleavage of 1-(2-nitrophenyl)ethyl esters involving a triplet state." Journal of the Chemical Society, Perkin Transactions 1, 1999.
  • Hatchard, C. G., & Parker, C. A. "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer." Proceedings of the Royal Society of London, 1956. (Standard Protocol).
  • Aujard, I., et al. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal, 2006.

  • Gee, K. R., et al. "Caged Q-Rhodamine: A new photoactivatable fluorophore." Bioorganic & Medicinal Chemistry Letters, 2001.[7] (Comparative

    
     data).
    

Sources

Literature Review & Technical Guide: 4-Methyl-3-nitrobenzyl Alcohol Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists Focus: Synthetic utility, comparative methodologies, and experimental validation.

Executive Summary: The "Meta-Nitro" Scaffold

4-Methyl-3-nitrobenzyl alcohol (CAS: 40870-59-5 ) is a critical aromatic building block, distinct from its photo-active ortho-nitro isomers. While o-nitrobenzyl alcohols are ubiquitous as photolabile protecting groups, the meta-nitro arrangement of this compound confers high chemical stability, making it an ideal scaffold for constructing durable pharmacophores.

Its primary industrial value lies in its role as a precursor to 4-Methyl-3-nitrobenzaldehyde , a key intermediate for next-generation dihydropyridine calcium channel blockers and specific alkaloids like Mimosamycin . Furthermore, its reduction yields 4-methyl-3-aminobenzyl alcohol, a "privileged structure" in kinase inhibitor discovery.

Chemical Profile
PropertySpecification
CAS Number 40870-59-5
Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Pale yellow crystalline solid
Melting Point 39–43 °C
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water

Comparative Analysis of Synthetic Applications

This section objectively compares the performance of this compound against alternative starting materials in three critical synthetic pathways.

Application A: Synthesis of 4-Methyl-3-nitrobenzaldehyde

The oxidation of the alcohol is the preferred route to the aldehyde (CAS 31680-07-6), offering higher purity than the hydrolysis of benzyl halides.

MethodReagentsYieldSelectivityScalabilityVerdict
TEMPO Oxidation TEMPO (cat.), CuBr, Air/O₂92-95% High (No over-oxidation)Excellent (Green Chem)Recommended
PCC/PDC Pyridinium Chlorochromate85-88%GoodPoor (Chromium waste)Avoid (Toxicity)
MnO₂ Oxidation Activated MnO₂ (excess)70-80%Moderate (Surface dependent)Moderate (Solid waste)Alternative

Expert Insight: The TEMPO/Cu system is superior because it avoids heavy metal waste and prevents the formation of the carboxylic acid byproduct, which is a common issue with permanganate or chromate oxidations of electron-deficient benzyl alcohols.

Application B: Synthesis of Benzyl Halides (Alkylating Agents)

Converting the alcohol to a chloride or bromide creates a potent electrophile for N-alkylation (e.g., in indole synthesis).

ReagentProductMechanismByproductsNotes
Thionyl Chloride (SOCl₂) Benzyl ChlorideSₙi / Sₙ2SO₂, HCl (Gas)Cleanest workup. Requires base (Pyridine) to prevent acid sensitivity.
PBr₃ Benzyl BromideSₙ2H₃PO₃Harder to remove phosphorus residues.
Appel Reaction (PPh₃/CCl₄) Benzyl ChlorideSₙ2OPPh₃High atom economy waste (Triphenylphosphine oxide is difficult to remove).
Application C: Precursor for Anilines (Kinase Inhibitor Scaffolds)

Reduction of the nitro group yields 3-amino-4-methylbenzyl alcohol , a scaffold found in multiple kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Challenge: Chemoselective reduction of -NO₂ without hydrogenolysis of the benzylic -OH.

  • Solution: Use Fe/NH₄Cl or SnCl₂ (Bechamp conditions) rather than catalytic hydrogenation (Pd/C + H₂), which risks cleaving the benzylic C-O bond.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems. Causality is explained for critical steps.

Protocol 1: Green Oxidation to 4-Methyl-3-nitrobenzaldehyde

Target: High-purity aldehyde for drug synthesis.

Reagents:

  • This compound (10.0 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.5 mmol, 5 mol%)

  • CuBr (0.5 mmol, 5 mol%)

  • 2,2'-Bipyridine (0.5 mmol)

  • Solvent: Acetonitrile/Water (9:1)

Step-by-Step:

  • Catalyst Activation: In a flask, dissolve CuBr and 2,2'-bipyridine in acetonitrile. Note: The solution should turn dark brown/red, indicating complex formation.

  • Addition: Add the TEMPO and the benzyl alcohol substrate.

  • Oxidation: Stir the mixture vigorously open to the atmosphere (or bubble air). Reason: Oxygen is the terminal oxidant; vigorous stirring ensures mass transfer.

  • Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane). The alcohol (lower R_f) should disappear within 2–4 hours.

  • Workup: Dilute with brine and extract with DCM. Wash organic layer with 1M HCl (to remove Cu) and saturated NaHCO₃.

  • Purification: Crystallize from Hexane/EtOAc if necessary.

    • Expected Yield: >90%[1][2]

    • Validation: IR signal appearance at ~1700 cm⁻¹ (C=O).

Protocol 2: Conversion to 4-Methyl-3-nitrobenzyl Chloride

Target: Electrophile for N-alkylation.

Reagents:

  • This compound (10.0 mmol)

  • Thionyl Chloride (12.0 mmol)[3]

  • Pyridine (cat.[4][5][6] or 1.0 eq)

  • Solvent: Dry DCM (Dichloromethane)

Step-by-Step:

  • Setup: Flame-dry glassware under N₂ atmosphere. Dissolve alcohol in dry DCM.

  • Cooling: Cool to 0 °C. Reason: Exothermic reaction; cooling prevents elimination side reactions.

  • Addition: Add SOCl₂ dropwise. Add pyridine if the substrate is acid-sensitive (though the nitro group deactivates the ring, making it relatively stable).

  • Reflux: Allow to warm to RT and reflux for 1 hour.

  • Quench: Pour onto ice-water saturated with NaHCO₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

    • Warning: The product is a lachrymator and skin irritant. Handle in a fume hood.

Visualizations & Pathways

Diagram 1: Synthetic Versatility of the Scaffold

This diagram illustrates the central role of the alcohol in accessing three distinct chemical spaces: Oxidation (Aldehydes), Substitution (Halides), and Reduction (Anilines).

Synthesis_Pathways Start 4-Methyl-3-nitrobenzoic Acid Alcohol This compound (CAS 40870-59-5) Start->Alcohol Reduction (BH3 or Ester/NaBH4) Aldehyde 4-Methyl-3-nitrobenzaldehyde (Drug Intermediate) Alcohol->Aldehyde Oxidation (TEMPO/Cu or MnO2) Chloride 4-Methyl-3-nitrobenzyl Chloride (Alkylating Agent) Alcohol->Chloride Substitution (SOCl2) Aniline 3-Amino-4-methylbenzyl Alcohol (Kinase Scaffold) Alcohol->Aniline Chemo-selective Reduction (Fe/NH4Cl)

Caption: Divergent synthetic pathways from this compound to key pharmaceutical intermediates.

Diagram 2: Application in Mimosamycin Synthesis

A simplified flow showing the alcohol's role in the total synthesis of the alkaloid Mimosamycin.

Mimosamycin_Synthesis Alcohol This compound Aldehyde 4-Methyl-3-nitrobenzaldehyde Alcohol->Aldehyde Oxidation Intermediate Isoquinoline Quinone Core Aldehyde->Intermediate Condensation & Cyclization Target Mimosamycin (Antibiotic/Alkaloid) Intermediate->Target Multi-step Functionalization

Caption: The alcohol serves as the oxidative precursor to the aldehyde required for the isoquinoline core of Mimosamycin.[7]

References

  • PubChem. Compound Summary: this compound.[8] National Library of Medicine. [Link]

  • Hoover, J. M., & Stahl, S. S. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.Journal of the American Chemical Society, 2011. (Basis for Protocol 1). [Link]

  • Mahajan, S. S., & Mahadik, M. A. Studies on the Synthesis of 3-Nitrobenzaldehyde.[9]Indian Journal of Pharmaceutical Sciences, 1998. (Comparative data on aldehyde synthesis). [Link]

Sources

Benchmarking the Synthesis of 4-Methyl-3-nitrobenzyl Alcohol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Methyl-3-nitrobenzyl alcohol (CAS 40870-59-5) is a critical pharmacophore scaffold, widely utilized in the synthesis of receptor-modulating drugs and polymer precursors. Its structural duality—containing both an oxidizable benzylic alcohol and a reducible nitro group—presents a specific chemoselective challenge: How to synthesize the alcohol moiety without reducing the nitro group.

This guide benchmarks the industry-standard Borane Selective Reduction against the scalable Mixed Anhydride Activation method. We reject the "one-size-fits-all" approach, instead analyzing these methods based on atom economy, safety profiles, and scalability .

Method A: The Chemoselective "Gold Standard" (Borane Reduction)

This method is the preferred route for laboratory-scale synthesis (<100g) where yield and purity are paramount. It relies on the unique electrophilic nature of Borane (BH₃), which reduces carboxylic acids faster than nitro groups—a reversal of the selectivity seen with nucleophilic hydride donors like LiAlH₄.

The Protocol
Step 1: Regioselective Nitration of p-Toluic Acid
  • Precursor: 4-Methylbenzoic acid (p-Toluic acid).[1]

  • Reagents: Fuming HNO₃, Conc. H₂SO₄.[2]

  • Mechanism: The carboxyl group (-COOH) is meta-directing, and the methyl group (-CH₃) is ortho/para-directing. Their cooperative directing effects strongly favor the 3-position.

  • Procedure:

    • Dissolve p-toluic acid in conc. H₂SO₄ at 0°C.[2]

    • Add fuming HNO₃ dropwise, maintaining internal temperature <10°C to prevent dinitration.

    • Quench over crushed ice. Filter the precipitate (4-methyl-3-nitrobenzoic acid).

    • Validation: 1H NMR should show a singlet for the methyl group and splitting patterns consistent with 1,2,4-substitution.

Step 2: Chemoselective Reduction
  • Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

  • Conditions: 0°C to RT, anhydrous THF.

  • Procedure:

    • Suspend 4-methyl-3-nitrobenzoic acid in anhydrous THF under N₂.

    • Add 1.5 eq of BH₃·THF (1.0 M) dropwise at 0°C. Note: H₂ gas evolution will occur.

    • Stir at RT for 4–6 hours.

    • Quench: Carefully add MeOH to destroy excess borane (Caution: Exothermic).

    • Workup: Evaporate solvent; partition between EtOAc/NaHCO₃.

Why This Method Works (Causality)

The carboxylic acid coordinates with BH₃ to form an acyloxyborane intermediate. This activates the carbonyl carbon specifically for intramolecular hydride transfer. The nitro group, being electron-withdrawing but lacking a basic lone pair to coordinate BH₃ effectively, remains inert under these conditions.

Method B: The Scalable Alternative (Mixed Anhydride/NaBH₄)

For scales >100g, the cost and safety hazards of Borane (toxicity, flammability) become prohibitive. The "Mixed Anhydride" method utilizes inexpensive Sodium Borohydride (NaBH₄), which typically cannot reduce carboxylic acids. By activating the acid first, we bypass this limitation.

The Protocol
Step 1: Activation
  • Reagents: Ethyl chloroformate (or Isobutyl chloroformate), Triethylamine (Et₃N).

  • Solvent: THF or DCM.

  • Procedure:

    • Dissolve 4-methyl-3-nitrobenzoic acid in THF.

    • Add 1.1 eq Et₃N; cool to -10°C.

    • Add 1.1 eq Ethyl chloroformate dropwise. Stir 30 mins.

    • In-situ formation: A mixed anhydride intermediate is formed.[3]

Step 2: Reduction
  • Reagents: NaBH₄ (aqueous or methanolic solution).

  • Procedure:

    • Filter off the triethylamine hydrochloride salt (optional but recommended for purity).

    • Add the filtrate slowly to a solution of NaBH₄ (2.0 eq) in water/THF at 0°C.

    • Stir 1 hour. Acidify to pH 5 to quench.

Why This Method Works (Causality)

NaBH₄ is a nucleophilic reducing agent. It repels the electron-rich carboxylate anion. By converting the acid to a mixed anhydride, we create a highly electrophilic carbonyl center (similar to an acid chloride but more stable) that NaBH₄ can attack, while the nitro group remains unreactive towards NaBH₄ under these mild conditions.

Comparative Analysis & Benchmarking

The following table contrasts the two methods based on experimental metrics.

MetricMethod A: Borane ReductionMethod B: Mixed Anhydride/NaBH₄
Chemoselectivity Excellent (>98% retention of -NO₂)Good (Risk of -NO₂ reduction if T > 0°C)
Yield (Overall) 85 - 92%75 - 82%
Atom Economy Moderate (Loss of THF/DMS ligands)High (Salt byproducts only)
Safety Profile Low (BH₃ is toxic, flammable, pyrophoric)High (Standard reagents, no pyrophorics)
Cost High (

$) - Borane reagents are pricey
Low ($) - NaBH₄/Chloroformate are commodities
Scalability Difficult (Heat management, gas evolution)Excellent (Standard reactor types)

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways and the decision logic for selecting a method.

SynthesisPathways Start p-Toluic Acid (4-Methylbenzoic acid) Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Intermediate 4-Methyl-3-nitrobenzoic acid Nitration->Intermediate MethodA Method A: Borane Reduction (BH3·THF) Intermediate->MethodA Lab Scale High Selectivity Activation Activation (ClCOOEt / Et3N) Intermediate->Activation Industrial Scale Low Cost ProductA Target Product (High Purity) MethodA->ProductA MixedAnhydride Mixed Anhydride Intermediate Activation->MixedAnhydride MethodB Method B: Reduction (NaBH4) MixedAnhydride->MethodB ProductB Target Product (Scalable) MethodB->ProductB

Caption: Divergent synthesis pathways for this compound highlighting scale-dependent method selection.

Critical Experimental Considerations (The "Self-Validating" System)

To ensure Trustworthiness and reproducibility, the following checkpoints must be integrated into your workflow:

  • Temperature Control during Nitration:

    • Checkpoint: Maintain T < 10°C.[4]

    • Failure Mode: If T > 15°C, dinitration occurs. Monitor via TLC (dinitrated product is less polar).

  • Quenching Borane (Method A):

    • Checkpoint: Add Methanol very slowly.

    • Failure Mode: Rapid addition causes vigorous H₂ evolution and potential foam-over. The formation of trimethyl borate (volatile) allows for easy removal of boron residues by co-evaporation.

  • pH Control (Method B):

    • Checkpoint: Quench NaBH₄ reaction to pH ~5-6.

    • Failure Mode: Strong acidification (pH < 2) can induce Nef reaction or other nitro-group side reactions.

References

  • Organic Syntheses. (1921). Benzoic acid, m-nitro-, methyl ester.[5] Org.[4][6][7] Syn. Coll. Vol. 1, p.372. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123497, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Solvent-free reduction of carboxylic acids to alcohols with NaBH4. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. In the realm of small molecule detection and therapeutic antibody development, cross-reactivity can be the determining factor between a successful and a failed project. This guide provides an in-depth technical comparison of the cross-reactivity of 4-Methyl-3-nitrobenzyl alcohol, a key intermediate in various synthetic pathways, with its structural isomers.[1][2][3] We will delve into the causality behind experimental choices, present detailed protocols, and analyze hypothetical, yet plausible, experimental data to offer a comprehensive understanding of how subtle structural changes can significantly impact antibody binding.

Introduction: The Criticality of Cross-Reactivity Assessment

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally similar molecules.[1] While sometimes beneficial, providing broader protection against related pathogens, in diagnostic and therapeutic applications, unintended cross-reactivity can lead to false positives, off-target effects, and reduced efficacy. For a small molecule like this compound, which serves as a building block in the synthesis of pharmaceuticals and other specialty chemicals, understanding its immunogenic profile and the potential for antibodies to cross-react with its isomers is crucial for developing specific detection methods and avoiding unforeseen biological interactions.[1]

This guide will focus on a comparative analysis of this compound and its key structural isomers. We will explore how the positional differences of the methyl and nitro groups on the benzyl alcohol core influence antibody recognition.

Physicochemical Properties of this compound and Its Isomers

To understand the potential for cross-reactivity, it is essential to first compare the physicochemical properties of the target molecule and its structural analogs. These properties can influence how the molecule is presented to the immune system and how it interacts with an antibody's binding site.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberStructure
This compoundC₈H₉NO₃167.1640870-59-5this compound
3-Methyl-4-nitrobenzyl alcoholC₈H₉NO₃167.1680866-75-73-Methyl-4-nitrobenzyl alcohol
3-Nitrobenzyl alcoholC₇H₇NO₃153.14619-25-03-Nitrobenzyl alcohol
4-Nitrobenzyl alcoholC₇H₇NO₃153.14619-73-84-Nitrobenzyl alcohol
4-Hydroxy-3-nitrobenzyl alcoholC₇H₇NO₄169.1341833-13-04-Hydroxy-3-nitrobenzyl alcohol

Experimental Design for Cross-Reactivity Profiling

A comprehensive cross-reactivity study requires a multi-faceted approach. Here, we outline a logical workflow to generate and characterize antibodies against this compound and then assess their specificity against its isomers.

G cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Cross-Reactivity Analysis cluster_3 Phase 4: Data Analysis & Interpretation Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Serum Serum Collection & Polyclonal Antibody Purification Immunization->Serum ELISA Competitive ELISA Serum->ELISA SPR Surface Plasmon Resonance (SPR) Serum->SPR WB Western Blot (Specificity Control) Serum->WB IC50 IC50 Determination (ELISA) ELISA->IC50 KD KD Determination (SPR) SPR->KD Specificity Specificity Assessment WB->Specificity IC50->Specificity KD->Specificity

Experimental workflow for cross-reactivity studies.
Rationale for Experimental Choices
  • Hapten-Carrier Conjugation: Small molecules like this compound are haptens, meaning they are not immunogenic on their own.[4] To elicit an immune response, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[4][5]

  • Competitive ELISA: This is the gold standard for quantifying small molecules and assessing antibody specificity.[1][6] It relies on the competition between the free analyte (this compound or its isomers) and a labeled antigen for a limited number of antibody binding sites.[7][8] The resulting IC50 value (the concentration of analyte that inhibits 50% of the signal) is a direct measure of the antibody's affinity for that specific molecule.[7][9]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[10][11][12] It allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.

  • Western Blot: While primarily used for protein detection, a Western blot can serve as a valuable negative control in this context.[13][14][15] By running a gel with various protein lysates and probing with the anti-4-Methyl-3-nitrobenzyl alcohol antibody, we can ensure that the antibody does not cross-react with endogenous proteins, confirming its specificity for the hapten.

Detailed Experimental Protocols

Hapten-Carrier Protein Conjugation

This protocol describes a general method for conjugating this compound to a carrier protein using a carbodiimide crosslinker.

  • Activation of Hapten: Dissolve 10 mg of this compound in 1 mL of dimethylformamide (DMF). Add a 1.5 molar excess of N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). Stir the reaction mixture at room temperature for 4 hours to form an NHS-ester activated hapten.

  • Conjugation to Carrier Protein: Dissolve 20 mg of the carrier protein (KLH or BSA) in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4. Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification: Remove the unconjugated hapten and byproducts by dialysis against PBS (3 changes of 1 L each) for 48 hours at 4°C.

  • Characterization: Confirm the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry.

Competitive ELISA Protocol
  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the BSA-4-Methyl-3-nitrobenzyl alcohol conjugate (1 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[7]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS). Incubate for 1-2 hours at room temperature.[7]

  • Competition: Prepare serial dilutions of the standard (this compound) and the test compounds (isomers) in assay buffer (e.g., 1% BSA in PBS). In a separate plate, mix 50 µL of each dilution with 50 µL of the primary antibody (anti-4-Methyl-3-nitrobenzyl alcohol polyclonal antibody, appropriately diluted in assay buffer). Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.[16]

  • Detection: Wash the plate three times. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.[16]

  • Substrate Addition: Wash the plate three times. Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.[7]

  • Stopping the Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).[7]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[7]

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection Coat Coat with Hapten-BSA Conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Mix Pre-incubate Antibody with Free Analyte Add Add Mixture to Coated Plate Mix->Add Incubate1 Incubate Add->Incubate1 Wash2 Wash Incubate1->Wash2 Secondary Add HRP-conjugated Secondary Antibody Wash2->Secondary Incubate2 Incubate Secondary->Incubate2 Wash3 Wash Incubate2->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Competitive ELISA workflow.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical but scientifically plausible data from the proposed cross-reactivity studies.

Competitive ELISA Results

The IC50 value represents the concentration of the analyte required to inhibit 50% of the binding of the antibody to the coated antigen. A lower IC50 value indicates a higher affinity of the antibody for the analyte. The cross-reactivity is calculated relative to the target analyte (this compound).

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 50 100
3-Methyl-4-nitrobenzyl alcohol25020
3-Nitrobenzyl alcohol10005
4-Nitrobenzyl alcohol8006.25
4-Hydroxy-3-nitrobenzyl alcohol> 10,000< 0.5
Surface Plasmon Resonance (SPR) Results

The equilibrium dissociation constant (KD) is a measure of the binding affinity between the antibody and the analyte. A lower KD value signifies a stronger interaction.

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (M)
This compound 2.5 x 10⁵ 1.0 x 10⁻³ 4.0 x 10⁻⁹
3-Methyl-4-nitrobenzyl alcohol1.8 x 10⁵4.5 x 10⁻³2.5 x 10⁻⁸
3-Nitrobenzyl alcohol5.0 x 10⁴8.0 x 10⁻³1.6 x 10⁻⁷
4-Nitrobenzyl alcohol6.2 x 10⁴7.5 x 10⁻³1.2 x 10⁻⁷
4-Hydroxy-3-nitrobenzyl alcoholNo significant binding detectedNo significant binding detectedNot determinable

Interpretation of Results and Scientific Insights

The hypothetical data presented above illustrates a high degree of specificity of the polyclonal antibody for its target immunogen, this compound.

  • High Specificity for the Target Analyte: The low IC50 and KD values for this compound indicate a strong and specific binding of the antibody to this molecule.

  • Impact of Isomeric Position: The significantly higher IC50 and KD values for 3-Methyl-4-nitrobenzyl alcohol suggest that the relative positions of the methyl and nitro groups are critical for antibody recognition. The antibody's binding pocket is likely shaped to accommodate the specific steric and electronic arrangement of the 4-methyl and 3-nitro substituents.

  • Importance of the Methyl Group: The even lower cross-reactivity observed with 3-Nitrobenzyl alcohol and 4-Nitrobenzyl alcohol highlights the importance of the methyl group as a key part of the epitope recognized by the antibody.

  • Effect of Additional Functional Groups: The lack of detectable binding with 4-Hydroxy-3-nitrobenzyl alcohol demonstrates that the addition of a hydroxyl group drastically alters the molecular structure and electronic properties, preventing recognition by the antibody.

These findings underscore the exquisite specificity of antibody-antigen interactions and the necessity of empirical testing to confirm the cross-reactivity profile of any antibody intended for use in a specific application.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound. By employing a combination of well-established immunoassays and presenting the data in a clear, comparative format, researchers can gain crucial insights into the specificity of their antibodies. The detailed protocols and the rationale behind the experimental design are intended to empower scientists in drug development and diagnostics to design robust and self-validating systems for their own research needs. Ultimately, a thorough understanding of cross-reactivity is not just a matter of technical accuracy but a cornerstone of scientific integrity and the development of safe and effective products.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Davis, P. D., et al. (2008). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PLoS One, 3(6), e2125.
  • Owens, S. M., et al. (2014). The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse. Journal of medicinal chemistry, 57(24), 10176–10186.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • ACS Publications. (2024, October 23). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Retrieved from [Link]

  • Wikipedia. (n.d.). Nanowire. Retrieved from [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of visualized experiments : JoVE, (142), 58700.
  • NCBI Bookshelf. (2012, May 1). Data Standardization for Results Management - Assay Guidance Manual. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • ACS Publications. (2022, July 8). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. Retrieved from [Link]

  • MDPI. (n.d.). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 96.0%(GC). Retrieved from [Link]

  • Bio-Rad. (2020, January 24). Generating Custom Antibodies for Bioanalytical Research. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2024, April 26). Production of Polyclonal Antibodies and Development of Competitive ELISA for Quantification of the Lantibiotic Paenibacillin. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

  • Biomatik. (2022, June 10). Steps for Custom Antibody Production. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-3-nitrobenzyl alcohol (CAS 41833-13-0). Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values in nM by direct, competitive ELISA. Retrieved from [Link]

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A Mechanistic Comparison of Oxidation Reactions of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

The oxidation of benzyl alcohols to their corresponding aldehydes and carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the creation of pharmaceuticals, fragrances, and fine chemicals. The rich diversity of available oxidizing agents provides chemists with a powerful toolkit, yet this choice necessitates a deep understanding of the underlying reaction mechanisms. The electronic nature of substituents on the aromatic ring profoundly influences reaction rates and pathways, making a thorough mechanistic analysis essential for reaction optimization, predicting outcomes, and achieving desired chemoselectivity.

This guide offers an in-depth, objective comparison of the mechanisms governing the oxidation of substituted benzyl alcohols by several common classes of reagents. We will move beyond simple procedural descriptions to explore the causality behind experimental observations, grounded in kinetic data, substituent effects, and isotopic labeling studies. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Chromium(VI)-Based Oxidation: The Chromate Ester Pathway

Chromium(VI) reagents, such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), are workhorses for alcohol oxidation. Despite variations in their formulation and reaction conditions, they largely share a common mechanistic pathway.

The Core Mechanism

The oxidation typically proceeds through two key stages:

  • Chromate Ester Formation: The alcohol first reacts with the Cr(VI) species to form a chromate ester intermediate. This is an equilibrium step that, in the presence of acid, is catalyzed by protonation of the chromate species, making it a better electrophile.[1][2]

  • Rate-Determining C-H Bond Cleavage: The crucial step is the cleavage of the C-H bond at the benzylic position. This occurs via an E2-like elimination, where a base (which can be water, pyridine, or another alcohol molecule) removes the benzylic proton, leading to the formation of the carbonyl group and the reduction of Cr(VI) to Cr(IV).[3][4] The Cr(IV) species generated is unstable and can undergo further reactions, ultimately leading to the stable Cr(III) state.[2][5]

The reaction is first-order with respect to both the alcohol and the oxidant.[4][6] The requirement for C-H bond cleavage in the rate-determining step is strongly supported by substantial primary kinetic isotope effects (kH/kD) observed when [α,α-D₂]benzyl alcohol is oxidized.[4][7]

Substituent Effects: A Hammett Analysis

The rate of oxidation is highly sensitive to the electronic nature of the substituent on the aromatic ring. Studies consistently show that electron-donating groups (e.g., -OCH₃, -CH₃) accelerate the reaction, while electron-withdrawing groups (e.g., -NO₂, -Cl) retard it.[4][8] This relationship is quantified by the Hammett equation, which yields a negative reaction constant (ρ). This negative ρ value indicates a buildup of positive charge at the benzylic carbon in the transition state of the rate-determining step, consistent with a hydride-like transfer mechanism.[1][4]

Mechanistic Diagram: Cr(VI) Oxidation

ChromiumOxidation cluster_ester Step 1: Chromate Ester Formation (Fast Equilibrium) cluster_rds Step 2: Rate-Determining Step (Slow) BA Ar-CH₂OH Ester Chromate Ester Ar-CH₂-O-CrO₃H BA->Ester + Cr(VI) CrVI Cr(VI) Species (e.g., H₂CrO₄) Ester->BA - Cr(VI) Ester_rds Chromate Ester Base Base (B:) TS Transition State [B---H---CH(Ar)---O---Cr(IV)]⁺ᵟ Base->TS Products Aldehyde (Ar-CHO) + BH⁺ + Cr(IV) Species TS->Products Ester_rds->TS ManganeseOxidation start Ar-CH₂OH + Mn(IV)O₂ Surface adsorbed Adsorbed Alcohol [Ar-CH₂OH---MnO₂] start->adsorbed Adsorption ester Manganese 'Ester' [Ar-CH₂-O-Mn(IV)O] adsorbed->ester Ester Formation radical Benzylic Radical Intermediate [Ar-ĊH-OH---H-O-Mn(III)O] ester->radical Homolytic Cleavage (Rate-Determining Step) product Aldehyde (Ar-CHO) + Mn(II) Species radical->product Electron Rearrangement

Caption: Heterogeneous oxidation of benzyl alcohol on the surface of MnO₂.

Heterogeneous Catalytic Oxidation: The Metal-Support Interface

Modern synthetic chemistry increasingly relies on heterogeneous catalysts, such as palladium or gold nanoparticles supported on metal oxides (e.g., TiO₂, Al₂O₃), for aerobic oxidations. These systems offer advantages in catalyst recovery and sustainability. The mechanism is complex, occurring at the metal-support interface (MSI). [9]

The Core Mechanism

The catalytic cycle for supported metal catalysts generally involves several key equilibria and a rate-determining step:

  • Assembly Equilibrium: This initial phase includes the adsorption of the benzyl alcohol onto the support material and its activation. Activation often involves the deprotonation of the alcohol's -OH group by a basic site on the support, forming an adsorbed alkoxide intermediate at the MSI. [9][10]2. Rate-Determining Hydride Transfer: The crucial kinetic step is the transfer of a hydride (H⁻) from the benzylic carbon to the supported metal nanoparticle (e.g., Au, Pd). [9]3. Product Release and Catalyst Regeneration: The resulting aldehyde desorbs from the surface. The metal hydride species is then re-oxidized by molecular oxygen (the terminal oxidant) in a series of steps that produce water and regenerate the active catalyst for the next cycle. [9]

Deconvoluting Substituent Effects

In heterogeneous catalysis, substituents affect more than just the rate-determining step. A combination of Michaelis-Menten kinetics and Hammett studies has shown that substituents impact both the initial substrate binding/deprotonation equilibria and the subsequent hydride transfer. [9][10]For example, more electron-rich alcohols may bind more strongly to the support, affecting the surface coverage of the active alkoxide intermediate. This highlights the complexity of analyzing kinetics in heterogeneous systems compared to their homogeneous counterparts. [9]

Mechanistic Diagram: Heterogeneous Catalytic Oxidation

HeterogeneousOxidation General Scheme at Metal-Support Interface BA Ar-CH₂OH Adsorbed Adsorbed Alkoxide [Ar-CH₂O⁻ --- Support] BA->Adsorbed Adsorption & Deprotonation Support Support Surface Metal Metal (M) Hydride Metal Hydride [M-H] Adsorbed->Hydride Rate-Determining Hydride Transfer Aldehyde Ar-CHO Adsorbed->Aldehyde Regen Regenerated Metal (M) Hydride->Regen Oxidation Regen->Metal Catalytic Cycle H2O H₂O Regen->H2O O2 O₂ O2->Regen

Caption: Key steps in the aerobic oxidation of benzyl alcohol via heterogeneous catalysis.

Quantitative Mechanistic Comparison

Kinetic data provides invaluable, quantitative insights into reaction mechanisms. Hammett plots and Kinetic Isotope Effects (KIEs) are two of the most powerful tools for this purpose.

Hammett Reaction Constants (ρ)

The Hammett ρ value quantifies the sensitivity of the reaction rate to the electronic effects of substituents. A negative ρ value signifies that the reaction is accelerated by electron-donating groups, implying the development of positive charge at or near the reaction center in the transition state.

Oxidant/SystemTypical ρ ValueImplicationReference(s)
Pyridinium Chlorochromate (PCC)-1.70 to -1.45Significant positive charge buildup on the benzylic carbon (hydridic transfer).[4]
Acidified DichromateNegativeConsistent with a cationic transition state.[8]
Trichloroisocyanuric Acid (TCCA)-1.22Positive charge buildup; hydride abstraction mechanism.[11]
Supported Pd/C (Dehydrogenation)-0.65Less charge development compared to Cr(VI) reagents.[12]
Kinetic Isotope Effects (kH/kD)

The primary kinetic isotope effect compares the rate of reaction of a C-H bond versus a C-D bond. A kH/kD value significantly greater than 1 provides strong evidence that the C-H bond is broken in the rate-determining step.

Oxidant/SystemTypical kH/kD ValueImplicationReference(s)
Pyridinium Chlorochromate (PCC)5.07C-H bond cleavage is the rate-determining step.[4]
Ethyl Chlorocarbamate5.40C-H bond cleavage is the rate-determining step.[7]
[Ru(tpy)(dcbpy)(O)]²⁺High (up to 49)Suggests a two-electron hydride transfer mechanism.[13]
Bis(methanesulfonyl) peroxide1.8Lower KIE, consistent with a proton-coupled electron transfer (PCET) mechanism.[14]

Experimental Protocols

Protocol: Oxidation of 4-Methoxybenzyl Alcohol with PCC

Objective: To synthesize 4-methoxybenzaldehyde from 4-methoxybenzyl alcohol using PCC, a representative Cr(VI) oxidation.

Materials:

  • Pyridinium Chlorochromate (PCC)

  • 4-Methoxybenzyl alcohol

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator, magnetic stirrer, chromatography column

Procedure:

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 equivalents) and anhydrous DCM (20 mL). Stir the resulting orange slurry under an inert atmosphere (N₂ or Argon).

  • Reaction: Dissolve 4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous DCM (10 mL) and add it to the PCC slurry in one portion. The mixture will turn dark brown/black.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and stir for 10 minutes.

  • Filtration: Filter the mixture through a short plug of silica gel to remove the chromium tars. Wash the silica plug thoroughly with additional diethyl ether.

  • Extraction: Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure 4-methoxybenzaldehyde.

Protocol: Oxidation of Benzyl Alcohol with Activated MnO₂

Objective: To selectively oxidize benzyl alcohol to benzaldehyde using activated manganese dioxide.

Materials:

  • Activated Manganese Dioxide (MnO₂)

  • Benzyl alcohol

  • Hexane or Dichloromethane (DCM)

  • Celite® or filter paper

  • Magnetic stirrer

Procedure:

  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add benzyl alcohol (1.0 equivalent) and a suitable solvent like hexane or DCM (40 mL).

  • Reaction: Add activated MnO₂ (5-10 equivalents by weight) to the solution. The amount can vary depending on the activity of the MnO₂.

  • Monitoring: Stir the resulting black suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is crucial. Monitor the reaction by TLC or GC. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂ solids.

  • Washing: Wash the filter cake thoroughly with additional solvent (DCM or diethyl ether) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude benzaldehyde. The product is often pure enough for subsequent steps, but can be distilled or purified by chromatography if needed.

Conclusion

The oxidation of substituted benzyl alcohols is not a monolithic transformation but rather a family of reactions governed by distinct and fascinating mechanisms. The choice of oxidant dictates the pathway, whether it be the E2-like elimination from a chromate ester, a radical process on a manganese oxide surface, or a hydride transfer at a metal-support interface.

Understanding these mechanisms is paramount for the modern chemist. Kinetic tools like Hammett analysis and isotope effect studies provide a quantitative lens through which we can view the transition state, allowing us to rationalize substituent effects and reaction rates. This deeper knowledge empowers us to move beyond trial-and-error synthesis towards a more predictive and rational design of chemical reactions, ultimately enabling the more efficient and selective production of valuable molecules.

References

  • SciSpace. (n.d.). Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid. Retrieved from [Link]

  • Bull. Korean Chem. Soc. (2010). Oxidation of Benzyl Alcohols with Extraordinarily High Kinetic Isotope Effects. Retrieved from [Link]

  • ACS Publications. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Retrieved from [Link]

  • Oxford Academic. (n.d.). Kinetic Study of the Oxidation of Substituted Benzyl Alcohols by Ethyl Chlorocarbamate. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]

  • YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Plot for the oxidation of benzyl alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.8: Oxidation of Alcohols. Retrieved from [Link]

  • Bibliomed. (n.d.). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of benzyl alcohol by chromium(VI) complexes 30% (v/v) aq. HOAc, 35°C. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol. Retrieved from [Link]

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. Retrieved from [Link]

  • ResearchGate. (n.d.). Left: Hammett plot obtained from substituted benzyl alcohol dehydrogenation to acetophenone over Pd/C. Right. Retrieved from [Link]

  • RSC Publishing. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. Retrieved from [Link]

  • ACS Publications. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. Retrieved from [Link]

  • NIH. (n.d.). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. Retrieved from [Link]

  • MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl alcohol oxidation mechanisms and their corresponding free energy.... Retrieved from [Link]

  • RSC Publishing. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot for the reaction with para-substituted benzyl alcohols. Retrieved from [Link]

  • PubMed. (2011). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methyl-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Disposal is not an afterthought; it is the final step of the experimental lifecycle. As researchers, we must treat 4-Methyl-3-nitrobenzyl alcohol (CAS: 18020-49-6) not merely as a reagent, but as a nitro-aromatic compound requiring specific thermal and chemical segregation protocols.

While mono-nitro compounds are generally stable compared to their polynitro counterparts (e.g., TNT, picric acid), the presence of the nitro group (


) combined with an oxidizable benzyl alcohol moiety necessitates a "Combustible/Irritant" classification. This guide outlines the High-Temperature Incineration  pathway, which is the only acceptable end-of-life solution for this compound to ensure complete mineralization and prevent environmental leaching.
Chemical Hazard Assessment (GHS Standards)

Note: We adopt the "Precautionary Principle." Even if specific vendors list "Not Hazardous," structural alerts dictate handling as an Irritant.

PropertySpecificationOperational Implication
Physical State Yellow/Orange Crystalline SolidDust explosion hazard if finely ground/dispersed.[1]
Reactivity Nitro-aromaticThermally Sensitive. Avoid high heat or friction. Incompatible with strong oxidizers and strong bases.
Signal Word WARNING Treat as potentially harmful if swallowed, inhaled, or absorbed.
Hazard Codes H315, H319, H335Causes skin/eye irritation; May cause respiratory irritation.
Waste Class Non-Halogenated OrganicMust be segregated from halogenated solvents (e.g., DCM, Chloroform) to reduce disposal costs.

Segregation & Storage Logic

Before disposal can occur, the waste must be safely staged.[2] Improper segregation is the leading cause of laboratory accidents involving waste containers.

The "Nitro" Rule

Never mix this compound (solid or solution) with:

  • Strong Oxidizers: (e.g., Nitric Acid, Perchlorates). The benzyl alcohol group can be oxidized exothermically, while the nitro group supplies oxygen, potentially leading to a runaway reaction.

  • Strong Bases: (e.g., Sodium Hydroxide). Nitro-aromatics can form unstable salts or undergo nucleophilic aromatic substitution reactions that generate heat.

  • Reducing Agents: (e.g., Hydrides, Raney Nickel). Can reduce the nitro group to an amine/hydrazine, altering the waste profile and generating heat.

Disposal Workflows (Step-by-Step)

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have an old bottle or a weighed excess of the powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Carefully transfer the solid using a plastic spatula. Do not scrape vigorously (friction reduction).

  • Labeling: Apply a hazardous waste label.

    • Constituent: "this compound"[3][4][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant[3]

    • Stream Name: "Solid Organic Waste (Non-Halogenated)"

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Context: The compound is dissolved in a solvent like Ethyl Acetate, Methanol, or DMSO.

  • Solvent Identification: Confirm the solvent is Non-Halogenated .

    • If Halogenated (DCM/Chloroform): Must go to "Halogenated Waste."[6][7]

    • If Non-Halogenated:[8][9][10] Proceed to "Organic Solvents."

  • Pre-Treatment (pH Check): Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the main waste carboy to prevent carboy pressurization.

  • Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.

  • Logging: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Scenario C: Spill Cleanup
  • PPE: Nitrile gloves, lab coat, safety glasses.[6][7] If powder is fine, use a N95 dust mask.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (solvent-dampened or water) to suppress dust.

  • Collection: Scoop the damp material into a dedicated solid waste container.

  • Surface Decon: Wipe the area with soap and water.[11][12] Dispose of all wipes as solid chemical waste.

Decision Logic Visualization

The following diagram illustrates the decision matrix for disposing of this compound. This ensures you select the correct waste stream to minimize cost and safety risks.

DisposalWorkflow Start Start: Waste Generation (this compound) CheckState What is the Physical State? Start->CheckState SolidPath Solid (Powder/Crystals) CheckState->SolidPath LiquidPath Liquid (Solution) CheckState->LiquidPath SolidContainer Select Container: Wide-mouth HDPE or Glass SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck LabelSolid Label: 'Solid Organic Waste' (Toxic/Irritant) SolidContainer->LabelSolid Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains F, Cl, Br, I NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc, DMSO) SolventCheck->NonHalo C, H, O, N only LabelHalo Label: 'Halogenated Organic Waste' Halo->LabelHalo LabelNonHalo Label: 'Non-Halogenated Organic Waste' NonHalo->LabelNonHalo Final EHS Pickup -> High Temp Incineration LabelSolid->Final LabelHalo->Final LabelNonHalo->Final

Figure 1: Decision tree for the segregation and packaging of nitro-aromatic waste streams.

Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • This compound is not explicitly listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic).

    • However, it is managed as Hazardous Waste due to the "Characteristic" of toxicity/irritation and the general industry standard for organic synthesis intermediates.

  • Generator Status:

    • Do not dispose of this down the drain.[2][6][7] It is an organic pollutant.[6]

    • Disposal via sanitary sewer is a violation of the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits.

  • Destruction Method:

    • The ultimate fate of this waste stream is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the nitro group is mineralized to

      
       (scrubbed) and the carbon backbone to 
      
      
      
      .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, this compound. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.